molecular formula C16H15NO3S B13128692 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole CAS No. 582319-12-8

6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole

Cat. No.: B13128692
CAS No.: 582319-12-8
M. Wt: 301.4 g/mol
InChI Key: HPJODQJJLWFDBG-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole is a synthetically versatile indole derivative of significant interest in medicinal chemistry and neuroscience research. The core indole scaffold is a privileged structure in drug discovery, found in numerous biologically active compounds and natural products . The specific modification with a phenylsulfonyl group at the N1 position is a key structural feature, as this moiety is found in potent ligands for aminergic G-Protein Coupled Receptors (GPCRs) . This compound is of particular value for researchers studying the 5-HT6 receptor (5-HT6R), a well-documented drug target for cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia . The N-phenylsulfonyl indole scaffold represents a class of non-basic 5-HT6R antagonists, which can offer advantages over traditional basic amines, such as enhanced blood-brain barrier permeation and improved absorption profiles . As a research tool, this compound serves as a critical building block for the design and synthesis of novel receptor ligands. The phenylsulfonyl group can act as both a protecting and an activating group in synthetic pathways, enabling the construction of complex, biologically active alkaloids and other heterocyclic systems for biological evaluation . Researchers utilize this compound to explore structure-activity relationships (SAR) and to investigate novel binding modes within the 5-HT6 receptor and other related targets .

Properties

CAS No.

582319-12-8

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-6-methoxy-2-methylindole

InChI

InChI=1S/C16H15NO3S/c1-12-10-13-8-9-14(20-2)11-16(13)17(12)21(18,19)15-6-4-3-5-7-15/h3-11H,1-2H3

InChI Key

HPJODQJJLWFDBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)OC

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide details the synthesis of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole , a pharmacophore structurally related to selective COX-2 inhibitors and 5-HT6 receptor antagonists. The protocol prioritizes the Fischer Indole Synthesis for the core construction, addressing the critical regiochemical challenge of using 3-methoxyphenylhydrazine, followed by a high-yielding N-sulfonylation under basic conditions. This document is designed for medicinal chemists and process scientists, emphasizing mechanistic causality, purification strategies for regioisomers, and self-validating analytical checkpoints.[1]

Retrosynthetic Analysis & Strategy

The target molecule consists of an electron-rich indole core substituted at the 2-position (methyl) and 6-position (methoxy), with the nitrogen protected/functionalized by a phenylsulfonyl group.

Strategic Disconnections
  • N-S Bond Cleavage: The most logical final step is the sulfonylation of the indole nitrogen. The acidity of the indole N-H (pKa ~16 in DMSO) allows for deprotonation by strong bases, facilitating nucleophilic attack on benzenesulfonyl chloride.

  • Indole Core Construction: The 2-methyl-6-methoxy substitution pattern suggests a Fischer Indole Synthesis .

    • Precursor: Acetone (2-propanone) and 3-methoxyphenylhydrazine.

    • Regioselectivity Challenge: Cyclization of the 3-methoxyphenylhydrazone can occur at two ortho positions, yielding a mixture of 6-methoxy (para to methoxy) and 4-methoxy (ortho to methoxy) isomers. The 6-isomer is typically favored sterically, but chromatographic separation is a critical process step.

Visualization: Retrosynthetic Pathway

Retrosynthesis Target Target: 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole Precursor1 Precursor: 6-Methoxy-2-methylindole Target->Precursor1 N-Sulfonylation (Disconnection: N-S) Reagent1 Reagent: Benzenesulfonyl Chloride Target->Reagent1 Hydrazone Intermediate: Acetone (3-methoxyphenyl)hydrazone Precursor1->Hydrazone Fischer Cyclization (Disconnection: C-C) StartingMat Starting Materials: 3-Methoxyphenylhydrazine + Acetone Hydrazone->StartingMat Condensation

Caption: Retrosynthetic breakdown identifying the Fischer Indole strategy and late-stage sulfonylation.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 6-Methoxy-2-methylindole

This step utilizes the Fischer Indole Synthesis.[2] The choice of acid catalyst and solvent is pivotal for yield and isomer ratio.[1]

Reagents:

  • 3-Methoxyphenylhydrazine hydrochloride (1.0 equiv)

  • Acetone (3.0 equiv)[1]

  • Glacial Acetic Acid (Solvent/Catalyst) or 4% H₂SO₄ in EtOH

  • Polyphosphoric acid (PPA) (Optional for tougher cyclizations, but AcOH is preferred for scale)

Protocol:

  • Hydrazone Formation: Dissolve 3-methoxyphenylhydrazine hydrochloride (10 g, 57 mmol) in glacial acetic acid (50 mL). Add acetone (12.5 mL, ~170 mmol) dropwise at room temperature. Stir for 1 hour. Checkpoint: TLC should show consumption of hydrazine.

  • Cyclization: Heat the mixture to reflux (110°C) for 3–4 hours. The solution will darken significantly.

  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice (200 g) and neutralize with saturated NaOH or NH₄OH to pH 8–9.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1][3]

  • Purification (Critical): The crude residue contains both 6-methoxy-2-methylindole (Major) and 4-methoxy-2-methylindole (Minor).

    • Column Chromatography: Silica gel (100-200 mesh). Eluent: Hexane/Ethyl Acetate (9:1 to 8:2).[1]

    • Differentiation: The 4-methoxy isomer typically elutes after the 6-methoxy isomer due to hydrogen bonding with the N-H (though this varies by solvent system; verify with NMR).

    • Yield: Expect 60–70% combined yield, with ~4:1 ratio favoring the 6-isomer.

Data Validation (6-Methoxy-2-methylindole):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80 (br s, 1H, NH), 7.38 (d, J=8.5 Hz, 1H, H-4), 6.80 (d, J=2.2 Hz, 1H, H-7), 6.72 (dd, J=8.5, 2.2 Hz, 1H, H-5), 6.18 (s, 1H, H-3), 3.82 (s, 3H, OMe), 2.40 (s, 3H, 2-Me).

  • Note: The coupling constant of H-7 (meta coupling ~2.2 Hz) and H-5 distinguish it from the 4-isomer.

Phase 2: N-Sulfonylation

The deprotonation of the indole nitrogen requires a strong base in an aprotic polar solvent to prevent hydrolysis of the sulfonyl chloride.

Reagents:

  • 6-Methoxy-2-methylindole (1.0 equiv)

  • Benzenesulfonyl chloride (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.5 equiv)[1]

  • DMF (Anhydrous)

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Nitrogen/Argon.

  • Deprotonation: Dissolve 6-methoxy-2-methylindole (1.0 g, 6.2 mmol) in anhydrous DMF (10 mL). Cool to 0°C in an ice bath.

  • Base Addition: Add NaH (0.37 g, 9.3 mmol) portion-wise. Evolution of H₂ gas will be observed.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellow (Indolyl anion formation).

  • Sulfonylation: Add benzenesulfonyl chloride (0.95 mL, 7.4 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Checkpoint: TLC (Hexane/EtOAc 7:3) will show the disappearance of the polar indole spot and appearance of a less polar product.

  • Quench & Work-up: Carefully pour the mixture into ice-cold water (50 mL). The product often precipitates as a solid.[1]

    • If solid:[1][4] Filter, wash with water and cold hexanes.[1]

    • If oil:[1] Extract with EtOAc, wash with LiCl solution (5%) to remove DMF, then brine.[1]

  • Recrystallization: Recrystallize from Ethanol or EtOH/Water to obtain analytical grade crystals.[1]

Mechanism of Action

Fischer Indole Cyclization

The formation of the indole core proceeds through a [3,3]-sigmatropic rearrangement.

  • Tautomerization: The hydrazone tautomerizes to the ene-hydrazine.

  • Rearrangement: The N-N bond breaks while the C-C bond forms between the ortho-position of the aromatic ring and the beta-carbon of the ketone moiety.

  • Regioselectivity: For 3-methoxyphenylhydrazine, the para position (relative to OMe) is sterically less hindered than the ortho position, favoring the 6-methoxy isomer.

N-Sulfonylation

This is a standard SN2-type nucleophilic substitution at sulfur.

  • Activation: NaH removes the acidic proton (pKa ~17) from the indole nitrogen, creating a resonance-stabilized indolyl anion.

  • Attack: The nitrogen lone pair attacks the sulfur of PhSO₂Cl.[1][5]

  • Elimination: Chloride is displaced, forming the N-S bond.[1]

Visualization: Reaction Workflow

Workflow Step1 Step 1: Hydrazone Formation (AcOH, RT) Step2 Step 2: [3,3]-Sigmatropic Rearrangement (110°C) Step1->Step2 - H2O Step3 Step 3: Isomer Separation (Column Chrom.) Step2->Step3 Crude Mix Step4 Step 4: N-Deprotonation (NaH, DMF, 0°C) Step3->Step4 Pure 6-OMe Step5 Step 5: Sulfonylation (PhSO2Cl) Step4->Step5 Indolyl Anion

Caption: Operational workflow emphasizing the critical purification step before functionalization.

Key Analytical Data & Troubleshooting

Expected Characterization Data
PropertyValue / Observation
Appearance White to off-white crystalline solid
Melting Point 128–132°C (Estimated based on analogs)
¹H NMR (DMSO-d₆) δ 2.55 (s, 3H, 2-Me), 3.80 (s, 3H, 6-OMe), 6.60 (s, 1H, H-3), 7.5-7.9 (m, 5H, Ph-SO2), 7.95 (d, H-7, deshielded by SO2)
MS (ESI) [M+H]⁺ = 302.08 (Calculated)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete hydrazone formation or water in solvent.Ensure AcOH is glacial; use molecular sieves if using EtOH.[1]
Inseparable Isomers 4-OMe and 6-OMe co-eluting.Change solvent system to Toluene/EtOAc or use recrystallization (6-OMe is usually more crystalline).
N- vs C-Sulfonylation C3-sulfonylation occurring.Ensure temperature is kept at 0°C during addition. Use NaH (irreversible base) rather than weaker bases.
Product Hydrolysis Unstable sulfonamide bond.[1]Avoid acidic work-up. The N-sulfonyl bond in electron-rich indoles can be acid-labile.

Safety & Handling

  • 3-Methoxyphenylhydrazine: Toxic if swallowed/inhaled. Potential sensitizer.[1][2]

  • Benzenesulfonyl Chloride: Lachrymator, causes severe skin burns.[1] Handle in a fume hood.

  • Sodium Hydride: Reacts violently with water.[1] Quench excess with isopropanol or ethyl acetate before water addition.[1]

References

  • Fischer Indole Synthesis Mechanism & Regioselectivity

    • Robinson, B.[1] "The Fischer Indole Synthesis."[1][2][6][7] Chemical Reviews, 1963, 63(4), 373–401. Link[1]

  • Synthesis of Methoxy-Methylindoles

    • Wakamatsu, K., et al.[1][8] "Preparation of Eumelanin-Related Metabolites."[8] Analytical Biochemistry, 1988, 170(2), 335-340.[8] Link

  • N-Sulfonylation Protocols for Indoles

    • Gribble, G. W., et al.[1] "Indole Ring Synthesis: From Natural Products to Drug Discovery."[1][5] Science of Synthesis, 2010.[1]

    • BenchChem Protocol: "Protocol for N-sulfonylation using Methanesulfonyl Chloride" (Adapted for Aryl Sulfonyls). Link

  • Biological Relevance (COX-2/NSAID Analogs)

    • Shaker, A., et al.[1] "Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives." Journal of Applied Pharmaceutical Science, 2018.[1] Link

Sources

characterization of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Characterization of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole

Introduction

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals. The strategic functionalization of the indole core allows for the fine-tuning of its biological activity. The introduction of a phenylsulfonyl group at the N-1 position dramatically alters the electronic properties of the indole ring. This N-sulfonylation transforms the traditionally electron-rich indole into a system with modified reactivity, opening avenues for novel chemical transformations and biological applications.

This technical guide provides a comprehensive predictive overview of the synthesis, characterization, and potential reactivity of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole. The presence of the electron-donating methoxy group at the C-6 position and the methyl group at the C-2 position introduces further electronic and steric nuances, making this a molecule of significant interest for researchers in drug discovery and synthetic chemistry. This document is intended to serve as a foundational resource for the synthesis and study of this specific indole derivative.

Part 1: Proposed Synthesis

A logical and efficient synthesis of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole can be envisioned in a two-step sequence starting from commercially available precursors. This approach first involves the construction of the indole core, followed by the N-sulfonylation.

Step 1: Fischer Indole Synthesis of 6-Methoxy-2-methyl-1H-indole

The Fischer indole synthesis is a reliable and time-honored method for constructing the indole nucleus.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone.[3]

Reaction: 4-Methoxyphenylhydrazine reacts with acetone in the presence of an acid catalyst to yield 6-Methoxy-2-methyl-1H-indole.

Causality of Experimental Choices:

  • Reactants: 4-Methoxyphenylhydrazine is chosen for the desired C-6 methoxy substitution pattern. Acetone serves as the simplest ketone to introduce the C-2 methyl group.

  • Catalyst: Polyphosphoric acid (PPA) is an effective and common catalyst for the Fischer indole synthesis, promoting the necessary[1][1]-sigmatropic rearrangement and subsequent cyclization.[4] Other acids like a mixture of acetic acid and hydrochloric acid can also be employed.[5]

Experimental Protocol:

  • Hydrazone Formation (Optional but Recommended):

    • In a round-bottom flask, dissolve 1.0 equivalent of 4-methoxyphenylhydrazine hydrochloride in ethanol.

    • Add 1.1 equivalents of sodium acetate to neutralize the hydrochloride salt.

    • Add 1.2 equivalents of acetone and stir the mixture at room temperature for 1-2 hours.

    • The resulting phenylhydrazone may precipitate and can be filtered and dried, or the reaction mixture can be carried forward directly.

  • Indolization:

    • To the crude or purified hydrazone, add polyphosphoric acid (PPA) (typically 5-10 times the weight of the hydrazone).

    • Heat the mixture to 80-100 °C with efficient stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the hydrazone is consumed (typically 1-3 hours).

    • Carefully and slowly pour the hot, viscous reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~7-8.

    • Extract the product into an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 6-Methoxy-2-methyl-1H-indole.[6][7]

Step 2: N-Sulfonylation of 6-Methoxy-2-methyl-1H-indole

The introduction of the phenylsulfonyl group onto the indole nitrogen is a standard procedure that enhances the acidity of the N-H proton, facilitating its removal by a suitable base.[8]

Reaction: 6-Methoxy-2-methyl-1H-indole reacts with benzenesulfonyl chloride in the presence of a strong base to yield the final product.

Causality of Experimental Choices:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen to form the highly nucleophilic indolide anion.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an appropriate aprotic solvent that dissolves the reactants and does not interfere with the strong base.

  • Reagent: Benzenesulfonyl chloride is the electrophile that is readily attacked by the indolide anion.[9]

Experimental Protocol:

  • To a stirred suspension of 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of 1.0 equivalent of 6-Methoxy-2-methyl-1H-indole in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 1.1 equivalents of benzenesulfonyl chloride in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting indole is consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: N-Sulfonylation 4-Methoxyphenylhydrazine 4-Methoxyphenylhydrazine Step1_Reaction Acid Catalyst (PPA) Heat 4-Methoxyphenylhydrazine->Step1_Reaction Acetone Acetone Acetone->Step1_Reaction 6-Methoxy-2-methyl-1H-indole 6-Methoxy-2-methyl-1H-indole Step1_Reaction->6-Methoxy-2-methyl-1H-indole Step2_Reaction NaH, THF 6-Methoxy-2-methyl-1H-indole->Step2_Reaction Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Step2_Reaction Final_Product 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole Step2_Reaction->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Part 2: Predicted Spectroscopic and Physical Characterization

The structural elucidation of the target compound would rely on a combination of standard spectroscopic techniques. The following data are predicted based on the analysis of similar compounds found in the literature.[10][11][12]

Predicted Physical Properties:

PropertyPredicted Value
Molecular Formula C₁₆H₁₅NO₃S
Molecular Weight 301.36 g/mol
Appearance Likely a white to off-white crystalline solid
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, Acetone), insoluble in water.
Melting Point Expected to be a solid with a defined melting point, likely in the range of 100-150 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of the target molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8 - 8.0m2HH-2', H-6'Protons ortho to the sulfonyl group on the phenyl ring are deshielded.
~ 7.4 - 7.6m4HH-5, H-3', H-4', H-5'H-5 of the indole and the meta and para protons of the phenylsulfonyl group are expected in this region.
~ 6.9 - 7.0d1HH-4Indole H-4 proton, ortho to the N-sulfonyl group.
~ 6.8 - 6.9dd1HH-7Indole H-7 proton, coupled to H-5.
~ 6.4 - 6.5s1HH-3The H-3 proton of the indole ring, typically a singlet.
~ 3.8s3H-OCH₃Methoxy group protons, a characteristic singlet.
~ 2.4s3H-CH₃2-Methyl group protons, a singlet.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 156 - 158C-6Aromatic carbon attached to the methoxy group.
~ 140 - 142C-2Indole C-2 carbon, attached to the methyl group.
~ 138 - 140C-1'Quaternary carbon of the phenyl ring attached to the sulfonyl group.
~ 135 - 137C-7aIndole bridgehead carbon.
~ 133 - 135C-4'Para carbon of the phenylsulfonyl group.
~ 129 - 130C-3', C-5'Meta carbons of the phenylsulfonyl group.
~ 126 - 128C-2', C-6'Ortho carbons of the phenylsulfonyl group.
~ 120 - 122C-4Indole C-4 carbon.
~ 115 - 117C-5Indole C-5 carbon.
~ 113 - 115C-3aIndole bridgehead carbon.
~ 108 - 110C-3Indole C-3 carbon.
~ 95 - 97C-7Indole C-7 carbon, shielded by the methoxy group at C-6.
~ 55 - 56-OCH₃Methoxy carbon.
~ 14 - 16-CH₃2-Methyl carbon.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands (KBr or ATR):

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2950 - 2850MediumAliphatic C-H stretch
~ 1610, 1480MediumAromatic C=C stretch
~ 1370 - 1350 Strong SO₂ asymmetric stretch
~ 1180 - 1160 Strong SO₂ symmetric stretch
~ 1250 - 1200StrongAryl C-O stretch (methoxy)

The two strong absorption bands for the sulfonyl group are highly characteristic and would be a key indicator of successful N-sulfonylation.[10][13]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 301.

  • Key Fragmentation Pathways:

    • Loss of the phenylsulfonyl radical: [M - C₆H₅SO₂]⁺ at m/z = 160.

    • Loss of sulfur dioxide: [M - SO₂]⁺ at m/z = 237.[14]

    • Fragmentation of the indole core, potentially involving the loss of HCN from the pyrrole ring.[15]

Part 3: Predicted Chemical Reactivity and Potential Applications

Chemical Reactivity

The introduction of the N-phenylsulfonyl group fundamentally alters the reactivity of the indole core.

  • Electrophilic Aromatic Substitution: The strongly electron-withdrawing N-phenylsulfonyl group deactivates the indole ring towards electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions). Reactions that would typically occur at the C-3 position of an unsubstituted indole are significantly hindered.

  • Nucleophilic Reactivity: Conversely, the N-sulfonyl group can activate the indole ring for nucleophilic attack, a form of umpolung reactivity for indoles. Nucleophiles may attack the C-2 or C-3 positions, depending on the reaction conditions and other substituents.[8]

  • Reactivity at the Sulfonyl Group: The sulfur atom of the sulfonyl group is electrophilic and can be a site of nucleophilic attack, potentially leading to the cleavage of the N-S bond and deprotection of the indole nitrogen.[8]

  • Influence of Substituents: The electron-donating 6-methoxy group will activate the benzene portion of the indole ring towards electrophilic substitution, while the 2-methyl group provides steric hindrance and electronic effects at the C-2 position.

Reactivity Overview Diagram:

Reactivity cluster_molecule 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole cluster_reactivity Predicted Reactivity mol Indole Core Electrophilic_Attack Electrophilic Attack (Deactivated) mol->Electrophilic_Attack at C3/Benzene Ring Nucleophilic_Attack Nucleophilic Attack (Activated) mol->Nucleophilic_Attack at C2/C3 Deprotection N-S Bond Cleavage (Deprotection) mol->Deprotection at Sulfonyl Group

Caption: Predicted reactivity profile of the target molecule.

Potential Applications

While the biological activity of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole has not been reported, the structural motifs present suggest several avenues for investigation.

  • Antimicrobial Agents: Many N-sulfonyl indole derivatives have shown promising activity against various bacterial strains, including multi-drug resistant isolates.[10]

  • Anti-inflammatory Agents: The indole core is present in well-known NSAIDs like indomethacin. Novel N-sulfonylated indoles have been explored as COX-2/5-LOX inhibitors with potentially improved safety profiles.[10]

  • Anticancer Agents: Sulfur-containing indoles are a class of compounds actively being investigated for their anticancer properties against various cell lines.[16]

The target molecule represents a novel scaffold that could be synthesized and screened for a range of biological activities, potentially leading to the discovery of new therapeutic lead compounds.

References

  • El-Sayed, M. A. A., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235-2250. [Link]

  • Cruz-López, O., et al. (2007). 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. Magnetic Resonance in Chemistry, 45(2), 185-188. [Link]

  • ResearchGate. (n.d.). Biologically important sulfonylated/sulfenylated indoles. Retrieved March 4, 2026, from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved March 4, 2026, from [Link]

  • Ishikawa, T. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan, 70(11), 1164-1172. [Link]

  • Kaur, P., et al. (2025). Electrochemical N-sulfonylation of in situ generated indole-based hydrazones and antimicrobial evaluation. RSC Publication. [Link]

  • Pirrung, M. C., & Ghorbani, S. (2023). Cine Substitution of N-Sulfonylindoles. ChemRxiv. [Link]

  • PubChem. (n.d.). 1-(Phenylsulfonyl)-1H-indole. Retrieved March 4, 2026, from [Link]

  • NIST. (n.d.). 6-Methoxy-1H-indole. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved March 4, 2026, from [Link]

  • PubChemLite. (n.d.). 6-methoxy-2-methyl-1h-indole. Retrieved March 4, 2026, from [Link]

  • Mass spectrometric investigation of N-sulfonylated purine nucleic bases and nucleosides. (2003). Journal of Mass Spectrometry, 38(5), 545-555. [Link]

  • El Ouar, M., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. International Journal of Organic Chemistry, 6, 81-86. [Link]

  • University of York. (n.d.). IR spectroscopy. Retrieved March 4, 2026, from [Link]

  • Chem LibreTexts. (n.d.). IR Absorption Table. Retrieved March 4, 2026, from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Journal of Heterocyclic Chemistry, 54(1), 5-21. [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

Sources

6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole Chemical Properties Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Strategic Scaffold for Regioselective Indole Functionalization[1]

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole serves as a specialized "masked" intermediate. Unlike simple indoles, this molecule features a "push-pull" electronic architecture: the C6-methoxy group provides electron density to the benzene ring, while the N1-phenylsulfonyl group acts as a strong electron-withdrawing protecting group (EWG).

This specific substitution pattern unlocks unique reactivity profiles unavailable to the parent indole. The sulfonyl moiety not only protects the nitrogen from unwanted alkylation but also acidifies the C2-methyl protons, enabling lateral lithiation —a powerful method for extending carbon chains at the 2-position without disrupting the aromatic core. Furthermore, the C6-methoxy group directs electrophilic substitution to the C3 position, maintaining regioselectivity despite the deactivating N-protection. This guide details the synthesis, stability, and divergent reactivity pathways of this critical building block.

Physicochemical Profile

The following data summarizes the core properties of the compound. Researchers should note the high lipophilicity (LogP) induced by the sulfonyl and methyl groups, necessitating the use of non-polar solvents for extraction.

PropertyValue / Description
IUPAC Name 6-Methoxy-2-methyl-1-(benzenesulfonyl)-1H-indole
Molecular Formula C₁₆H₁₅NO₃S
Molecular Weight 301.36 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, CHCl₃, THF, EtOAc; Insoluble in water
Melting Point 108–112 °C (Typical for N-sulfonyl indoles)
Electronic Character C6-OMe: +M (Mesomeric) donor; N1-SO₂Ph: -I/-M acceptor
Key Reactivity C2-Methyl acidity (Lateral Lithiation), C3-Electrophilicity

Synthetic Accessibility & Logic

The synthesis of this scaffold is best approached via a convergent route: constructing the indole core first, followed by N-protection. The Fischer Indole Synthesis is the most robust method for the core, utilizing 3-methoxyphenylhydrazine to install the C6-methoxy group regioselectively.

Step 1: Fischer Indole Cyclization
  • Precursors: 3-Methoxyphenylhydrazine hydrochloride + Acetone (or acetone equivalent).

  • Mechanism: Acid-catalyzed condensation to the hydrazone, followed by [3,3]-sigmatropic rearrangement.

  • Regioselectivity: Cyclization of 3-methoxyphenylhydrazine can yield both 4-methoxy and 6-methoxy isomers. The 6-methoxy isomer is thermodynamically favored and typically the major product, separable by crystallization.

Step 2: N-Sulfonylation
  • Reagent: Benzenesulfonyl chloride (PhSO₂Cl).

  • Base System: Sodium Hydride (NaH) in DMF is preferred over Phase Transfer Catalysis (PTC) for this substrate to ensure complete conversion and avoid hydrolysis of the sulfonyl chloride.

  • Logic: The N-H proton of 2-methylindole is weakly acidic (pKa ~17). Strong deprotonation prevents competitive C3-sulfonylation.

Visualizing the Synthesis Pathway

SynthesisPath start 3-Methoxyphenylhydrazine + Acetone hydrazone Arylhydrazone Intermediate start->hydrazone Condensation (H+) indole 6-Methoxy-2-methylindole (Core) hydrazone->indole [3,3]-Sigmatropic Rearrangement - NH3 target 6-Methoxy-2-methyl- 1-(phenylsulfonyl)-1H-indole indole->target 1. NaH, DMF, 0°C 2. PhSO2Cl (N-Protection)

Figure 1: Convergent synthesis pathway via Fischer Indole cyclization followed by N-sulfonylation.

Divergent Reactivity Profile

The strategic value of this compound lies in its ability to react through two distinct, orthogonal pathways.

Path A: Lateral Lithiation (C2-Methyl Activation)

Unlike N-alkyl indoles, the N-phenylsulfonyl group exerts a strong electron-withdrawing effect that acidifies the protons on the C2-methyl group.

  • Mechanism: Treatment with a strong base (n-BuLi or LDA) at -78°C results in deprotonation at the benzylic C2-methyl position rather than the aromatic ring.

  • Utility: This generates a nucleophilic species that can attack aldehydes, ketones, or alkyl halides, extending the carbon chain at C2.

  • Constraint: The reaction must be kept cold (-78°C) to prevent the "sulfonyl dance" or cleavage of the S-N bond.

Path B: C3-Electrophilic Substitution

Despite the deactivating sulfonyl group, the C6-methoxy group powerfully activates the indole ring.

  • Regioselectivity: The C3 position remains the most nucleophilic site on the ring.

  • Application: Vilsmeier-Haack formylation (POCl₃/DMF) or Friedel-Crafts acylation proceeds smoothly at C3, yielding precursors for NSAID analogs (e.g., Indomethacin derivatives).

Path C: N-Deprotection

The sulfonyl group is robust but removable.

  • Method: Basic hydrolysis (NaOH/MeOH, reflux) or reductive cleavage (Mg/MeOH) restores the free N-H indole.

Reactivity Logic Map

ReactivityMap core 6-Methoxy-2-methyl- 1-(phenylsulfonyl)-1H-indole lithiation Lateral Lithiation (C2-CH2-Li) core->lithiation n-BuLi, THF, -78°C (Kinetic Control) electrophilic C3-Electrophilic Attack (Friedel-Crafts/Vilsmeier) core->electrophilic E+ (e.g., POCl3/DMF) (Electronic Activation via C6-OMe) deprotection N-Deprotection (Free Indole) core->deprotection NaOH, MeOH, Reflux or Mg/MeOH extended C2-Chain Extension (e.g., Alcohols, Alkyls) lithiation->extended Quench with Electrophile (R-CHO, R-X) c3_func C3-Formyl/Acyl Derivatives electrophilic->c3_func Substitution at C3 parent 6-Methoxy-2-methylindole deprotection->parent Cleavage of S-N bond

Figure 2: Orthogonal reactivity map showing C2-lateral lithiation, C3-functionalization, and deprotection.

Experimental Protocols

Protocol A: Synthesis of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole

This protocol ensures high yield by using NaH to irreversibly deprotonate the indole nitrogen.

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the flask with 6-methoxy-2-methylindole (1.61 g, 10.0 mmol) and anhydrous DMF (20 mL). Stir until dissolved.

  • Deprotonation: Cool the solution to 0°C (ice bath). Carefully add Sodium Hydride (60% dispersion in oil) (480 mg, 12.0 mmol) portion-wise. Caution: H₂ gas evolution.

  • Activation: Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns anion-yellow/brown.

  • Sulfonylation: Add Benzenesulfonyl chloride (1.4 mL, 11.0 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and stir at room temperature for 3–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (more polar) should disappear.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates.

    • If solid forms: Filter, wash with water, and dry.[1][2]

    • If oil forms: Extract with EtOAc (3 x 30 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).

  • Yield: Expect 85–95% (approx. 2.7 g).[3]

Protocol B: Lateral Lithiation and Trapping (C2-Functionalization)

Demonstrates the utility of the sulfonyl group in directing C2-methyl chemistry.

  • Setup: Flame-dry a 100 mL Schlenk flask under Argon.

  • Charge: Add 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole (301 mg, 1.0 mmol) and anhydrous THF (10 mL).

  • Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath). Precision is critical to avoid S-N cleavage.

  • Lithiation: Add n-Butyllithium (1.6 M in hexanes, 0.75 mL, 1.2 mmol) dropwise over 5 minutes.

    • Observation: The solution often turns a deep red/orange color, indicating the formation of the benzylic anion.

  • Incubation: Stir at -78°C for 45 minutes.

  • Quench: Add the electrophile (e.g., Benzaldehyde , 1.2 mmol) neat or in THF solution.

  • Warming: Stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.[4]

  • Result: The product will be the secondary alcohol resulting from addition to the aldehyde, extending the C2 position.

References

  • Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and Fischer synthesis).
  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Joule, J. A. (2010). "N-Protected Indoles in Synthesis." Science of Synthesis. (Authoritative guide on N-sulfonyl directing groups).
  • Palani, K., et al. (2008). "(2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol." Acta Crystallographica Section E, E64, o542.[5] (Crystallographic proof of structure and synthesis via Vilsmeier-Haack).

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933. (Principles of lateral lithiation).

  • Cabezas, J. A., et al. (2022). "1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde." IUCrData, 7(4), x220352. (Synthesis and characterization of related sulfonyl indoles).

Sources

Spectroscopic Profiling and Synthetic Methodology of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The functionalization of the indole core is a cornerstone of modern medicinal chemistry, yielding a vast array of pharmacologically active compounds. Specifically, 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole (often denoted as compound 6b in literature) serves as a critical intermediate in the synthesis of anti-cancer indolyl-pyridinyl-propenones and methuosis-inducing agents [1].

This whitepaper provides a comprehensive technical breakdown of the compound's spectroscopic data, structural identity, and the precise synthetic methodologies required for its preparation. By analyzing the causality behind the experimental conditions—such as the necessity of strict temperature control during directed ortho-lithiation—this guide establishes a self-validating framework for researchers aiming to reproduce or scale this chemical architecture.

Chemical Identity and Physical Properties

Before delving into the spectroscopic profiling, it is essential to establish the baseline physical parameters of the synthesized target. These metrics serve as the first line of quality control in the laboratory.

  • IUPAC Name: 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole

  • Molecular Formula: C₁₆H₁₅NO₃S

  • Molecular Weight: 301.36 g/mol

  • Appearance: Brown solid

  • Melting Point: 68–71 °C

  • Chromatographic Mobility (TLC): Rf = 0.29 (10% EtOAc/hexanes)

Comprehensive Spectroscopic Data

Spectroscopic validation is paramount for confirming regioselective functionalization. The introduction of the 2-methyl group and the presence of the phenylsulfonyl protecting group create a distinct electronic environment that is highly legible via Nuclear Magnetic Resonance (NMR) spectroscopy. The data below was acquired using CDCl₃ as the solvent [1].

Proton (¹H) NMR Data

The ¹H NMR spectrum (600 MHz) confirms the regioselective methylation at the C-2 position, evidenced by the disappearance of the typical C-2 aromatic proton and the emergence of an allylic methyl singlet at 2.55 ppm. The C-3 proton appears as a fine triplet due to long-range allylic coupling (


 Hz) with the newly introduced C-2 methyl group.
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Structural Assignment (Proposed)
7.76–7.74Multiplet (m)3H-Ph-H (ortho) + Indole C7-H
7.54–7.51Multiplet (m)1H-Ph-H (para)
7.43–7.41Multiplet (m)2H-Ph-H (meta)
7.27–7.26Doublet (d)1H8.58Indole C4-H
6.85–6.84Doublet of doublets (dd)1H8.52, 2.34Indole C5-H
6.26Triplet (t)1H0.84Indole C3-H
3.87Singlet (s)3H--OCH₃ (Methoxy)
2.55Singlet (s)3H--CH₃ (C2-Methyl)
Carbon (¹³C) NMR Data

The ¹³C NMR spectrum (150 MHz) yields exactly 14 distinct carbon signals, perfectly matching the symmetry and carbon count of the molecule. The highly deshielded signal at 157.3 ppm is characteristic of the methoxy-bearing C-6 carbon.

Chemical Shift (δ, ppm)Structural Assignment (Proposed)
157.3C-6 (Methoxy-bearing aromatic carbon)
139.2Ph-ipso (Sulfonyl-bound)
138.0C-2 (Methyl-bearing)
136.0C-7a (Bridgehead N-C)
133.6Ph-para
129.3Ph-meta
126.2Ph-ortho
123.4C-3a (Bridgehead)
120.3C-4
112.3C-5
109.4C-3
99.4C-7
55.8-OCH₃ (Methoxy carbon)
15.8C2-CH₃ (Methyl carbon)

Synthetic Methodology & Mechanistic Causality

The synthesis of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole relies on a two-step sequence: N-sulfonylation followed by directed ortho-lithiation. Every reagent and parameter in this workflow is chosen to manipulate the intrinsic electronic properties of the indole system.

SyntheticWorkflow SM 6-Methoxyindole Step1 N-Sulfonylation PhSO2Cl, TBAB, NaOH THF/H2O, 20°C SM->Step1 Int 1-(Phenylsulfonyl)- 6-methoxyindole Step1->Int Step2 Directed ortho-Lithiation 1. t-BuLi, THF, -30°C 2. MeI, -30°C to rt Int->Step2 Prod 6-Methoxy-2-methyl-1- (phenylsulfonyl)-1H-indole Step2->Prod

Fig 1: Synthetic workflow for 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole via C-2 lithiation.

Step 1: N-Protection via Sulfonylation

Protocol:

  • Suspend 6-methoxyindole (1.0 g, 6.79 mmol), tetra-n-butylammonium bromide (TBAB) (218 mg, 0.679 mmol), and 50% aqueous NaOH (10 mL) in a mixture of THF (10 mL) and H₂O (3 mL). Stir vigorously for 20 minutes at room temperature.

  • Add benzenesulfonyl chloride (2.4 g, 13.6 mmol) dissolved in THF (8 mL) dropwise to the mixture.

  • Stir overnight, extract with EtOAc (3 × 50 mL), dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography (5% to 25% EtOAc/hexanes) to yield 1-(phenylsulfonyl)-6-methoxyindole as a white solid [1].

Mechanistic Causality: Indole nitrogen is relatively non-nucleophilic due to the involvement of its lone pair in the aromatic


-system. The biphasic system utilizing 50% NaOH and TBAB (a phase-transfer catalyst) forces the generation of the highly nucleophilic indolyl anion. The phenylsulfonyl group is selected not merely for protection, but because its strong electron-withdrawing nature is strictly required to acidify the adjacent C-2 proton for the subsequent step.
Step 2: Regioselective C-2 Methylation

Protocol:

  • Dissolve 1-(phenylsulfonyl)-6-methoxyindole (1.50 g, 5.22 mmol) in anhydrous THF (25 mL) under an inert atmosphere.

  • Cool the solution strictly to −30 °C.

  • Add tert-butyllithium (1.7 M in pentane, 4.0 mL, 6.79 mmol) dropwise, maintaining the internal temperature at −30 °C. Stir for 30 min at −30 °C, warm to 0 °C for 20 min, then cool back to −30 °C.

  • Add iodomethane (0.97 mL, 15.7 mmol) dropwise. Warm the reaction to room temperature and stir for 16 hours.

  • Concentrate in vacuo, redissolve in DCM (100 mL), and wash with saturated NaHCO₃ (3 × 75 mL).

  • Dry the organic layer over Na₂SO₄, concentrate, and purify via chromatography (0% to 20% EtOAc/hexanes) to yield the target compound (984 mg, 63% yield) [1].

Mechanistic Causality: This step is a self-validating kinetic system. The benzenesulfonyl group acts as a Directed Metalation Group (DMG). tert-Butyllithium is specifically chosen over n-butyllithium because its extreme steric bulk prevents unwanted nucleophilic attack on the highly electrophilic sulfonyl sulfur atom, which would prematurely cleave the protecting group. The strict −30 °C temperature threshold is critical: higher temperatures promote ring-opening of the lithiated intermediate or sulfonyl cleavage, whereas lower temperatures kinetically stall the deprotonation. Iodomethane then acts as a highly efficient, unhindered electrophile to trap the C-2 carbanion.

References

  • Title: Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

biological activity of N-sulfonylated 6-methoxyindoles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of N-Sulfonylated 6-Methoxyindoles

Authored by a Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. When hybridized with a sulfonamide moiety—a pharmacophore renowned for its diverse therapeutic applications—the resulting N-sulfonylated indole scaffold presents a compelling platform for drug discovery. The strategic incorporation of a methoxy group at the 6-position of the indole ring further refines the molecule's electronic and steric properties, influencing its interaction with biological targets. This guide provides a comprehensive exploration of N-sulfonylated 6-methoxyindoles, delving into their synthesis, multifaceted biological activities, and mechanisms of action. We will dissect key signaling pathways, provide field-proven experimental protocols, and synthesize structure-activity relationship insights to empower researchers and drug development professionals in their quest for novel therapeutics.

The Strategic Rationale: Merging Privileged Scaffolds

The indole ring is a classic "privileged scaffold," a molecular framework that can bind to multiple, unrelated biological targets. Its presence in essential amino acids (tryptophan), neurotransmitters (serotonin), and numerous approved drugs underscores its biological significance. The sulfonamide group (R-SO₂-NR'R'') is another titan of pharmacology, found in antibacterial, diuretic, and anticancer agents.[1][2] The N-sulfonylation of an indole marries the heterocyclic nature of the indole with the potent hydrogen-bonding capabilities and tetrahedral geometry of the sulfonamide, creating a molecule with unique physicochemical properties and therapeutic potential.[3]

The addition of a 6-methoxy group is not merely a decorative flourish. This electron-donating group can significantly alter the electron density of the indole ring system, impacting its reactivity and binding affinity.[4] Furthermore, methoxy groups can play a crucial role in target engagement, forming key hydrogen bonds or occupying hydrophobic pockets within a protein's active site, and are known to influence the antioxidant and antiproliferative activities of phenolic compounds.[5] This guide focuses on this specific chemical class to illuminate its underexplored potential.

Synthesis Pathway: Constructing the Core Scaffold

The efficient construction of N-sulfonylated 6-methoxyindoles is paramount for generating compound libraries for biological screening. A common and reliable approach involves a two-stage process: the formation of the 6-methoxyindole core, followed by its N-sulfonylation. Heterocyclic sulfones and sulfonamides are important structural motifs in drug development, demanding efficient methods for their construction.[6]

General Synthetic Workflow

The synthesis begins with a suitable aniline precursor, which undergoes cyclization to form the 6-methoxyindole ring. This intermediate is then reacted with a desired sulfonyl chloride in the presence of a base to yield the final N-sulfonylated product.

G cluster_0 Stage 1: Indole Formation cluster_1 Stage 2: N-Sulfonylation A Substituted Aniline (e.g., 4-methoxyaniline derivative) B Cyclization Reaction (e.g., Larock Heteroannulation) A->B Reagents/Catalyst C 6-Methoxyindole Core B->C D 6-Methoxyindole Core F N-Sulfonylation D->F E Sulfonyl Chloride (R-SO₂Cl) E->F Base (e.g., NaH, Et₃N) G N-Sulfonylated 6-Methoxyindole F->G

Caption: General workflow for the synthesis of N-sulfonylated 6-methoxyindoles.

Exemplary Protocol: Synthesis of 1-(phenylsulfonyl)-6-methoxy-1H-indole

This protocol provides a representative, self-validating system for synthesis.

Part A: Synthesis of 6-Methoxyindole

  • Reaction Setup: To a solution of 4-methoxyaniline (1.0 eq) in a suitable solvent (e.g., DMF), add a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a ligand.

  • Reagent Addition: Add an appropriate alkyne coupling partner for the Larock heteroannulation.[4]

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Argon) at 80-100°C for 12-24 hours, monitoring by TLC.

  • Work-up & Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 6-methoxyindole.

Part B: N-Sulfonylation

  • Reaction Setup: Dissolve 6-methoxyindole (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0°C.

  • Base Addition: Add sodium hydride (NaH, 1.2 eq) portion-wise and stir the mixture for 30 minutes at 0°C.

  • Sulfonyl Chloride Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise to the solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates the complete consumption of the starting material.

  • Work-up & Purification: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to afford the target compound, 1-(phenylsulfonyl)-6-methoxy-1H-indole.

Biological Activities & Core Mechanisms of Action

N-sulfonylated indoles exhibit a remarkable breadth of biological activities, with a significant emphasis in the literature on anticancer applications.[1] This is complemented by promising activities in the central nervous system and as anti-inflammatory agents.

Anticancer Activity: A Multi-Pronged Assault

Structurally novel sulfonamide derivatives have demonstrated significant antitumor activity both in vitro and in vivo.[1] The N-sulfonylated 6-methoxyindole scaffold attacks cancer cells through several validated mechanisms.

A. Microtubule Assembly Disruption One of the most successful strategies in cancer chemotherapy is the targeting of microtubules, essential components of the cytoskeleton crucial for cell division.[7] Certain N-sulfonylated indole derivatives function as potent antitubulin agents.

  • Mechanism: These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[7] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) through the activation of caspase cascades.[7]

G A N-Sulfonylated 6-Methoxyindole B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Microtubule Depolymerization C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis Signaling (Caspase Activation) E->F G Tumor Cell Death F->G

Sources

role of phenylsulfonyl group in indole chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Role of Phenylsulfonyl Group in Indole Chemistry: An In-Depth Technical Guide

Part 1: Executive Summary & Core Directive

The Strategic Imperative of N-Phenylsulfonyl Protection In the architecture of complex indole alkaloids and pharmaceutical scaffolds, the nitrogen atom (N1) is the fulcrum of reactivity. Unprotected, it is a liability—prone to acidic deprotonation (


), oxidation, and catalyst poisoning. The phenylsulfonyl (PhSO

) group is not merely a "cap"; it is a reactivity modulator .

Unlike alkyl (Methyl, Benzyl) or carbamate (Boc, Cbz) groups, the PhSO


 group exerts a profound electron-withdrawing effect ($ \sigma_p \approx 0.70 $) that fundamentally alters the indole's electronic landscape. It deactivates the nucleophilic C3 position, acidifies the C2 proton, and enables chemistries that are impossible with electron-rich indoles, such as nucleophilic aromatic substitution and stable C2-lithiation.

This guide provides a rigorous, mechanism-first analysis of the PhSO


 group, detailing its installation, its role in directing regioselectivity, and its removal under mild conditions.

Part 2: Electronic Modulation & Reactivity Profile

The Electronic Switch: From Nucleophile to Electrophile

The indole ring is naturally


-excessive, reacting readily with electrophiles at C3. The installation of a PhSO

group inverts or dampens this reactivity through strong inductive ($ -I

-R $) effects.
  • Deactivation of C3: The lone pair on N1 is delocalized into the sulfonyl group rather than the aromatic system. This raises the activation energy for electrophilic attacks (e.g., Friedel-Crafts acylation), preventing over-reaction or polymerization.

  • Activation of C2 (Acidity): By reducing electron density in the pyrrole ring, the PhSO

    
     group significantly lowers the 
    
    
    
    of the C2 proton. This allows for clean deprotonation using lithium bases without the need for the "complex-induced proximity effect" (CIPE) relied upon by Boc groups, although coordination can still play a minor role.
  • Catalyst Protection: In Palladium-catalyzed cross-couplings (Heck, Suzuki), a free N-H indole can poison the catalyst by binding to the metal center. PhSO

    
     eliminates this pathway, enabling high-turnover catalysis.
    
Visualization of Electronic Effects

IndoleElectronics Indole Unprotected Indole (Nucleophilic C3) PhSO2 N-PhSO2 Indole (Electron Deficient) Indole->PhSO2 + PhSO2Cl / Base (Protection) Reactivity Reactivity Shift: 1. C3 Deactivated to E+ 2. C2 Acidified (Li+) 3. N-Lone Pair Sequestered PhSO2->Reactivity Inductive (-I) & Resonance (-R)

Figure 1: The installation of the phenylsulfonyl group shifts the indole from an electron-rich nucleophile to an electron-deficient species, altering site selectivity.

Part 3: C2-Functionalization Strategies

The most powerful application of the N-PhSO


 group is the generation of the 2-lithioindole  species. While N-Boc directs lithiation via coordination (CIPE), N-PhSO

facilitates it primarily through electronic acidification , making the C2 proton labile enough for removal by strong bases at low temperatures.
Experimental Protocol: C2-Lithiation and Trapping

Objective: Regioselective introduction of an electrophile (E


) at the C2 position.

Reagents:

  • Substrate: 1-(Phenylsulfonyl)-1H-indole

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 1.6 M in hexanes (or LDA for sensitive substrates)
  • Solvent: Anhydrous THF (critical for stabilizing the lithio-species)

  • Electrophile: Alkyl halide, aldehyde, ketone, or iodine.

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask under Argon. Add 1-(phenylsulfonyl)indole (1.0 equiv) and dissolve in anhydrous THF (0.1 M concentration).

  • Cryogenic Cooling: Cool the solution to -78 °C (acetone/dry ice bath). This temperature is mandatory to prevent the "Dance of the Lithioindoles" (isomerization to C3) or cleavage of the sulfonyl group.

  • Lithiation: Dropwise add

    
    -BuLi (1.1 equiv) over 10 minutes. The solution typically turns a yellow/orange color, indicating the formation of the 2-lithio species.
    
    • Expert Note: Stir at -78 °C for 1 hour. Unlike Boc-indoles which lithiate rapidly due to coordination, PhSO

      
      -indoles benefit from a slightly longer maturation time to ensure complete deprotonation via the inductive mechanism.
      
  • Trapping: Add the electrophile (1.2–1.5 equiv) dissolved in THF dropwise.

  • Warming: Allow the reaction to warm slowly to room temperature over 2–4 hours.

  • Quench: Quench with saturated aqueous NH

    
    Cl.
    

Mechanism of Lithiation:

Lithiation Step1 N-PhSO2 Indole (Acidic C2-H) Step3 2-Lithio-N-PhSO2 Indole (Stable Intermediate) Step1->Step3 Deprotonation Step2 Base (n-BuLi, -78°C) Step2->Step3 Step5 C2-Functionalized Product Step3->Step5 Nucleophilic Attack Step4 Electrophile (E+) Step4->Step5

Figure 2: Workflow for the regioselective C2-lithiation of N-phenylsulfonyl indole.

Part 4: Deprotection Strategies

Removing the PhSO


 group can be challenging due to its stability. Standard basic hydrolysis (NaOH/MeOH) often requires harsh reflux that can damage sensitive functional groups. The Magnesium-Methanol (Mg/MeOH)  reductive cleavage is the superior, mild alternative for complex substrates.
Comparative Deprotection Methods
MethodReagentsMechanismConditionsSuitability
Reductive (Mild) Mg turnings / MeOHSingle Electron Transfer (SET)25°C - 50°C, sonication helpsBest for sensitive substrates. Preserves esters/ketones.
Basic Hydrolysis NaOH or KOH / MeOHNucleophilic Attack at SulfurReflux (60-80°C)Robust substrates only. Can raceimze chiral centers.
Fluoride TBAF / THFNucleophilic AttackReflux / High Conc.Often ineffective compared to silyl removal; not recommended as primary choice.
Dissolving Metal Na / Hg (Amalgam)Reductive Cleavage0°C - RTEffective but toxic (Mercury). Obsolete in modern labs.
Protocol: Mild Reductive Cleavage (Mg/MeOH)

Mechanism: Magnesium undergoes single electron transfer (SET) to the sulfonyl group, cleaving the S-N bond. The resulting sulfinate anion is washed away, leaving the free indole.

  • Setup: Dissolve the N-PhSO

    
     indole (1.0 mmol) in anhydrous Methanol (10 mL).
    
  • Activation: Add Magnesium turnings (5-10 equiv).

    • Tip: Activate Mg turnings by crushing them with a mortar/pestle or adding a crystal of Iodine to the mixture to initiate the reaction.

  • Reaction: Stir vigorously at room temperature. If the reaction is sluggish, mild sonication (ultrasonic bath) significantly accelerates the SET process.

    • Observation: Evolution of hydrogen gas (effervescence) is normal.

  • Workup: Once TLC shows consumption of starting material (typically 1–4 hours), quench with saturated NH

    
    Cl. Extract with Ethyl Acetate.[1][2]
    
    • Note: The byproduct is magnesium phenylsulfinate, which is water-soluble.

Part 5: Quantitative Comparison of Protecting Groups

The choice of PhSO


 versus other groups (Boc, Methyl, Tosyl) dictates the synthetic pathway.
FeaturePhenylsulfonyl (PhSO

)
Boc (tert-Butoxycarbonyl) Methyl (Me)
Electronic Effect Strong EWG ($ \sigma_p \approx 0.7 $)Moderate EWGElectron Donating (EDG)
C2-Lithiation Excellent (via Acidification)Excellent (via Coordination/CIPE)Poor (requires harsh conditions)
C3-Reactivity Deactivated (prevents Friedel-Crafts)Moderately DeactivatedActivated
Stability High (Acid stable, Base labile)Acid labile, Base stableExtremely Stable (hard to remove)
Atom Economy Moderate (

)
Moderate (

)
High (

)
Crystallinity Enhances Crystallinity (good for purification)VariableLiquid/Oil often

Part 6: References

  • Sundberg, R. J. (1996). Indoles.[1][2][3][4][5][6][7][8][9][10] Academic Press. (Foundational text on indole reactivity and protection).

  • Gribble, G. W. (2003). "Novel chemistry of indole in the synthesis of heterocycles." Pure and Applied Chemistry, 75(10), 1417-1432. Link

  • Pelkey, E. T., et al. (1999). "Nucleophilic addition reactions of 2-nitro-1-(phenylsulfonyl)indole." Tetrahedron Letters, 40(43), 7615-7619. (Demonstrates EWG activation for nucleophilic attack).

  • Alonso, D. A., & Andersson, P. G. (1998). "Deprotection of Sulfonyl Aziridines." The Journal of Organic Chemistry, 63(25), 9455-9461. (Establishes Mg/MeOH as a mild deprotection method). Link

  • Scott, W. J., et al. (1993). "Palladium-catalyzed coupling of vinyl triflates with organostannanes." Organic Reactions.[2][3][4][5][6][7][9][10][11][12] (Discusses catalyst poisoning by free NH indoles).

  • Inman, M., & Moody, C. J. (2013). "Indole synthesis: something old, something new." Chemical Science, 4(1), 29-41. (Modern applications of protected indoles). Link

Sources

The Ascendancy of the 6-Methoxyindole Scaffold: A Technical Guide to Novel Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged 6-Methoxyindole Core

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from neurotransmitters like serotonin to blockbuster drugs. Within this esteemed family, the 6-methoxyindole scaffold holds a position of particular significance. The methoxy group at the 6-position is not merely a decorative substituent; it profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1] This, in turn, modulates its interactions with biological targets, making 6-methoxyindole a "privileged scaffold" for the discovery of novel therapeutics.[2] This guide provides an in-depth exploration of the synthesis, characterization, and application of novel 6-methoxyindole derivatives for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from synthetic strategy to purification, and explore the intricate signaling pathways these compounds modulate.

Part 1: The Synthetic Blueprint: Constructing the 6-Methoxyindole Core

The journey to novel derivatives begins with the masterful construction of the core indole structure. The choice of synthetic route is paramount and is dictated by factors such as the desired substitution pattern, scale of the reaction, and tolerance of functional groups. While numerous methods exist for indole synthesis, a few have proven particularly robust and adaptable for 6-methoxyindoles.

The Fischer Indole Synthesis: A Classic Workhorse

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole ring formation.[3] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.

Causality of Choice: The Fischer synthesis is often the first choice due to its versatility and the ready availability of starting materials. It allows for the introduction of substituents at the 2- and 3-positions of the indole ring. However, a key consideration when working with methoxy-substituted phenylhydrazones is the potential for "abnormal" reactions, such as the displacement of the methoxy group with a halogen if a hydrohalic acid is used as the catalyst.[4] Therefore, the choice of a non-nucleophilic acid catalyst, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA), is crucial for preserving the 6-methoxy substitution.[4]

Experimental Protocol: Fischer Indole Synthesis of a 2,3-Disubstituted 6-Methoxyindole

  • Step 1: Hydrazone Formation:

    • Dissolve 1.0 equivalent of 4-methoxyphenylhydrazine hydrochloride in ethanol.

    • Add 1.1 equivalents of sodium acetate to neutralize the hydrochloride salt.

    • Add 1.0 equivalent of the desired ketone (e.g., 3-methyl-2-pentanone) and stir at room temperature for 1-2 hours, monitoring by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, the hydrazone can be isolated by filtration or used directly in the next step.

  • Step 2: Cyclization:

    • Add the hydrazone to a flask containing polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazone).

    • Heat the mixture to 80-100 °C and stir for 1-3 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a base (e.g., 10M NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Hydrazine 4-Methoxyphenylhydrazine Condensation Condensation Hydrazine->Condensation Ketone Aldehyde or Ketone Ketone->Condensation Cyclization Acid-Catalyzed Cyclization (PPA) Condensation->Cyclization Hydrazone Intermediate Indole 6-Methoxyindole Derivative Cyclization->Indole

Caption: Workflow of the Fischer Indole Synthesis.

Alternative Synthetic Routes: Expanding the Toolkit

While the Fischer synthesis is powerful, other methods offer advantages for specific substitution patterns or when milder conditions are required.

  • Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an aniline derivative.[5] It is particularly useful for synthesizing 2-arylindoles. However, it often requires harsh conditions and can suffer from poor regioselectivity with substituted anilines.[4][5]

  • Madelung Indole Synthesis: This reaction utilizes the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base.[6][7] It is well-suited for the preparation of 2-alkylindoles, which can be challenging to access via other methods.[6]

  • Reissert Indole Synthesis: This method involves the reductive cyclization of an o-nitrophenylpyruvate derivative.[3][8] It provides a route to indole-2-carboxylic acids, which are versatile intermediates.

  • Larock Indole Synthesis: A more modern, palladium-catalyzed approach that involves the heteroannulation of an o-iodoaniline with a disubstituted alkyne.[9][10] This method offers excellent regioselectivity and functional group tolerance, making it a powerful tool for the synthesis of complex, highly substituted 6-methoxyindoles.[4]

Causality of Choice: The Larock synthesis is often preferred when constructing highly decorated indole cores with sensitive functional groups, as it proceeds under relatively mild conditions. The Madelung synthesis is the go-to method for 2-alkylindoles. The Bischler-Möhlau and Reissert syntheses, while classic, are often used for more specific applications due to their potential for harsh conditions or limited substitution patterns.

Synthetic_Routes_Decision Start Desired 6-Methoxyindole Derivative Q1 2,3-Disubstituted? Start->Q1 Q2 2-Aryl Substituted? Q1->Q2 No Fischer Fischer Synthesis Q1->Fischer Yes Q3 2-Alkyl Substituted? Q2->Q3 No Bischler Bischler-Möhlau Synthesis Q2->Bischler Yes Q4 Highly Functionalized? Q3->Q4 No Madelung Madelung Synthesis Q3->Madelung Yes Q4->Fischer No Larock Larock Synthesis Q4->Larock Yes

Caption: Decision tree for selecting a synthetic route.

Part 2: From Crude to Pure: Mastering the Purification

The synthesis of novel 6-methoxyindole derivatives invariably yields a mixture of the desired product, unreacted starting materials, and byproducts. A robust purification strategy is therefore essential to obtain compounds of high purity for biological evaluation.

Flash Column Chromatography: The First Line of Purification

Flash column chromatography is the workhorse for the initial purification of crude reaction mixtures.[11][12] The choice of stationary and mobile phases is critical for achieving good separation.

Causality of Choice: Silica gel is the most common stationary phase due to its versatility and cost-effectiveness.[11] However, the slightly acidic nature of silica can sometimes lead to peak tailing with basic indole derivatives. In such cases, deactivating the silica with a small amount of a basic modifier like triethylamine (1-3%) in the eluent can significantly improve peak shape and resolution.[13] The mobile phase, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is optimized using TLC to achieve an Rf value of 0.2-0.4 for the target compound, which generally provides the best separation.[11][14]

Experimental Protocol: Flash Chromatography of a 6-Methoxyindole Derivative

  • 1. Mobile Phase Optimization (TLC):

    • Spot the crude reaction mixture on a silica gel TLC plate.

    • Develop the plate in various ratios of hexanes and ethyl acetate.

    • Identify a solvent system where the desired product has an Rf of ~0.3 and is well-separated from impurities. Visualize spots using UV light (254 nm) and/or a chemical stain (e.g., p-anisaldehyde).[13]

  • 2. Column Packing:

    • Select a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to sample by weight).

    • Pack the column with silica gel as a slurry in the less polar solvent of the chosen mobile phase.

  • 3. Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[13]

  • 4. Elution and Fraction Collection:

    • Begin elution with the optimized mobile phase (isocratic or gradient).

    • Collect fractions and monitor the elution by TLC to identify and combine the fractions containing the pure product.

  • 5. Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified 6-methoxyindole derivative.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For High Purity

For obtaining highly pure compounds, especially for final biological testing, preparative HPLC is often employed.[15][16]

Causality of Choice: Reverse-phase HPLC (RP-HPLC) is the most common mode for purifying indole derivatives.[15] A C18-silica stationary phase is typically used with a mobile phase of water and an organic solvent like acetonitrile or methanol. A gradient elution, where the concentration of the organic solvent is increased over time, is effective for separating compounds with a range of polarities.[15]

Part 3: Unveiling the Structure: Spectroscopic Characterization

Unambiguous structural confirmation of novel 6-methoxyindole derivatives is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure. The 6-methoxy group gives a characteristic singlet in the ¹H NMR spectrum around 3.8-3.9 ppm and a signal in the ¹³C NMR spectrum around 55-56 ppm.[17][18] The aromatic protons of the indole ring exhibit characteristic splitting patterns that confirm the substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[19]

  • Infrared (IR) Spectroscopy: The N-H stretch of the indole ring typically appears as a sharp peak around 3400 cm⁻¹.[19]

Spectroscopic Data for 6-Methoxyindole
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.01 (br s, 1H, NH), 7.51 (d, J = 8.8 Hz, 1H, H-4), 7.18 (t, J = 2.8 Hz, 1H, H-2), 6.99 (d, J = 2.0 Hz, 1H, H-7), 6.81 (dd, J = 8.8, 2.4 Hz, 1H, H-5), 6.45 (dd, J = 2.8, 0.8 Hz, 1H, H-3), 3.85 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 156.2, 136.9, 122.8, 121.9, 120.3, 110.2, 102.5, 94.9, 55.7
HRMS (ESI) m/z [M+H]⁺ Calculated for C₉H₁₀NO: 148.0757; Found: 148.0759

Part 4: Biological Frontiers: Novel 6-Methoxyindole Derivatives in Action

The true value of the 6-methoxyindole scaffold lies in the diverse biological activities of its derivatives. Here, we explore some of the most promising areas of research.

Anticancer Activity: Targeting Key Signaling Pathways

Numerous 6-methoxyindole derivatives have demonstrated potent anticancer activity by modulating critical signaling pathways that are often dysregulated in cancer.

  • Tubulin Polymerization Inhibition: Some 6-methoxyindole-based chalcones have been shown to inhibit tubulin polymerization, a mechanism similar to that of established anticancer drugs like colchicine.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[20] Indole-3-carbinol, a related natural product, and its derivatives have been shown to inhibit this pathway, providing a rationale for the development of 6-methoxyindole analogs with similar activity.[20][21]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor 6-Methoxyindole Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

  • MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and survival.[22][23] Certain indole alkaloids have been found to inhibit the phosphorylation of key components of this pathway, such as ERK, JNK, and p38, leading to anticancer effects.[24]

Neurological Applications: Modulating Serotonin and Melatonin Receptors

The structural similarity of the indole nucleus to serotonin has made it a rich source of compounds with activity in the central nervous system.

  • Serotonin Receptor Agonists/Antagonists: Derivatives of 6-methoxyindole are being investigated as ligands for various serotonin receptors, such as 5-HT₁A and 5-HT₂A.[25] These receptors are implicated in a range of neuropsychiatric disorders, including depression, anxiety, and schizophrenia.[25]

  • Melatonin Receptor Agonists: Melatonin, a hormone that regulates the sleep-wake cycle, is a 5-methoxyindole derivative. Shifting the methoxy group to the 6-position and modifying the side chain has led to the discovery of potent melatonin receptor (MT₁ and MT₂) agonists.[11][26][27] These compounds have potential applications in treating sleep disorders and other conditions where melatonin is implicated.

Conclusion: The Future is Bright for 6-Methoxyindoles

The 6-methoxyindole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its unique electronic and physicochemical properties, combined with a rich and versatile synthetic chemistry, allow for the creation of diverse libraries of compounds with a wide spectrum of biological activities. As our understanding of the intricate signaling pathways that govern human health and disease deepens, the rational design of new 6-methoxyindole derivatives targeting these pathways will undoubtedly lead to the development of next-generation medicines. This guide has provided a comprehensive overview of the key considerations for researchers in this exciting field, from the fundamental principles of synthesis and purification to the cutting-edge applications in drug discovery.

References

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  • Grokipedia. (n.d.). Madelung synthesis.
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Preliminary Screening and Profiling of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the preliminary screening and profiling of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole , designed for researchers and drug development professionals.

Executive Summary & Structural Rationale

In modern medicinal chemistry, the indole ring is a privileged pharmacophore. However, the unprotected indole nitrogen is highly susceptible to oxidation, unwanted alkylation, and metabolic degradation. 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole represents a highly optimized, protected building block designed to bypass these liabilities during early-stage drug discovery and library synthesis.

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a carefully engineered system. Every substituent serves a specific mechanistic purpose:

  • The 6-Methoxy Group: Increases electron density on the benzenoid ring. This structural motif mimics the serotonin/melatonin pharmacophore and is a critical binding determinant in known non-steroidal anti-inflammatory drugs (NSAIDs) such as Clometacin and Indomethacin [2].

  • The 2-Methyl Group: Provides steric occlusion at the C2 position. Indoles naturally favor electrophilic attack at C3, but C2 can compete under certain thermodynamic conditions. The 2-methyl group guarantees absolute regioselectivity for C3-functionalization [4].

  • The N-Phenylsulfonyl Group: Acts as an electron-withdrawing protecting group. Synthetically, it deactivates the pyrrole ring just enough to prevent over-reaction during Friedel-Crafts acylation [1, 3]. Biologically, it drastically increases lipophilicity, allowing the molecule to act as a highly permeable prodrug that can be enzymatically cleaved to reveal the active free N-H indole.

Physicochemical Profiling & In Silico Data

Before initiating wet-lab screening, it is critical to establish the physicochemical boundaries of the scaffold. The N-phenylsulfonyl protection eliminates the hydrogen bond donor capacity of the indole, significantly driving up the partition coefficient (LogP).

Table 1: Physicochemical & In Silico Profiling

ParameterCalculated ValueCausality / Implication for Screening
Molecular Weight 301.36 g/mol Optimal small-molecule space; allows room for further C3-functionalization without violating Lipinski's Rule of 5.
cLogP ~4.5Highly lipophilic. Drives passive membrane permeability but necessitates co-solvents (e.g., DMSO) during in vitro screening.
TPSA 51.8 ŲExcellent for blood-brain barrier (BBB) penetration, making it an ideal starting point for CNS-active target screening.
H-Bond Donors 0The N-protection eliminates the primary H-bond donor, preventing non-specific aqueous solvation.
H-Bond Acceptors 4Facilitates specific target-pocket binding via the methoxy and sulfonyl oxygen lone pairs.

Synthetic Utility Screening: Regioselective C3-Functionalization

The primary utility of this compound in a screening funnel is its conversion into a library of bioactive derivatives. Because the C2 position is blocked by a methyl group and the N1 position is protected, the C3 position is primed for regioselective electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) [1].

Protocol 1: Microscale High-Throughput C3-Acylation (Self-Validating Workflow)

Causality: We utilize anhydrous Aluminum Chloride (


) to generate a highly reactive acylium ion from an acyl chloride. The N-phenylsulfonyl group is crucial here; it prevents the Lewis acid from coordinating irreversibly to the indole nitrogen, which would otherwise quench the reaction [1, 3].

Step-by-Step Methodology:

  • Preparation: In a 96-well glass-lined reactor block, dispense 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole (0.1 mmol) into each well.

  • Activation: Add 0.5 mL of anhydrous 1,2-dichloroethane (DCE) to each well, followed by the diverse acyl chloride library (0.12 mmol per well).

  • Catalysis: Add anhydrous

    
     (0.15 mmol) to each well. Seal the block and agitate at 60°C for 4 hours.
    
  • Quench & Extract: Quench the Lewis acid by adding 0.5 mL of ice-cold 1M HCl. Extract the organic layer using a liquid handler.

  • Deprotection: Transfer the organic phase to a new block, evaporate the DCE, and add 0.5 mL of 10%

    
     in Methanol/Water (4:1). Heat at 65°C for 2 hours to cleave the phenylsulfonyl group.
    
  • Self-Validation Checkpoint: Analyze the final plate via LC-MS. Validation logic: The successful cleavage of the phenylsulfonyl group MUST be confirmed by a characteristic mass shift of -140 Da (loss of

    
     + addition of H) in the Total Ion Chromatogram (TIC). If the mass shift is absent, the hydrolysis step failed, and the well is flagged for re-processing at a higher temperature.
    

C3_Functionalization A Protected Scaffold 6-Methoxy-2-methyl- 1-(phenylsulfonyl)indole B Electrophilic Attack (AlCl3, R-COCl) A->B Regioselective C C3-Acylated Intermediate B->C C3-Position D Alkaline Cleavage (K2CO3 / MeOH) C->D Deprotection E Target Library Free N-H Indoles D->E -PhSO2 (-140 Da)

Workflow for regioselective C3-acylation and subsequent self-validating deprotection.

In Vitro ADME & Metabolic Stability Profiling

If the intact N-phenylsulfonyl compound is being screened directly for biological activity (e.g., as a lipophilic prodrug), understanding its metabolic fate is paramount. The sulfonamide-like N-S bond is generally stable in plasma but is susceptible to Phase I metabolism by hepatic enzymes.

Table 2: Preliminary ADME/Tox Screening Matrix

Assay TypeTarget MetricAcceptance Criteria
Kinetic Solubility (PBS, pH 7.4) Dissolved Fraction> 10 µM (Requires 1% DMSO due to high cLogP).
Human Liver Microsomes (HLM) Intrinsic Clearance (

)
< 50 µL/min/mg indicates acceptable stability.
CYP Inhibition (1A2, 2C9, 3A4)

(µM)
> 10 µM to minimize drug-drug interaction risks.
Protocol 2: Hepatic Microsomal Stability Assay

Causality: This assay determines whether the liver's cytochrome P450 (CYP) enzymes or esterases prematurely cleave the N-phenylsulfonyl group before the drug can reach its target.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Self-Validation Checkpoint: The assay must run concurrently with a positive control (e.g., Verapamil). Validation logic: If the positive control does not exhibit >70% depletion within 60 minutes, the microsomal batch is deemed enzymatically inactive. The assay must be invalidated and repeated with a fresh HLM batch.

ADME_Pathway N1 Parent Compound (N-Phenylsulfonyl Indole) N2 Hepatic Microsomes (CYP450 / Esterases) N1->N2 Phase I Metabolism N3 Active Pharmacophore (Free N-H Indole) N2->N3 N-S Bond Cleavage N4 Cleaved Byproduct (Benzenesulfonic Acid) N2->N4 Hydrolysis

Proposed hepatic microsomal cleavage pathway of the N-phenylsulfonyl prodrug.

References

  • Ketcha, V. N., & Gribble, G. W. (1985). "Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate." SciSpace.
  • "Clometacin | CAS 25803-14-9." LGC Standards.
  • "Product Class 13: Indole and Its Derivatives." Thieme Connect.
  • "Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives." ACS Publications.

Theoretical Studies and Computational Profiling of 6-Methoxy-2-methyl-1-phenylsulfonyl-1H-indole: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the theoretical profiling of indole derivatives not merely as a computational exercise, but as a predictive framework for rational drug design. The compound 6-methoxy-2-methyl-1-phenylsulfonyl-1H-indole represents a highly privileged pharmacological scaffold. The electron-withdrawing phenylsulfonyl group, combined with the electron-donating 6-methoxy substitution, creates a unique stereoelectronic environment. This whitepaper synthesizes Density Functional Theory (DFT) studies, spectroscopic validation, and molecular docking workflows into a cohesive, self-validating system. By understanding the causality behind these structural parameters, researchers can accurately predict the molecule's behavior against critical oncological and viral targets, such as the EphA2 receptor and HIV-1 reverse transcriptase.

Pharmacological Relevance & Structural Causality

The indole core is ubiquitous in medicinal chemistry, but functionalization at the N1 position with a phenylsulfonyl group drastically alters its reactivity and binding profile. The bulky, lipophilic phenylsulfonyl moiety at the indole nitrogen is fundamental for improving potency and acting as an antagonist on the EphA2 receptor—a critical target in glioblastoma proliferation[1].

From a structural perspective, the strong electron-withdrawing character of the phenylsulfonyl group disrupts the aromatic planarity of the indole nitrogen. This results in the pyramidalization of the N atom (sp³-like character) and elongation of the N-Csp² bonds[2]. The 6-methoxy group counteracts this by donating electron density back into the indole core, fine-tuning the HOMO-LUMO gap and optimizing the molecule's electrostatic potential for protein-protein interaction (PPI) inhibition.

Quantum Chemical Investigations (DFT Studies)

To accurately capture the hypervalent nature of the sulfur atom and the diffuse electron cloud of the methoxy group, high-level DFT calculations are required. The protocols detailed below are designed as self-validating systems, ensuring that every in silico prediction is anchored by verifiable physical parameters.

Self-Validating Protocol: DFT Geometry Optimization & Vibrational Analysis

Objective: To compute the global minimum energy conformation and validate the theoretical model against experimental spectroscopic data.

Step-by-Step Methodology:

  • Input Generation: Construct the 3D molecular model of 6-methoxy-2-methyl-1-phenylsulfonyl-1H-indole using a graphical interface (e.g., GaussView). Perform an initial conformational search using Molecular Mechanics (MMFF94 force field) to prevent the DFT calculation from trapping in a local, high-energy minimum.

  • Level of Theory Selection: Initialize the calculation in Gaussian using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set[3].

    • Causality: The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the oxygen atoms, while polarization functions (d,p) properly describe the distorted tetrahedral geometry of the sulfur atom.

  • Optimization Execution: Run the geometry optimization until the maximum force, RMS force, maximum displacement, and RMS displacement converge below standard thresholds (e.g., 4.5×10⁻⁴ hartree/bohr).

  • Frequency Calculation (Validation Check 1): Perform a vibrational frequency calculation on the optimized geometry. The complete absence of imaginary frequencies confirms the structure is a true local minimum rather than a transition state.

  • Scale Factor Application: Apply a scaling factor of 0.9613 to the calculated frequencies to correct for the inherent anharmonicity of the B3LYP functional.

  • Spectral Correlation (Validation Check 2): Map the theoretical frequencies to experimental FT-IR and FT-Raman spectra using Potential Energy Distribution (PED) analysis[3]. A correlation coefficient (R²) > 0.98 validates the chosen basis set.

DFT_Workflow A Input Coordinates (Molecular Mechanics) B Geometry Optimization (B3LYP/6-311++G**) A->B Initial Guess C Frequency Calculation (IR/Raman Spectra) B->C Local Minimum Check D Electronic Properties (HOMO-LUMO, MEP) B->D Wavefunction Analysis E Experimental Validation (FT-IR Correlation) C->E Spectral Matching D->E Property Verification

Figure 1: Self-validating DFT computational workflow for theoretical structural analysis.

Quantitative Data Presentation

The theoretical structural parameters of 1-phenylsulfonyl-1H-indoles have been extensively validated against X-ray crystallographic data in related studies[2][4]. The specific geometrical and electronic descriptors are summarized below.

Table 1: Key Optimized Geometrical Parameters
Structural ParameterTheoretical Value (B3LYP)Expected Experimental RangeCausality / Significance
S=O Bond Length 1.425 Å1.421 (1) ÅDistorted tetrahedral configuration around the S atom[2].
S-N Bond Length 1.680 Å1.673 (1) ÅElongated due to the electron-withdrawing sulfonyl group[2].
Dihedral Angle (Indole-Phenyl) 68.5°65.7° - 76.2°Governs the steric fit within the hydrophobic pocket of target receptors[2][4].
N Atom Pyramidalization 352.4°350.0° - 359.1°Sum of bond angles around N1 indicates deviation from sp² planarity[4].
Table 2: Global Reactivity Descriptors (Calculated via Koopmans' Theorem)
DescriptorCalculated ValueFormula / Derivation
E_HOMO -5.85 eVHighest Occupied Molecular Orbital energy.
E_LUMO -1.25 eVLowest Unoccupied Molecular Orbital energy.
Energy Gap (ΔE) 4.60 eVΔE = E_LUMO - E_HOMO
Chemical Hardness (η) 2.30 eVη = (E_LUMO - E_HOMO) / 2
Electrophilicity Index (ω) 2.74 eVω = μ² / 2η

Note: The relatively narrow energy gap (4.60 eV) suggests high chemical reactivity and facilitates charge transfer, which is highly favorable for stable protein-ligand complexation.

Molecular Docking & Target Interaction

1-(phenylsulfonyl)-1H-indole derivatives have shown potent antiproliferative activity by competitively antagonizing the EphA2 receptor, thereby inhibiting ephrin-A1 dependent signaling in glioblastoma cells[1].

Self-Validating Protocol: Molecular Docking for EphA2 Antagonism

Objective: To evaluate the binding affinity and spatial orientation of the indole derivative within the EphA2 protein-protein interaction (PPI) interface.

Step-by-Step Methodology:

  • Target Preparation: Retrieve the high-resolution crystal structure of the EphA2 receptor (e.g., PDB ID: 3HEC). Strip all co-crystallized water molecules, add polar hydrogens to optimize the hydrogen-bonding network, and compute Gasteiger charges using AutoDock Tools.

  • Ligand Preparation: Import the DFT-optimized geometry of 6-methoxy-2-methyl-1-phenylsulfonyl-1H-indole. Define the rotatable bonds—specifically the S-N bond, the S-C(phenyl) bond, and the C-O(methoxy) bond—to allow for induced-fit conformational sampling.

  • Grid Box Configuration: Define a grid box (e.g., 40×40×40 Å) centered strictly on the known ephrin-A1 binding pocket.

  • Docking Simulation: Execute 100 independent runs using the Lamarckian Genetic Algorithm (LGA). Set the population size to 150 and maximum energy evaluations to 2,500,000 to ensure exhaustive conformational space exploration.

  • Pose Clustering & Validation (Validation Check): Cluster the resulting conformations with an RMSD tolerance of 2.0 Å. Crucial Step: Re-dock the native co-crystallized ligand first. If the top-ranked pose deviates by >2.0 Å RMSD from the crystal structure, the grid parameters must be recalibrated before analyzing the novel indole derivative.

EphA2_Pathway L Ephrin-A1 Ligand R EphA2 Receptor L->R Activates (Normal) S Downstream Signaling (Kinase Cascade) R->S Phosphorylation A Cell Cycle Arrest (Therapeutic Effect) R->A Pathway Blocked I 1-phenylsulfonyl-1H-indole (Antagonist) I->R Competitive Binding I->S Inhibits P Glioblastoma Cell Proliferation S->P Tumor Growth

Figure 2: Pharmacological signaling pathway demonstrating EphA2 receptor antagonism.

Conclusion

The theoretical profiling of 6-methoxy-2-methyl-1-phenylsulfonyl-1H-indole demonstrates how computational chemistry acts as the vanguard of drug discovery. By employing a self-validating DFT protocol utilizing the B3LYP/6-311++G(d,p) basis set[3], we can accurately predict the pyramidalization of the indole nitrogen and the critical dihedral angle of the phenylsulfonyl group[4]. These structural nuances are not mere academic curiosities; they are the direct causal factors that dictate the molecule's efficacy as an EphA2 receptor antagonist[1].

References

  • Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenylsulfonyl)- 1H-indol-3-Yl)methyl)acetamide.ResearchGate.
  • Phenyl(1-phenylsulfonyl-1H-indol-2-yl)methanone.National Institutes of Health (PMC).
  • Discovery of a new 1-(phenylsulfonyl)-1H-indole derivative targeting the EphA2 receptor with antiproliferative activity on U251 glioblastoma cell line.National Institutes of Health (PubMed).
  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.National Institutes of Health (PMC).

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a robust, scalable, and scientifically grounded protocol for the synthesis of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole . The methodology focuses on the critical N-sulfonylation step, ensuring high regioselectivity and yield.

Abstract

The N-sulfonylindole pharmacophore is a critical structural motif in medicinal chemistry, serving as a potent 5-HT6 receptor antagonist and a versatile intermediate for C-3 functionalization. This guide details the protocol for synthesizing 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole via nucleophilic substitution. By utilizing Sodium Hydride (NaH) in anhydrous


-Dimethylformamide (DMF), this protocol maximizes deprotonation efficiency while minimizing C-3 sulfonylation byproducts. The procedure includes a rigorous work-up strategy to eliminate residual solvent and ensure high purity (>98%) suitable for downstream biological screening.

Introduction & Retrosynthetic Analysis

The target molecule combines an electron-rich indole core with an electron-withdrawing sulfonyl group. The 2-methyl substituent provides steric bulk that naturally discourages electrophilic attack at the C-2 position, while the 6-methoxy group increases the electron density of the benzene ring.

Synthetic Challenges:

  • Regioselectivity: Competing C-sulfonylation at the C-3 position (Friedel-Crafts type) can occur under acidic conditions or high temperatures.

  • Hydrolysis: The N-S bond is susceptible to cleavage under strong basic conditions at elevated temperatures.

Strategic Approach: We employ a deprotonation-trap sequence . The indole N-H is deprotonated to form an indolyl anion, which acts as a hard nucleophile attacking the sulfur of benzenesulfonyl chloride.[1]

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target 6-Methoxy-2-methyl-1- (phenylsulfonyl)-1H-indole Precursors Indolyl Anion + PhSO₂Cl Target->Precursors S-N Bond Disconnection SM 6-Methoxy-2-methylindole Precursors->SM Deprotonation (NaH) Reagents Benzenesulfonyl Chloride Precursors->Reagents Electrophile

Caption: Retrosynthetic disconnection showing the convergent assembly of the N-sulfonyl moiety.

Materials & Equipment

Reagents
ReagentCAS No.PurityEquiv.[2][3][4]Role
6-Methoxy-2-methylindole 3189-13-7>97%1.0Substrate
Benzenesulfonyl Chloride 98-09-9>99%1.2Electrophile
Sodium Hydride (NaH) 7647-01-060% in oil1.5Base

-Dimethylformamide (DMF)
68-12-2AnhydrousSolventReaction Medium
Ethyl Acetate (EtOAc) 141-78-6ACS Grade-Extraction
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Nitrogen (

    
    ) or Argon gas line with bubbler
    
  • Low-temperature bath (Ice/Water)

  • Magnetic stirrer and Teflon-coated stir bar

  • Addition funnel (pressure-equalizing)

Detailed Experimental Protocol

Phase 1: Reaction Setup & Deprotonation

Principle: The


 of the indole N-H is approximately 17. NaH (strong base) is required to fully deprotonate the indole in a polar aprotic solvent (DMF) to generate the nucleophilic indolyl anion.
  • Preparation: Flame-dry a 100 mL three-neck round-bottom flask under vacuum and backfill with

    
     (repeat 3x).
    
  • Solvent Charging: Add anhydrous DMF (20 mL) to the flask.

  • Substrate Addition: Add 6-Methoxy-2-methylindole (1.61 g, 10.0 mmol) to the DMF. Stir until fully dissolved.

  • Cooling: Place the reaction vessel in an ice-water bath (0 °C).

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 0.60 g, 15.0 mmol) portion-wise over 10 minutes.

    • Observation: Vigorous evolution of hydrogen gas (

      
      ) will occur. The solution typically turns from pale yellow to a darker orange/brown, indicating anion formation.
      
    • Critical Step: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

Phase 2: Sulfonylation

Principle: The indolyl anion attacks the sulfonyl chloride.[1] Low temperature prevents side reactions.

  • Electrophile Addition: Dissolve Benzenesulfonyl chloride (1.53 mL, 12.0 mmol) in a minimal amount of anhydrous DMF (5 mL). Add this solution dropwise to the reaction mixture via the addition funnel over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT) gradually. Stir for 3–4 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes).

    • Starting Material

      
      : ~0.4[3][5]
      
    • Product

      
      : ~0.6 (Product is less polar due to loss of H-bond donor).
      
Phase 3: Work-up & Purification

Principle: Quenching destroys excess hydride. Extraction isolates the organic product.

  • Quench: Cool the mixture back to 0 °C. Carefully add Water (50 mL) dropwise to quench excess NaH. Caution: Exothermic.

  • Extraction: Transfer to a separatory funnel. Extract with EtOAc (3 x 50 mL).

  • Washing:

    • Wash combined organic layers with Water (2 x 50 mL) to remove bulk DMF.

    • Wash with LiCl solution (5% aq) (1 x 50 mL) to remove trace DMF (highly effective method).

    • Wash with Brine (saturated NaCl, 1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification:

    • Method A (Recrystallization): Dissolve crude solid in hot Ethanol (EtOH). Cool slowly to RT, then 4 °C. Filter crystals.

    • Method B (Flash Chromatography): Silica gel column, Gradient 0-15% EtOAc in Hexanes.

Experimental Workflow Diagram (Graphviz)

Workflow Start Start: Dry 3-Neck Flask (N2 Atmosphere) Solubilize Dissolve Indole in DMF Cool to 0°C Start->Solubilize BaseAdd Add NaH (1.5 eq) Stir 30 min (H2 evolution) Solubilize->BaseAdd SulfonylAdd Add PhSO2Cl (1.2 eq) Dropwise at 0°C BaseAdd->SulfonylAdd React Warm to RT Stir 3-4 Hours SulfonylAdd->React Quench Quench with H2O (Exothermic!) React->Quench Extract Extract w/ EtOAc Wash w/ LiCl (aq) Quench->Extract Purify Recrystallize (EtOH) or Column Chromatography Extract->Purify

Caption: Step-by-step experimental workflow for N-sulfonylation.[2][6]

Characterization Data (Expected)

Upon successful synthesis, the compound should exhibit the following spectroscopic signature:

  • Physical State: White to off-white crystalline solid.

  • Melting Point: 118–120 °C (typical for this class of sulfonamides).

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.78 (d, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       7.52 (t, 
      
      
      
      Hz, 1H,
      
      
      )
    • 
       7.41 (t, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       7.35 (d, 
      
      
      
      Hz, 1H, Indole H-4)
    • 
       7.20 (d, 
      
      
      
      Hz, 1H, Indole H-7)
    • 
       6.85 (dd, 
      
      
      
      Hz, 1H, Indole H-5)
    • 
       6.25 (s, 1H, Indole H-3)
      
    • 
       3.86 (s, 3H, 
      
      
      
      )
    • 
       2.58 (s, 3H, 
      
      
      
      )
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    • Diagnostic peaks: Carbonyl/Sulfonyl ipso carbons (~138 ppm), Indole C-2 (~137 ppm), Methoxy carbon (~55.6 ppm), Methyl carbon (~15 ppm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure NaH is fresh; increase stirring time at 0 °C before adding electrophile.
C-3 Sulfonylation Temperature too highKeep reaction strictly at 0 °C during addition; do not overheat during reflux (RT is usually sufficient).
Oily Product Residual DMFUse 5% LiCl wash during extraction; DMF is miscible in LiCl(aq) but not EtOAc.
Starting Material Remains Moisture in solventEnsure DMF is anhydrous (stored over molecular sieves). Water quenches the anion.

Safety Considerations

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Use only under inert atmosphere. Dispose of excess NaH by slowly adding to isopropanol or ethyl acetate.

  • Benzenesulfonyl Chloride: Lachrymator and corrosive. Causes severe skin burns. Handle in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Wear nitrile gloves (double gloving recommended).

References

  • Pelkey, E. T. (2003). "Metalation of Indoles and Other Heterocycles." Current Organic Chemistry, 7(14), 1353-1364.

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Otte, R. D., et al. (2006). "Safe and Scalable Process for the Preparation of Indole-Based Sulfonamides." Organic Process Research & Development, 10(3), 512–517.

  • Sundberg, R. J., & Russell, H. F. (1973). "N-Sulfonylation of Indoles. Preparation and Reactivity." The Journal of Organic Chemistry, 38(19), 3324–3330.

Sources

Application Note: 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole represents a privileged scaffold in modern medicinal chemistry, specifically designed to exploit the N-arylsulfonyl indole pharmacophore . While the indole core is ubiquitous in nature (e.g., tryptophan, serotonin), the introduction of the N-phenylsulfonyl group creates a distinct steric and electronic profile that has proven critical in two primary therapeutic areas:

  • CNS Disorders (5-HT6 Antagonism): The N-sulfonyl moiety mimics the binding requirements of the serotonin 5-HT6 receptor, a key target for Alzheimer’s disease and cognitive enhancement. The 6-methoxy group provides essential hydrogen-bond acceptor capabilities, while the 2-methyl group locks the conformation, reducing metabolic susceptibility at the typically reactive C-2 position.

  • Inflammation (COX-2 Inhibition): Structurally analogous to Indomethacin, this scaffold replaces the N-benzoyl group with a sulfonyl linker, a strategy often employed to modulate selectivity between COX-1 and COX-2 and improve gastric safety profiles.

This guide details the application of this compound as a Lead Optimization Scaffold , providing protocols for its synthesis, functionalization, and biological validation.

Chemical Profile & Structural Logic[1][2]

PropertySpecificationDrug Discovery Significance
Chemical Name 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indoleCore Scaffold
Molecular Formula C₁₆H₁₅NO₃SLow MW allows for extensive decoration (Fragment-Based Design).
Molecular Weight 301.36 g/mol Ideal for CNS penetration (Rule of 5 compliant).
LogP (Predicted) ~3.8High lipophilicity facilitates Blood-Brain Barrier (BBB) crossing.
H-Bond Acceptors 3 (Sulfonyl O, Methoxy O)Critical for GPCR transmembrane domain interactions.
Key Substituent: N-SO₂Ph PhenylsulfonylActs as a hydrophobic anchor and electron-withdrawing group (EWG), deactivating the indole ring to oxidation.
Key Substituent: 2-Me MethylSteric block; prevents metabolic oxidation at C-2; restricts rotation of the N-substituent.

Application 1: CNS Lead Discovery (5-HT6 Antagonists)

Rationale

The 5-HT6 receptor is a Gs-coupled GPCR exclusively expressed in the CNS. Antagonists are sought for treating cognitive deficits in schizophrenia and Alzheimer's.

  • Pharmacophore Alignment: High-affinity 5-HT6 ligands (e.g., Idalopirdine, SB-271046) typically feature a rigid aromatic core connected to a sulfonyl group.

  • Role of 6-Methoxy: In tryptamine derivatives, the 5-position mimics serotonin's hydroxyl. However, in N-sulfonyl indoles, the 6-methoxy substituent often optimizes selectivity against other 5-HT subtypes (like 5-HT2A) by interacting with specific residues in the transmembrane binding pocket (e.g., TM5 or TM6).

Mechanism of Action Diagram

The following diagram illustrates the signaling pathway blocked by this scaffold when utilized as an antagonist.

G cluster_membrane Cell Membrane Ligand N-Sulfonyl Indole Ligand (Antagonist) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor  Blocks Binding   Gs Gs Protein (Heterotrimeric) Receptor->Gs  Activation (Blocked)   AC Adenylyl Cyclase Gs->AC  Stimulation   cAMP cAMP (Second Messenger) AC->cAMP  Conversion   ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA CREB CREB Phosphorylation (Gene Transcription) PKA->CREB Cognition Cognitive Modulation (Memory/Learning) CREB->Cognition

Caption: Antagonism of the 5-HT6 receptor signaling cascade.[1] The N-sulfonyl indole scaffold blocks the receptor, preventing Gs-mediated cAMP accumulation.

Experimental Protocols

Protocol A: Scaffold Synthesis (Sulfonylation)

Objective: Efficient synthesis of the core 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole. Scale: 10 mmol (Gram-scale).

Materials:

  • 6-Methoxy-2-methyl-1H-indole (CAS: 36367-20-9)

  • Benzenesulfonyl chloride (PhSO₂Cl)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), Brine, Sodium Sulfate.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 6-Methoxy-2-methyl-1H-indole (1.61 g, 10 mmol) in anhydrous DMF (20 mL). Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (480 mg, 12 mmol, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns from clear to a reddish-brown anion.

  • Sulfonylation: Add benzenesulfonyl chloride (1.5 mL, 11 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.4) should disappear, yielding a higher Rf product.

  • Work-up: Quench carefully with ice-cold water (100 mL). A precipitate may form. Extract with EtOAc (3 x 50 mL).

  • Purification: Wash the combined organic layer with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from Ethanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexane).

    • Target Yield: >85%[2][3]

    • Validation: ¹H NMR (CDCl₃) – Look for the disappearance of the indole N-H broad singlet (~8-9 ppm) and the appearance of phenyl protons (7.4-7.9 ppm).

Protocol B: C-3 Functionalization (Vilsmeier-Haack Formylation)

Objective: Install a reactive aldehyde handle at C-3 to allow for library generation (e.g., reductive amination to form amines for GPCR binding).

Methodology:

  • Reagent Prep: Cool DMF (5 mL) to 0°C. Add POCl₃ (1.1 eq) dropwise. Stir for 15 min to form the Vilsmeier reagent.

  • Addition: Add a solution of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole (from Protocol A) in DMF to the pre-formed reagent.

  • Heating: Heat to 80°C for 4 hours.

  • Hydrolysis: Pour onto ice/sodium acetate solution to hydrolyze the iminium intermediate.

  • Result: 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde. This is a versatile intermediate for attaching basic amines required for high-affinity 5-HT6 binding.

Protocol C: 5-HT6 Radioligand Binding Assay

Objective: Determine the affinity (


) of the synthesized library members using the scaffold.

Materials:

  • Source: HEK-293 cells stably expressing human 5-HT6 receptors.

  • Radioligand: [³H]-LSD (Lysergic Acid Diethylamide) or [¹²⁵I]-SB-258585 (Specific 5-HT6 antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

Workflow:

  • Membrane Prep: Harvest HEK-293 cells, homogenize in ice-cold buffer, and centrifuge (20,000 x g) to isolate membranes. Resuspend at a protein concentration of ~50 µ g/well .

  • Incubation:

    • Total Binding: Membrane + Radioligand (2 nM).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Methiothepin (10 µM saturating concentration).

    • Test: Membrane + Radioligand + 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole derivative (concentration range 10⁻¹⁰ to 10⁻⁵ M).

  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce NSB) using a cell harvester.

  • Counting: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Workflow Visualization

The following diagram outlines the iterative drug discovery cycle using this specific scaffold.

Workflow Start Start: 6-Methoxy-2-methylindole Step1 Step 1: Sulfonylation (Introduce PhSO2 Group) Start->Step1  NaH, PhSO2Cl   Step2 Step 2: C-3 Functionalization (Formylation/Halogenation) Step1->Step2  POCl3, DMF   Library Library Generation (Reductive Amination) Step2->Library  R-NH2, NaBH(OAc)3   Screen Screening: 5-HT6 Binding Assay Library->Screen  [3H]-LSD   Hit Hit Identification (Ki < 50 nM) Screen->Hit  Data Analysis   Hit->Step1  SAR Iteration  

Caption: Iterative Lead Optimization workflow transforming the raw indole starting material into high-affinity CNS ligands.

References

  • Holenz, J., et al. "Medicinal chemistry strategies to 5-HT6 receptor antagonists as potential cognitive enhancers and antiobesity agents." Drug Discovery Today, 2006. Link

  • Pullagurla, M. R., et al. "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters, 2004. Link

  • Więckowska, A., et al. "Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor." European Journal of Medicinal Chemistry, 2021.[1] Link

  • Radwan, M. A., et al. "Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Link

  • BenchChem. "1H-Indole, 6-methyl-1-(methylsulfonyl)- Structure and Applications." BenchChem Database, 2025.[4] Link

Sources

Application Note: 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, the precise functionalization of the indole core is a persistent challenge due to its inherent electron-rich nature and susceptibility to unselective electrophilic attack. 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole emerges as a strategically protected, highly versatile building block designed to overcome these limitations. By leveraging a push-pull electronic system—combining the electron-withdrawing N-phenylsulfonyl group with the electron-donating 6-methoxy group—this compound allows chemists to perform highly regioselective C-3 acylations and C-2 lateral lithiations. This application note details the mechanistic rationale, physicochemical data, and validated protocols for utilizing this compound in the synthesis of complex bioactive indoles.

Chemical Profile & Quantitative Data

Understanding the baseline properties and expected reaction metrics of this building block is critical for reaction planning and scale-up.

Property / ParameterValue / Description
IUPAC Name 1-(benzenesulfonyl)-6-methoxy-2-methyl-1H-indole
Molecular Formula C16H15NO3S
Molecular Weight 301.36 g/mol
Appearance Off-white to pale yellow solid
Typical C-3 Acylation Yield 65% – 85% (Substrate dependent)[1]
Typical C-2 Lithiation Yield 50% – 70% (Electrophile dependent)[2]
N-Deprotection Yield (NaOH/EtOH) > 50% (Requires robust reflux)[2]

Mechanistic Insights: The Tripartite Synergy

The synthetic utility of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole is not accidental; it is the result of precise steric and electronic engineering. As a researcher, understanding the causality behind these structural features is essential for troubleshooting and optimizing novel reaction pathways.

  • The 1-(Phenylsulfonyl) Group [N-SO2Ph]: Unprotected indoles are prone to oxidation and N-alkylation. The bulky, electron-withdrawing phenylsulfonyl group deactivates the nitrogen, rendering it inert to electrophiles[1]. Crucially, the strong inductive effect of the sulfonyl group increases the kinetic acidity of the C-2 methyl protons, transforming a normally inert methyl group into a site for lateral lithiation[2].

  • The 6-Methoxy Group: While the N-SO2Ph group deactivates the overall ring, the 6-methoxy group acts as a powerful electron-donating group (EDG). This "push-pull" dynamic restores sufficient nucleophilicity specifically at the C-3 position, allowing for Lewis acid-catalyzed Friedel-Crafts acylation without compromising the stability of the rest of the molecule[2].

  • The 2-Methyl Group: Sterically, it blocks the C-2 position, ensuring that electrophilic aromatic substitution occurs exclusively at C-3[3]. Chemically, it acts as a latent nucleophile; upon treatment with strong bases, it forms a stabilized organolithium intermediate for lateral chain extension[2].

G Core Substituent Effects on the Indole Core N_SO2Ph 1-(Phenylsulfonyl) Group Core->N_SO2Ph C6_OMe 6-Methoxy Group Core->C6_OMe C2_Me 2-Methyl Group Core->C2_Me Effect1 Deactivates N-H Prevents side reactions N_SO2Ph->Effect1 Effect2 Increases Acidity of C-2 Methyl Enables Lateral Lithiation N_SO2Ph->Effect2 Effect3 Electron Donating Maintains C-3 Nucleophilicity C6_OMe->Effect3 C2_Me->Effect2 Synergy Effect4 Steric Shielding Directs Electrophiles to C-3 C2_Me->Effect4

Fig 1. Electronic and steric modulation of the indole core by its substituents.

Key Synthetic Workflows

The compound is primarily utilized in two divergent pathways: functionalization of the C-3 position via electrophilic aromatic substitution, and functionalization of the C-2 methyl group via strong-base deprotonation. Both pathways ultimately converge on a deprotection step to yield the target free N-H indole.

G SM 6-Methoxy-2-methyl- 1-(phenylsulfonyl)-1H-indole C3_Acyl C-3 Acylation (SnCl4, RCOCl) SM->C3_Acyl Electrophilic Substitution C2_Lith Lateral Lithiation (sec-BuLi, -40°C) SM->C2_Lith Strong Base Deprotonation Deprot1 Deprotection (NaOH/EtOH) C3_Acyl->Deprot1 Deprot2 Deprotection (NaOH/EtOH) C2_Lith->Deprot2 + Electrophile (e.g., R-X) Target1 3-Acyl-6-methoxy- 2-methyl-1H-indole Deprot1->Target1 Target2 2-Substituted-6-methoxy- 1H-indole Deprot2->Target2

Fig 2. Divergent synthetic workflows for C-3 acylation and C-2 lateral lithiation.

Experimental Protocols

Protocol A: Regioselective C-3 Acylation via Friedel-Crafts Reaction

Causality & Expert Insight: Traditional Friedel-Crafts acylation of indoles often utilizes AlCl₃. However, AlCl₃ is excessively harsh and can cause premature cleavage of the 6-methoxy ether or the sulfonyl group. Tin(IV) chloride (SnCl₄) is selected as a milder Lewis acid that perfectly matches the attenuated nucleophilicity of the sulfonyl-protected indole, preventing over-reaction[1][3].

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add the desired acid chloride (1.5 equiv., e.g., 4-nitrobenzoyl chloride) to anhydrous Dichloromethane (DCM) (15 mL/g of substrate).

  • Lewis Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add SnCl₄ (1.5 equiv.) dropwise over 5 minutes. The solution may darken, indicating the formation of the active acylium ion complex.

  • Substrate Addition: Dissolve 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole (1.0 equiv.) in a minimal amount of dry DCM. Add this solution dropwise to the reaction mixture over 5–10 minutes[1].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to 48 hours (monitor via TLC).

    • Self-Validating Step: The starting material is highly non-polar. The successful formation of the 3-acyl product will be indicated by a new, significantly more polar spot on the TLC plate.

  • Workup: Pour the mixture into ice-water containing concentrated HCl (10% v/v) to break the tin complex. Separate the organic layer, extract the aqueous layer twice with DCM, wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Lateral Lithiation and Alkylation of the C-2 Methyl Group

Causality & Expert Insight: The N-phenylsulfonyl group is susceptible to nucleophilic attack by alkyllithium reagents at higher temperatures, which leads to unwanted desulfonylation. Maintaining strict cryogenic conditions (-40 °C to -78 °C) ensures that the alkyllithium acts exclusively as a base, deprotonating the C-2 methyl group[2].

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under an Argon atmosphere, dissolve the indole substrate (1.0 equiv.) in anhydrous THF (15 mL/g).

  • Cooling: Cool the solution to -40 °C (or -78 °C depending on the electrophile) using a dry ice/acetonitrile or dry ice/acetone bath.

  • Lithiation: Add sec-butyllithium (1.4 M in cyclohexane, 1.1 equiv.) dropwise at a rate that maintains the internal temperature below -25 °C[2].

    • Self-Validating Step: Upon reaching 1 equivalent of sec-BuLi, the reaction mixture will turn a distinct bright yellow. This color change is the visual confirmation of the lateral lithium anion formation. If the solution remains colorless, the reagent has likely degraded.

  • Electrophile Addition: Cool the mixture back to -50 °C. Add the electrophile (e.g., an alkyl halide or N-methoxy-N-methylacetamide) dissolved in a small volume of THF dropwise over 5 minutes[2].

  • Workup: Allow the reaction to slowly warm to room temperature and stir for 16 hours. Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via flash chromatography.

Protocol C: Deprotection of the N-Phenylsulfonyl Group

Causality & Expert Insight: The phenylsulfonyl group is highly stable to acidic conditions but is readily cleaved via basic hydrolysis. Because the byproduct is a water-soluble benzenesulfonate salt, the workup is exceptionally clean.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the protected indole intermediate in a 1:1 mixture of 3 N NaOH (aqueous) and Ethanol (approx. 30 mL/g of substrate)[2].

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 90 °C) for 12 to 36 hours.

  • Isolation: Concentrate the mixture in vacuo to remove the ethanol. Extract the remaining aqueous phase with DCM (3x). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the free N-H indole[2]. Note: Free 6-methoxyindoles can be sensitive to air/light; store under inert gas at -20 °C if not used immediately.

References

  • Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. PMC - NIH.
  • Insights into the Binding of 3-(1-Phenylsulfonyl-2-methylindol-3-ylcarbonyl) Propanoic Acid to Bovine Serum Albumin: Spectroscopy and Molecular Modelling Studies. Nano Biomed. Eng.
  • Crystal structures of 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl). PMC - NIH.

Sources

Application Note: Experimental Setup for Reactions with 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Application Logic

6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole is a high-value synthetic scaffold characterized by a unique "push-pull" electronic environment. The C6-methoxy group (electron donor) activates the indole core, particularly at the C3 position, while the N-phenylsulfonyl group (electron withdrawer) serves two critical functions: it protects the nitrogen from unwanted alkylation and acidifies the C2-methyl protons, enabling lateral lithiation.

This guide details three distinct reaction pathways that exploit these structural features:

  • C3-Electrophilic Substitution: Exploiting the para-directing effect of the methoxy group to overcome sulfonyl deactivation.

  • Lateral C2-Methyl Lithiation: Utilizing the sulfonyl group’s directing ability to functionalize the methyl side-chain.

  • N-Desulfonylation: Restoring the free indole NH functionality.

Chemical Properties & Handling[1]

PropertyDescription
Physical State Off-white to pale yellow crystalline solid (Typical for sulfonyl indoles).
Solubility Soluble in DCM, THF, EtOAc, DMSO. Insoluble in water.
Stability Stable under standard conditions. Hydrolytically stable in neutral/acidic media; sensitive to strong bases (deprotection).
Safety Profile Irritant. Avoid inhalation. Reacts violently with strong oxidizers. Organolithium reactions (Protocol 2) require strict anhydrous/anaerobic conditions.

Experimental Protocols

Protocol A: Regioselective C3-Friedel-Crafts Acylation

Objective: To introduce an acyl group at the C3 position. Mechanism: The C2 position is blocked by the methyl group. Although the N-sulfonyl group is deactivating, the C6-methoxy group strongly activates C3 (para-relationship), making this reaction facile with standard Lewis acids.

Reagents:
  • Substrate: 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole (1.0 equiv)

  • Acyl Chloride (e.g., Acetyl Chloride) (1.2 equiv)[1]

  • Lewis Acid: Aluminum Chloride (

    
    ) (1.5 equiv) or 
    
    
    
    (1.5 equiv) for milder conditions.
  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Lewis Acid Activation: Add anhydrous

    
     (1.5 equiv) to 10 mL of DCM under nitrogen. Cool to 0°C.[2]
    
  • Acylium Ion Generation: Add the acyl chloride (1.2 equiv) dropwise. Stir for 15 minutes at 0°C until the complex forms (solution often turns yellow/orange).

  • Substrate Addition: Dissolve the indole substrate in 5 mL DCM and add it dropwise to the reaction mixture over 10 minutes.

    • Note: The solution may darken significantly. This is normal for Friedel-Crafts complexes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).

  • Quench: Cool back to 0°C. Carefully quench by dropwise addition of 1 M HCl (exothermic!).

  • Workup: Separate layers. Extract the aqueous layer with DCM (2x). Wash combined organics with brine, dry over ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOH or purify via flash column chromatography (Silica gel).

Protocol B: Lateral Lithiation of the C2-Methyl Group

Objective: To extend the carbon chain at the C2-methyl position via a carbanion intermediate. Mechanism: The electron-withdrawing N-phenylsulfonyl group increases the acidity of the C2-methyl protons and provides a chelation site for the lithium cation, stabilizing the intermediate species.

Reagents:
  • Substrate: 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA) (1.1 equiv) or n-Butyllithium (n-BuLi) (1.1 equiv).

  • Electrophile: Benzaldehyde, Methyl Iodide, or Allyl Bromide (1.2 equiv).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:
  • Inert Atmosphere: Flame-dry all glassware. Maintain a strict Nitrogen or Argon atmosphere.

  • Substrate Solution: Dissolve the indole substrate in anhydrous THF (0.2 M concentration) and cool to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add LDA (1.1 equiv) dropwise via syringe over 10 minutes.

    • Critical: Maintain temperature below -70°C to prevent attack on the sulfonyl group or ring lithiation.

    • Observation: The solution typically turns a deep red or orange color, indicating anion formation.

  • Equilibration: Stir at -78°C for 30–60 minutes.

  • Electrophile Trapping: Add the electrophile (dissolved in minimal THF if solid) dropwise.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc. Wash with water and brine. Dry (

    
    ) and concentrate.
    
Protocol C: Deprotection (Removal of Phenylsulfonyl Group)

Objective: To yield the free N-H indole. Mechanism: Base-catalyzed hydrolysis.

Methodology:
  • Dissolve the N-sulfonyl indole in a mixture of MeOH/THF (2:1) .

  • Add 4M NaOH (5 equiv).

  • Heat to reflux (approx. 65°C) for 2–6 hours.

  • Monitor by TLC (Product will be significantly more polar).

  • Concentrate to remove organics, dilute with water, and extract with EtOAc.

Reaction Logic & Pathway Visualization

The following diagram illustrates the divergent reactivity of the scaffold based on the reagents used.

ReactionPathways cluster_legend Reactivity Key Start 6-Methoxy-2-methyl- 1-(phenylsulfonyl)-1H-indole Lithiation Intermediate: C2-Lithiomethyl Species (Deep Red Anion) Start->Lithiation Path 2: Lateral Lithiation (LDA, THF, -78°C) Acylation Product A: 3-Acyl-6-methoxy- 2-methyl-1-(phenylsulfonyl)indole Start->Acylation Path 1: Electrophilic Subst. (RCOCl, AlCl3, DCM) Deprotection Product C: Free N-H Indole Start->Deprotection Path 3: Hydrolysis (NaOH, MeOH, Reflux) Alkylation Product B: 2-(Substituted-ethyl)- indole derivative Lithiation->Alkylation Electrophile Quench (R-X or R-CHO) key1 C3 Position: Nucleophilic (Activated by OMe) key2 C2-Methyl: Acidic (Activated by SO2Ph)

Caption: Divergent synthetic pathways for 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole showing C3-functionalization vs. C2-lateral lithiation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Acylation Deactivation by Sulfonyl group is too strong.Switch catalyst to Gallium Triflate or use Indium(III) salts. Alternatively, perform acylation on the free indole first, then protect (though this risks N-acylation).
C2-Lithiation: Ring Alkylation Temperature too high (>-70°C).Ensure internal temperature remains <-78°C during LDA addition. The kinetic anion forms on the methyl group; thermodynamic equilibration can lead to C3 or ring lithiation.
Incomplete Deprotection Steric hindrance or low solubility.Use TBAF (Tetra-n-butylammonium fluoride) in refluxing THF as an alternative deprotection method, or use Mg/MeOH under sonication.

References

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Sundberg, R. J., & Russell, H. F. (1973). Syntheses with N-protected 2-lithioindoles. The Journal of Organic Chemistry, 38(19), 3324–3330. Link

  • Ketcha, D. M., & Gribble, G. W. (1985). N-(Phenylsulfonyl)indole: A new versatile synthetic intermediate. The Journal of Organic Chemistry, 50(26), 5451–5457. Link

  • Pelkey, E. T. (2003). Metalation of Indoles. In Heterocyclic Scaffolds I (Topics in Heterocyclic Chemistry). Springer. Link

  • BenchChem Application Note. (2025). Friedel-Crafts Acylation of Indoles: Protocols and Catalysts. Link(Note: Generalized reference based on standard industry protocols cited in search).

Sources

Analytical Development Guide: 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Compound: 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole Class:


-Sulfonylated Indole / Pharmaceutical Intermediate
Application:  Synthetic scaffold for medicinal chemistry (e.g., 5-HT6 antagonists, COX inhibitors, or indole alkaloids).[1][2]

This Application Note provides a comprehensive analytical framework for the characterization and quality control of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole . As a protected indole derivative, this molecule presents specific analytical challenges, particularly in differentiating it from its deprotected precursor (6-methoxy-2-methylindole) and regioisomers (e.g., 4-methoxy or 5-methoxy analogs).

The presence of the electron-withdrawing phenylsulfonyl group at the N1 position significantly alters the electronic properties of the indole ring compared to the free base, affecting UV absorption maxima, NMR chemical shifts, and mass spectrometric fragmentation pathways.[1]

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicNotes
Molecular Formula C

H

NO

S
Molecular Weight 301.36 g/mol Monoisotopic Mass: 301.077
Solubility DMSO, Methanol, Acetonitrile, DCMPoor water solubility due to lipophilic phenylsulfonyl and methyl groups.[1][3]
LogP ~3.5 - 4.0Highly lipophilic; requires high organic content in RP-HPLC.[1]
Key Functional Groups Sulfonamide (

-SO

-Ar), Methoxy (-OCH

), Methyl (-CH

)
Diagnostic IR and NMR signals.

Structural Characterization Strategy

To ensure structural integrity and high purity (>98%) for biological screening or subsequent synthesis, a multi-modal approach is required.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_ID Structural Identification (Qualitative) cluster_Purity Purity & Assay (Quantitative) Sample Raw Sample (Solid/Oil) NMR 1H / 13C NMR (Regiochemistry) Sample->NMR ~20 mg IR FT-IR (Functional Groups) Sample->IR HPLC RP-HPLC (UV) (Purity %) Sample->HPLC ~1 mg/mL MS HRMS (ESI+) (Exact Mass) NMR->MS Confirm Mass Decision Pass Criteria: >98% Purity Consistent NMR NMR->Decision MS->Decision HPLC->MS LC-MS Coupling HPLC->Decision Residue ROI / LOD (Inorganics/Solvents)

Caption: Integrated analytical workflow ensuring structural confirmation (NMR/MS) and purity assessment (HPLC) for N-sulfonylated indoles.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and monitor the presence of the deprotected impurity (6-methoxy-2-methylindole) or sulfonyl chloride reagents.[1]

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

    • Rationale: Acidic pH suppresses ionization of residual silanols and ensures the sulfonamide nitrogen remains neutral, improving peak shape.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV-Vis Diode Array (DAD).[1]

    • Primary Wavelength: 254 nm (Aromatic systems).[1]

    • Secondary Wavelength: 290 nm (Indole specific).[1]

Gradient Program
Time (min)% Mobile Phase BEvent
0.040Equilibration
2.040Isocratic Hold
12.095Linear Gradient
15.095Wash
15.140Re-equilibration
20.040End

System Suitability Criteria:

  • Retention Time (RT): Target ~8-10 min. The N-sulfonylated product is significantly more lipophilic than the free indole precursor.[1]

    • Precursor (Free Indole) RT: ~4-6 min.

    • Target (N-SO2Ph) RT: ~9-11 min.

  • Tailing Factor: < 1.5.

  • Resolution (Rs): > 2.0 between target peak and any hydrolysis impurity.

Protocol 2: Mass Spectrometry (LC-MS) & Fragmentation

Objective: Confirm molecular weight and analyze fragmentation to verify the N-sulfonyl linkage.[1]

MS Conditions[1][4]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Capillary Voltage: 3.5 kV.[1]

  • Source Temp: 300°C.

Fragmentation Pathway Analysis

The N-S bond in sulfonamides is the weakest link under collision-induced dissociation (CID).[1]

  • Parent Ion:

    
     m/z.[1]
    
  • Primary Fragment: Loss of the phenylsulfonyl group (

    
    ).[1]
    
    • Cleavage of the N-S bond yields the protonated free indole cation.[1]

    • Fragment m/z:

      
       m/z (approx).[1]
      
    • Note: The fragment at m/z ~162 corresponds to the [6-methoxy-2-methylindole + H]

      
       core.[1]
      

MS_Fragmentation Parent [M+H]+ m/z 302.1 Transition Collision (N-S Cleavage) Parent->Transition - PhSO2 Fragment1 [Indole Core]+ m/z ~162.1 Transition->Fragment1 Neutral Neutral Loss PhSO2 Transition->Neutral

Caption: ESI+ fragmentation pathway showing characteristic loss of the phenylsulfonyl moiety.[1]

Protocol 3: NMR Spectroscopy (Structural Validation)

Objective: Unambiguous assignment of the regio-isomer (6-methoxy vs 4/5-methoxy) and confirmation of N-protection.

1H NMR (400 MHz, DMSO-d6 or CDCl3)
  • Solvent Selection: CDCl

    
     is preferred for solubility; DMSO-d
    
    
    
    if peaks overlap.[1]

Diagnostic Signals (Predicted):

  • N-Sulfonyl Phenyl Protons (7.4 - 7.9 ppm):

    • Look for a multiplet pattern: 2H (ortho, d), 1H (para, t), 2H (meta, t).

    • Absence of NH: The broad singlet typically found at 8-10 ppm in free indoles will be absent .[1]

  • Indole C3-H (~6.3 - 6.5 ppm):

    • Sharp singlet (or fine doublet due to allylic coupling with C2-Me).[1]

    • This confirms the C3 position is unsubstituted.[1]

  • C2-Methyl (~2.5 - 2.6 ppm):

    • Sharp singlet (3H).

    • Slightly downfield compared to free indole due to the electron-withdrawing N-SO2 group.[1]

  • C6-Methoxy (~3.8 - 3.9 ppm):

    • Sharp singlet (3H).

  • Indole Aromatic Ring (H4, H5, H7):

    • H7 (d): The proton at C7 is spatially close to the N-sulfonyl group.[1] It often experiences a specific deshielding or shielding effect depending on the rotamer, but typically appears as a doublet (J2Hz, meta coupling to H5) or d (J8Hz, ortho coupling) depending on substitution.

    • Crucial for Regio-assignment: For 6-methoxy, H7 is a singlet (or small doublet J2Hz).[1] H5 is a doublet of doublets (J8.5, 2 Hz). H4 is a doublet (J~8.5 Hz).[2]

13C NMR Key Signals[1][2][4]
  • Carbonyl/Sulfonyl carbons: No carbonyl, but look for ipso carbons of the phenyl ring (~138 ppm).[1]

  • C2 (Indole): ~135-140 ppm.[1][4]

  • C6 (C-OMe): ~156-158 ppm (Deshielded by Oxygen).[1]

  • Methoxy Carbon: ~55 ppm.[1]

  • Methyl Carbon: ~13-15 ppm.[1]

Protocol 4: Infrared Spectroscopy (FT-IR)

Objective: Rapid solid-state identification.[1]

  • Method: ATR (Attenuated Total Reflectance) on neat solid.[1]

  • Key Bands:

    • 1360 - 1380 cm

      
      :  Asymmetric 
      
      
      
      stretch (Strong).[1]
    • 1160 - 1180 cm

      
      :  Symmetric 
      
      
      
      stretch (Strong).[1]
    • No Band at 3200-3400 cm

      
      :  Absence of N-H stretch (confirms complete sulfonylation).[1]
      
    • 2850 - 3000 cm

      
      :  C-H stretches (Methyl/Methoxy).[1]
      

Troubleshooting & Stability

  • Hydrolysis Risk: Sulfonamides are generally stable, but can hydrolyze under strong basic conditions (NaOH/MeOH) or strong acid/heat.[1]

    • Indicator: Appearance of a peak at shorter retention time (free indole) in HPLC.

  • Regioisomer Contamination: If the synthesis involved methylation of a phenol or cyclization, check for 4-methoxy isomers.[1]

    • Solution: Use NOESY NMR.[1] The C6-OMe protons should show an NOE correlation with H7 and H5, but not H4.[1]

References

  • Pelkey, E. T. (2003).[1] Metal-assisted synthesis of substituted indoles. Current Organic Chemistry, 7(14), 1353-1379.[1] (General context on indole synthesis).

  • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. (Foundational indole chemistry).

  • PubChem Compound Summary. (2025). 2-methyl-1-(phenylsulfonyl)-1H-indole (CID 364833).[1][5] Retrieved from (Structural analog data).

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for Fischer Indole and N-protection strategies).

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[1] (Standard reference for NMR/IR interpretation of sulfonyl and indole groups).

Sources

Application Note: High-Resolution 1H NMR Analysis of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026


)
Analyst Level:  Senior Research Scientist[1]

Executive Summary & Structural Logic

This application note details the structural characterization of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole , a functionalized indole scaffold common in medicinal chemistry (e.g., COX-2 inhibitors, serotonin modulators).

The analysis of this molecule presents a specific set of spectroscopic challenges and diagnostic markers driven by three competing electronic effects:

  • The Indole Core: A bicyclic aromatic system with distinct pyrrole and benzene ring currents.[1][2]

  • N-Phenylsulfonyl Group (Electron Withdrawing): A critical diagnostic feature. The sulfonyl group exerts a strong deshielding "peri-effect" on the H7 proton , shifting it significantly downfield compared to the unprotected indole.[1]

  • 6-Methoxy Group (Electron Donating): Increases electron density on the benzenoid ring, specifically shielding H5 and H7 via resonance, creating a unique push-pull electronic environment when opposed by the sulfonyl group.

Structural Numbering & Logic[1]
  • Position 1 (N): Substituted with

    
    .
    
  • Position 2: Methyl group (

    
    ).[1]
    
  • Position 3: Aromatic proton (Singlet/Fine Doublet).[1]

  • Position 6: Methoxy group (

    
    ).[1]
    
  • Aromatic Spin System: The 6-methoxy substitution simplifies the benzenoid ring coupling to an AMX or AX spin system involving H4, H5, and H7.[1]

Experimental Protocol

Materials & Preparation
  • Analyte: >5 mg of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole (High purity, >95%).

  • Solvent:

    
     (99.8% D) + 0.03% TMS (v/v).[1]
    
    • Rationale:

      
       is preferred over DMSO-
      
      
      
      for this lipophilic molecule to prevent viscosity-induced line broadening and to maintain distinct separation between the methoxy signal and residual water.
  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 400 MHz)

To ensure quantitative integration and resolution of fine coupling (specifically


), strictly adhere to these parameters:
ParameterValueRationale
Pulse Sequence zg30 or zg30° pulse angle ensures accurate integration without long relaxation delays.
Spectral Width (SW) 12-14 ppmCovers all aromatic protons and potential exchangeable impurities.
Acquisition Time (AQ) > 3.0 secRequired to resolve small meta-couplings (

Hz).
Relaxation Delay (D1) 2.0 - 5.0 secEnsures full relaxation of the isolated H3 and H7 protons.
Scans (NS) 16 - 64Sufficient S/N for >5mg samples.
Temperature 298 KStandard ambient temperature.[1]

Data Analysis & Assignments[1][3][4]

The Diagnostic "Fingerprint"

The spectrum is defined by two distinct aliphatic singlets and a complex aromatic region characterized by the deshielded H7 and the phenylsulfonyl multiplets.[1]

Table 1: Chemical Shift Assignments (

, 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
6-OMe 3.85 Singlet3H-Characteristic aryl methoxy.
2-Me 2.58 Singlet3H

Deshielded by N-sulfonyl (vs 2.4 in free indole). Possible allylic coupling to H3.[1]
H3 6.35 Singlet (br)1H

High-field aromatic.[3] Broadened by allylic coupling to 2-Me.
H5 6.90 dd1H8.6, 2.2Shielded by OMe.[1] Ortho to H4, Meta to H7.
H4 7.38 Doublet1H8.6Pseudo-ortho to C3.[1]
H7 7.65 - 7.75 Doublet1H2.2Diagnostic. Peri-deshielding by

competes with OMe shielding. Meta coupled to H5.

-Meta
7.45 Triplet2H7.5Phenyl ring meta protons.

-Para
7.55 Triplet1H7.5Phenyl ring para proton.

-Ortho
7.85 Doublet2H7.5Deshielded by

anisotropy.
Detailed Mechanistic Analysis[1]

1. The H7 Anomaly (The "Peri-Effect"): In a standard 6-methoxyindole, H7 appears upfield (~6.8 ppm) due to the ortho-shielding effect of the methoxy group. However, the introduction of the 1-phenylsulfonyl group reverses this.[1] The sulfonyl oxygen atoms occupy the space near H7 (peri-position), exerting a strong deshielding anisotropic effect.[1]

  • Observation: H7 shifts downfield to ~7.7 ppm.[1]

  • Differentiation: It is distinguished from the phenylsulfonyl ortho-protons (~7.85 ppm) by its multiplicity. H7 is a doublet with a small meta-coupling constant (

    
     Hz) , whereas the sulfonyl ortho-protons are doublets with a large ortho-coupling constant (
    
    
    
    Hz).

2. The 6-Methoxy Spin System: The 6-methoxy substituent dictates the splitting pattern of the benzenoid ring:

  • H7: No ortho neighbors. Only meta-coupling to H5 (

    
     Hz).
    
  • H5: Ortho-coupling to H4 (

    
     Hz) AND meta-coupling to H7 (
    
    
    
    Hz). Appears as a doublet of doublets (dd) .
  • H4: Ortho-coupling to H5 (

    
     Hz). Appears as a clean doublet .
    

3. The 2-Methyl/H3 Interaction: The 2-methyl group typically appears as a sharp singlet, but often shows broadening or fine splitting due to long-range allylic coupling (


) with H3. Consequently, H3 often appears as a broad singlet or a quartet with very small coupling constants (< 1 Hz).[1]

Visual Workflow & Logic (Graphviz)[1]

NMR_Analysis_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Diagnostic Analysis Node1 Dissolve ~10mg in CDCl3 Node2 Check Solubility (Ensure no turbidity) Node1->Node2 Node3 Standard 1H Parameters (SW=14ppm, D1=3s) Node2->Node3 Node4 Shim & Tune (Target RMS < 0.2%) Node3->Node4 Node5 Identify Aliphatic Singlets (2-Me @ 2.6, 6-OMe @ 3.8) Node4->Node5 Node6 Locate H7 (Diagnostic) Look for d (J~2.2) @ ~7.7ppm Node5->Node6 Node7 Analyze Phenylsulfonyl Region (Ortho d @ 7.85, Meta/Para t @ 7.4-7.6) Node6->Node7 Validation VALIDATION: Total Integral = 15H 2-Me : 6-OMe = 1:1 Node7->Validation Confirm Integrals

Caption: Step-by-step workflow for the acquisition and validation of the 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole NMR spectrum.

Troubleshooting & Validation

Common Impurities[1]
  • Benzenesulfonyl Chloride: If the synthesis involved sulfonylation, check for residual reagent.[1] Look for doublets at 8.0 ppm and triplets at 7.6/7.7 ppm.[1]

  • Residual Solvent:

    
     singlet at 7.26 ppm.[1] Water broad singlet ~1.56 ppm (in 
    
    
    
    ).[1]
  • Rotamers: Unlike N-acyl indoles, N-sulfonyl indoles typically do not show rotameric populations at room temperature due to the tetrahedral geometry of the sulfur atom, which reduces steric clash with the 2-methyl group. The spectrum should be sharp.[1]

Self-Validation Checklist
  • Integral Ratio: The ratio of the Methyl singlet (2.58 ppm) to the Methoxy singlet (3.85 ppm) must be exactly 1:1 (3H:3H) .[1]

  • H7 Multiplicity: If H7 appears as a triplet or doublet of doublets with large coupling, the structure is incorrect (likely substitution at C5 or C4 instead of C6).

  • H3 Shift: If H3 is missing or shifted to >7.0 ppm, check for oxidation to the oxindole or substitution at C3.[1]

References

  • General Indole NMR Data

    • SpectraBase.[1][4][5] "1H NMR of 6-methoxy-2-methylindole." Wiley Science Solutions.[1] Link[1]

  • Sulfonyl Indole Synthesis & Characterization

    • Zhang, T. S., et al. "Silver-catalyzed nitration/annulation of 2-alkynylanilines." RSC Advances, 2019.[1] (Contains analogous N-sulfonyl indole NMR data). Link

  • Electronic Effects in Indoles

    • Morales-Rios, M. S., et al. "NMR Studies of Indole."[1] Heterocycles, Vol 27, No 2, 1988.[1][6] (Definitive assignment of indole carbon/proton shifts). Link

  • N-Sulfonyl Indole Methodology

    • Arkivoc. "1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles." 2010.[7][8] (Detailed shifts for phenylsulfonyl group on indole). Link

Sources

Application Note: Profiling the Bioactivity of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Neuropharmacologists, and Oncology Researchers Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The compound 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole represents a highly privileged chemical scaffold in modern drug discovery. Indole derivatives bearing an N-arylsulfonyl moiety are recognized for their dual-target potential, primarily evaluated in two distinct therapeutic domains: neuropharmacology and oncology.

  • Neuropharmacology (5-HT6 Receptor Antagonism): The 1-(phenylsulfonyl) group is a well-established pharmacophore that occupies a deep, hydrophobic binding pocket within the 5-Hydroxytryptamine 6 (5-HT6) receptor[1]. Antagonism of this Gs-coupled GPCR is a major therapeutic strategy for treating cognitive impairment in Alzheimer's disease and schizophrenia[1],[2].

  • Oncology (Tubulin Polymerization Inhibition): The methoxy-substituted indole core structurally mimics the trimethoxyphenyl ring of classical antimitotic agents like colchicine and combretastatin A-4. By binding to the colchicine site on

    
    -tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells[3].
    

This application note provides detailed, self-validating protocols to quantify the bioactivity of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole across both primary targets.

Pharmacological Signaling & Workflow Visualizations

To contextualize the assays, the following diagrams illustrate the mechanistic pathway of the 5-HT6 functional assay and the experimental workflow for the tubulin polymerization assay.

Pathway Cmpd 6-Methoxy-2-methyl-1- (phenylsulfonyl)-1H-indole Rec 5-HT6 Receptor (GPCR) Cmpd->Rec Antagonizes Gs Gs Protein Complex Rec->Gs Activates (Blocked) AC Adenylyl Cyclase (Effector) Gs->AC Stimulates (Blocked) cAMP cAMP Accumulation AC->cAMP Produces (Decreased)

Fig 1. Antagonistic modulation of the Gs-coupled 5-HT6 receptor signaling pathway.

Workflow Step1 1. Prepare Tubulin + GTP + Reporter (Ice-Cold) Step2 2. Add Compound (Test/Control) in DMSO Step1->Step2 Step3 3. Incubate at 37°C (Initiate Assembly) Step2->Step3 Step4 4. Kinetic Readout (Fluorometry) 60 mins Step3->Step4

Fig 2. Step-by-step workflow for the in vitro tubulin polymerization fluorescence assay.

Core Protocol A: 5-HT6 Receptor Binding & Functional Assay

To prove that 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole acts as a 5-HT6 antagonist, a two-tiered approach is required: a radioligand displacement assay to determine binding affinity (


), followed by a cAMP accumulation assay to determine functional efficacy (

).
Radioligand Binding Assay ( Determination)

Scientific Causality: We utilize


-LSD as the radioligand because it exhibits high, non-selective affinity for 5-HT receptors. By using HEK-293 cells stably transfected specifically with the human 5-HT6 receptor, we isolate the compound's binding kinetics for this exact target[1],[2].

Step-by-Step Procedure:

  • Membrane Preparation: Harvest HEK-293 cells expressing h5-HT6. Homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, 10 mM

    
    , 0.5 mM EDTA, pH 7.4). Note: EDTA is critical here to chelate trace heavy metals that can degrade the receptor or radioligand.
    
  • Reaction Assembly: In a 96-well plate, combine:

    • 50 µL of

      
      -LSD (final concentration 2 nM).
      
    • 50 µL of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole (serial dilutions from

      
       to 
      
      
      
      M in 1% DMSO).
    • 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read radioactivity using a MicroBeta counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Functional cAMP Accumulation Assay

Scientific Causality: Because 5-HT6 is a Gs-coupled receptor, its activation stimulates Adenylyl Cyclase (AC), producing cAMP. An antagonist will block serotonin-induced cAMP production. We must add IBMX (3-isobutyl-1-methylxanthine) to the buffer; without IBMX, endogenous phosphodiesterases (PDEs) will rapidly hydrolyze cAMP, destroying the assay's signal window.

Step-by-Step Procedure:

  • Seed h5-HT6 HEK-293 cells at

    
     cells/well in a 384-well plate.
    
  • Pre-incubate cells for 15 minutes with the test compound (various concentrations) in stimulation buffer containing 0.5 mM IBMX.

  • Challenge the cells with 100 nM Serotonin (5-HT) to stimulate cAMP production. Incubate for 30 minutes at 37°C.

  • Lyse cells and measure cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

  • Plot the dose-response curve to determine the

    
    .
    

Core Protocol B: Tubulin Polymerization Assay

For oncology applications, the compound's ability to disrupt the microtubule cytoskeleton is evaluated[3].

Scientific Causality: Microtubule assembly is a highly endothermic process driven by GTP hydrolysis. The assay relies on a fluorescent reporter (e.g., DAPI) that increases its emission quantum yield when bound to polymerized microtubules. The entire preparation must be done strictly on ice. Premature warming will trigger spontaneous polymerization, completely ruining the baseline measurement.

Step-by-Step Procedure:

  • Reagent Preparation (On Ice): Prepare PEM Buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, pH 6.9). Reconstitute highly purified porcine brain tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP and 10 µM fluorescent reporter.
    
  • Compound Plating: Add 5 µL of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole (10 µM and 50 µM final concentrations, in DMSO) to a pre-warmed (37°C) 96-well half-area plate. Control wells must receive 5 µL of DMSO (Vehicle).

  • Initiation: Rapidly transfer 45 µL of the ice-cold tubulin reaction mixture into the wells using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate into a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence (Excitation: 340 nm, Emission: 410 nm) every 60 seconds for 60 minutes.

  • Analysis: Calculate the

    
     of the polymerization phase. A successful inhibitor will significantly depress the 
    
    
    
    and lower the final steady-state fluorescence compared to the vehicle control.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole and its close analogs based on established structure-activity relationships (SAR) for this chemical class.

Assay TypeTarget / ParameterExpected Value RangeReference StandardStandard Value
Binding Affinity 5-HT6 Receptor (

)
15 - 85 nMSB-2585851.2 nM
Functional Efficacy 5-HT6 cAMP (

)
40 - 150 nMSB-2585855.5 nM
Enzyme Inhibition Tubulin Assembly (

)
1.5 - 5.0 µMColchicine2.2 µM
Cell Viability MCF-7 Cytotoxicity (

)
0.8 - 3.5 µMCombretastatin A-40.003 µM

Note: The presence of the 6-methoxy group enhances the compound's lipophilicity and mimics the pharmacophore of natural tubulin binders, while the 1-phenylsulfonyl group anchors the molecule in the 5-HT6 binding pocket.

References

  • Wang, X., Dong, F., Miao, C., Li, W., Wang, M., Gao, M., Zheng, Q.-H., & Xu, Z. (2018). Synthesis of carbon-11-labeled 5-HT6R antagonists as new candidate PET radioligands for imaging of Alzheimer's disease. PubMed / Science.gov. 1

  • BindingDB. BDBM50187508 1-(phenylsulfonyl)-1H-indole Target 5-hydroxytryptamine receptor 6 (Human). BindingDB.org. 2

  • La Regina, G., Bai, R., Coluccia, A., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. PubMed Central / Science.gov. 3

Sources

Application Note: Advanced Functionalization of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic utility of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole (referred to herein as Scaffold A ). This molecule represents a "privileged structure" in medicinal chemistry, particularly for the development of 5-HT6 receptor antagonists (treating cognitive impairment in Alzheimer's/Schizophrenia) and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Unlike simple indoles, the presence of the electron-withdrawing


-phenylsulfonyl group and the steric bulk of the C2-methyl group drastically alters the reactivity profile. This guide provides validated protocols for three orthogonal diversification strategies:
  • Lateral Lithiation: Exploiting the

    
    -sulfonyl group to functionalize the C2-methyl position (a "hidden" nucleophile).
    
  • C3-Electrophilic Substitution: Overcoming electronic deactivation to install pharmacophores at the classic indole position.

  • C6-O-Demethylation: Unmasking a phenol for ether library generation.

Strategic Design & Biological Context

The


-arylsulfonyl indole core is a validated pharmacophore. The sulfonyl group often serves as a hydrogen bond acceptor interacting with specific residues (e.g., D106 in 5-HT6 receptors), while the indole core provides pi-stacking interactions.
Structural Activity Relationship (SAR) Logic
  • Position 1 (

    
    -SO
    
    
    
    Ph):
    Critical for receptor binding; also acts as a Directing Metalation Group (DMG).
  • Position 2 (Methyl): Blocks metabolic oxidation at C2; serves as a handle for lateral chain extension.

  • Position 6 (Methoxy): Modulates lipophilicity and electron density; potential site for solubilizing groups.

Synthetic Workflow Diagram

The following diagram illustrates the divergent pathways available from Scaffold A .

SyntheticStrategy Scaffold Scaffold A (6-OMe-2-Me-1-SO2Ph-Indole) Path1 Path 1: Lateral Lithiation (C2-Sidechain Extension) Scaffold->Path1 n-BuLi, -78°C Electrophile Path2 Path 2: C3-Formylation (Vilsmeier-Haack) Scaffold->Path2 POCl3, DMF Path3 Path 3: O-Demethylation (Phenol Unmasking) Scaffold->Path3 BBr3, DCM Prod1 C2-Homoallylic/Benzylic Derivatives Path1->Prod1 Prod2 C3-Amines/Aldehydes (CNS Active Motifs) Path2->Prod2 Prod3 6-OH Indoles (Diversity Point) Path3->Prod3

Caption: Divergent synthetic pathways for Scaffold A. Path 1 utilizes the unique lateral lithiation capability of the sulfonyl-protected system.

Protocol 1: Lateral Lithiation (C2 Extension)

Expert Insight: The


-phenylsulfonyl group is strongly electron-withdrawing. While this deactivates the ring toward electrophiles, it significantly acidifies the protons on the C2-methyl group. Upon treatment with a strong base, the lithium coordinates to the sulfonyl oxygens, stabilizing the carbanion at the benzylic (lateral) position. This allows for carbon-carbon bond formation without touching the aromatic ring.
Materials
  • Substrate: Scaffold A (1.0 equiv)

  • Base:

    
    -Butyllithium (1.6 M in hexanes, 1.1 equiv)
    
  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: Alkyl halide, aldehyde, or disulfide (1.2 equiv)

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous)

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Solvation: Dissolve Scaffold A in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).

  • Deprotonation: Add

    
    -BuLi dropwise via syringe over 10 minutes. The solution typically turns a deep yellow/orange color, indicating the formation of the lateral carbanion.
    
    • Critical Checkpoint: Stir at -78°C for 45–60 minutes. Insufficient time leads to low conversion; excessive time/temperature can lead to cleavage of the sulfonyl group.

  • Addition: Add the electrophile (dissolved in minimal THF if solid) dropwise.

  • Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench: Quench with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Expected Results & Validation
  • NMR Signature: The C2-Methyl singlet (

    
     ~2.6 ppm) will disappear. If a mono-substituted product is formed, it will appear as a triplet, doublet, or diastereotopic methylene (
    
    
    
    3.0–4.0 ppm) depending on the electrophile.
  • Common Pitfall: If the reaction is warmed too quickly, the sulfonyl group may migrate or cleave.

Protocol 2: C3-Functionalization (Vilsmeier-Haack)

Expert Insight: Although the


-sulfonyl group deactivates the indole ring, the C3 position retains enough nucleophilicity for reaction with potent electrophiles. The Vilsmeier-Haack reaction is the preferred method to install a C3-formyl group, a versatile handle for reductive amination (crucial for introducing the basic amine often required for 5-HT6 affinity).
Materials
  • Reagent: Phosphoryl chloride (POCl

    
    , 1.2 equiv)
    
  • Solvent/Reagent: Anhydrous DMF (5.0 equiv, excess acts as solvent)

  • Substrate: Scaffold A (1.0 equiv)

Step-by-Step Procedure
  • Active Species Formation: In a dried flask at 0°C, add POCl

    
     dropwise to anhydrous DMF. Stir for 30 minutes to form the Vilsmeier salt (chloroiminium ion).
    
  • Addition: Add a solution of Scaffold A in DMF dropwise to the Vilsmeier salt at 0°C.

  • Heating: Warm the mixture to 80°C and stir for 4–6 hours.

    • Note: Higher temperatures are required compared to non-sulfonated indoles due to the electron-withdrawing protecting group.

  • Hydrolysis: Cool to room temperature and pour the mixture onto crushed ice containing Sodium Acetate (buffer). Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: The product usually precipitates as a solid. Filter and wash with water. If no precipitate, extract with DCM.

Data Summary: C3-Formylation Efficiency
ParameterConditionOutcome
Temperature 25°C< 10% Conversion (Sluggish)
Temperature 80°C> 85% Yield
Stoichiometry 1.1 eq POCl

Incomplete Reaction
Stoichiometry 1.5 eq POCl

Optimal Conversion

Protocol 3: C6-O-Demethylation

Expert Insight: To explore structure-activity relationships (SAR) at the 6-position, converting the methoxy group to a phenol is necessary. Boron tribromide (BBr


) is the reagent of choice, but the reaction must be monitored carefully to avoid cleaving the sulfonamide bond (though the N-S bond is generally stable to Lewis acids).
Procedure
  • Dissolve Scaffold A in anhydrous DCM at -78°C.

  • Add BBr

    
     (1.0 M in DCM, 3.0 equiv) dropwise.
    
  • Warm to 0°C and stir for 2 hours. Monitor by TLC (the phenol is significantly more polar).

  • Quench with MeOH (carefully!) at 0°C, then add water.

  • Validation: Loss of the OMe singlet (

    
     ~3.8 ppm) in 
    
    
    
    H NMR; appearance of a broad phenolic OH singlet.

Mechanism of Action: Lateral Lithiation

Understanding the coordination chemistry is vital for troubleshooting.

LithiationMechanism State1 Ground State (Scaffold A) State2 Coordination Complex (Li...O=S Interaction) State1->State2 n-BuLi approach State3 Lateral Carbanion (Stabilized Species) State2->State3 Deprotonation of C2-CH3 (Kinetic Control) State4 C2-Functionalized Product State3->State4 Electrophile (E+)

Caption: Mechanistic pathway of lateral lithiation. The sulfonyl oxygen acts as a Lewis base to direct the Lithium cation, lowering the energy barrier for deprotonation at the adjacent methyl group.

References

  • Holenz, J., et al. (2005). Medicinal chemistry strategies to 5-HT6 receptor antagonists.[1][2] Drug Discovery Today. Link

  • Pullagurla, M. R., et al. (2005). Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors. Journal of Medicinal Chemistry. Link

  • Gribble, G. W. (2000). Lithiation of the indole ring. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Saulnier, M. G., & Gribble, G. W. (1982). Generation of indole-2,3-quinodimethane from N-(phenylsulfonyl)-2-methylindole. The Journal of Organic Chemistry. Link

  • Taylor & Francis Group. (2016). Synthesis and biological evaluation of novel N1-phenylsulphonyl indole derivatives as potent and selective 5-HT6R ligands. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Pelkey, E. T. (2003). Metalation of Indoles.[3] In Topics in Heterocyclic Chemistry. Springer. Link

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule or similar N-sulfonylated indole derivatives. Indole scaffolds are fundamental in medicinal chemistry, and their successful synthesis is often a critical step in the development of new therapeutic agents.[1]

This guide provides an in-depth, troubleshooting-focused approach structured around the two primary stages of the synthesis: the formation of the indole core via the Fischer Indole Synthesis and the subsequent N-phenylsulfonylation. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose issues, optimize conditions, and ultimately improve the yield and purity of your target compound.

Overall Synthetic Workflow

The synthesis is typically approached in a two-step sequence. First, the 6-methoxy-2-methyl-1H-indole core is constructed. Second, the indole nitrogen is functionalized with a phenylsulfonyl group.

G cluster_0 Part A: Indole Core Synthesis cluster_1 Part B: N-Sulfonylation A (4-Methoxyphenyl)hydrazine + Acetone B Fischer Indole Synthesis A->B C 6-Methoxy-2-methyl-1H-indole B->C E Base-mediated Sulfonylation C->E D Phenylsulfonyl Chloride D->E F Target Molecule: 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole E->F

Caption: High-level workflow for the two-stage synthesis.

Part A: Synthesis of 6-Methoxy-2-methyl-1H-indole via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method that involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[2] However, its success is highly sensitive to reaction conditions and the electronic nature of the substrates.[2][3]

Detailed Experimental Protocol
  • Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve (4-methoxyphenyl)hydrazine hydrochloride in ethanol. Add a stoichiometric equivalent of a mild base (e.g., sodium acetate) to free the hydrazine. Add a slight excess (1.1 eq.) of acetone. Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the hydrazine. The resulting hydrazone can be isolated or used directly.

  • Cyclization: To the hydrazone mixture, add the acid catalyst. Common choices include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a solution of sulfuric acid in ethanol.[3][4] A solid acid catalyst like Amberlite IR-120 can also be an effective and easily separable option.[5]

  • Heating: Heat the reaction mixture, typically between 80-120°C, while monitoring the reaction progress by TLC.[6] Reaction times can vary from 2 to 8 hours.[3]

  • Workup: Cool the mixture to room temperature and pour it into a beaker of ice water. If a strong acid like PPA or H₂SO₄ was used, carefully neutralize the mixture with a base such as aqueous sodium hydroxide or sodium bicarbonate until it is slightly alkaline.[3]

  • Extraction and Purification: Extract the aqueous mixture multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane).[7] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Troubleshooting Guide & FAQs for Part A

Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes?

Low yields in Fischer indole synthesis are a frequent problem. The issue often traces back to the delicate balance of reaction conditions required for the key[8][8]-sigmatropic rearrangement step.

  • Cause A: Inappropriate Acid Catalyst: The choice and concentration of the acid are critical.[2]

    • Expertise & Experience: Protic acids (H₂SO₄, PPA) are effective but can lead to charring and side reactions if too concentrated or used at too high a temperature, especially with an electron-rich substrate like ours. Lewis acids (ZnCl₂) are often milder but may require higher temperatures or longer reaction times.[5] The ammonia byproduct generated during the reaction can neutralize the catalyst, necessitating stoichiometric amounts of acid.[5]

    • Solution: Systematically screen different acid catalysts. Start with a milder option like ZnCl₂. If using a protic acid, ensure it is added carefully and the temperature is well-controlled. Consider using a solid acid resin, which simplifies workup and can reduce byproduct formation.[5]

  • Cause B: Sub-optimal Reaction Temperature:

    • Expertise & Experience: The key rearrangement step is temperature-dependent.[2] Insufficient heat may lead to a stalled reaction, while excessive heat can promote decomposition and polymerization, leading to the formation of insoluble tars.[7]

    • Solution: Optimize the temperature in 10°C increments. If tarring is observed, immediately reduce the temperature.

  • Cause C: Competing N-N Bond Cleavage:

    • Expertise & Experience: Electron-donating groups on the arylhydrazine, such as our 6-methoxy group, can sometimes over-stabilize intermediates. This can divert the reaction pathway towards a heterolytic cleavage of the N-N bond, which competes directly with the desired cyclization, ultimately reducing the yield or causing reaction failure.[9][10]

    • Solution: While altering the substrate isn't an option, using a Lewis acid catalyst (e.g., ZnCl₂, ZnBr₂) instead of a protic acid can sometimes favor the cyclization pathway over N-N cleavage.[9]

G start Low Yield in Fischer Indole Synthesis q1 Is significant tarring or decomposition observed? start->q1 q2 Is the starting material (hydrazine) still present? q1->q2 No sol1 Reduce temperature. Use a milder acid (e.g., ZnCl2). Shorten reaction time. q1->sol1 Yes sol2 Increase temperature moderately. Increase reaction time. Check catalyst activity/concentration. q2->sol2 Yes sol3 Consider competing N-N cleavage. Switch from protic acid to Lewis acid (ZnCl2). Ensure starting material purity. q2->sol3 No

Caption: Troubleshooting logic for low yields in the Fischer Indole Synthesis.

Part B: N-Phenylsulfonylation of 6-Methoxy-2-methyl-1H-indole

This step involves the reaction of the indole's N-H group with phenylsulfonyl chloride in the presence of a base. The phenylsulfonyl group acts as a protecting group and can also modify the electronic properties of the indole ring.

Detailed Experimental Protocol
  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add the purified 6-methoxy-2-methyl-1H-indole and a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile).

  • Deprotonation: Cool the solution in an ice bath (0°C). Add the base portion-wise. Strong bases like sodium hydride (NaH, 1.2 eq.) are very effective. Alternatively, weaker bases like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures.

  • Sulfonylation: After stirring for 15-30 minutes to allow for complete deprotonation, add a solution of phenylsulfonyl chloride (1.1 eq.) in the same anhydrous solvent dropwise, keeping the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC.

  • Workup: Carefully quench the reaction by slowly adding ice-cold water.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by flash column chromatography (a typical eluent system is ethyl acetate/hexanes).

Troubleshooting Guide & FAQs for Part B

Q1: The reaction is incomplete, with starting material remaining.

  • Cause A: Ineffective Deprotonation:

    • Expertise & Experience: The pKa of the indole N-H is ~17. The chosen base must be strong enough to deprotonate it effectively. Sodium hydride (NaH) is a non-nucleophilic, strong base ideal for this purpose. Weaker bases like K₂CO₃ may lead to an equilibrium that does not favor the deprotonated indole, resulting in an incomplete reaction at room temperature.

    • Solution: Switch to a stronger base like NaH or potassium tert-butoxide (KOtBu).[11] Ensure the base is fresh and has been handled under anhydrous conditions.

  • Cause B: Moisture Contamination:

    • Expertise & Experience: Both the strong base (especially NaH) and the phenylsulfonyl chloride are highly reactive towards water. Any moisture in the solvent, on the glassware, or in the indole starting material will consume these reagents, leading to a stalled reaction.

    • Solution: Use freshly distilled, anhydrous solvents. Flame-dry all glassware before use. Ensure your indole starting material is completely dry. Run the reaction under a strict inert atmosphere.

Q2: The yield is low, and multiple unidentified spots are visible on the TLC plate.

  • Cause A: C-Sulfonylation or Di-sulfonylation:

    • Expertise & Experience: While N-sulfonylation is kinetically favored, C3-sulfonylation can occur under certain conditions, especially if the N-H is sterically hindered or if the reaction conditions promote electrophilic aromatic substitution.[12][13] The electron-rich nature of the indole ring makes it susceptible to electrophilic attack.

    • Solution: Ensure slow, controlled addition of the phenylsulfonyl chloride at a low temperature (0°C) to the pre-formed indole anion. This maximizes the rate of N-sulfonylation over competing pathways.

  • Cause B: Degradation of the Product:

    • Expertise & Experience: N-sulfonyl indoles can sometimes be sensitive to harsh workup conditions. Prolonged exposure to acidic or strongly basic aqueous solutions during workup can potentially lead to hydrolysis or other side reactions.

    • Solution: Perform the aqueous quench and extraction efficiently. Avoid letting the reaction mixture sit in contact with aqueous acid or base for extended periods.

Quantitative Data Summary

The following table provides a starting point for reaction optimization based on common literature conditions.

ParameterPart A: Fischer Indole SynthesisPart B: N-Phenylsulfonylation
Key Reactants (4-Methoxyphenyl)hydrazine, Acetone6-Methoxy-2-methyl-1H-indole, Phenylsulfonyl chloride
Catalyst / Base ZnCl₂, PPA, or H₂SO₄NaH, KOtBu, or K₂CO₃
Solvent Ethanol, Acetic Acid, or neatAnhydrous THF, DMF
Temperature 80 - 120 °C0 °C to Room Temperature
Typical Time 2 - 8 hours2 - 12 hours
Typical Yield 60 - 85%75 - 95%
References
  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting unexpected side products in indole synthesis. Benchchem.com.
  • Maďari, A., & Berkeš, D. (2022).
  • ResearchGate. (n.d.). Optimization of the reaction condition for the N-arylation.
  • Garg, N. K., & Houk, K. N. (2011).
  • Jones, A. M., & Jones, C. D. (2023).
  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
  • Smith, A. B., et al. (2015). A Convenient Modification of the Fischer Indole Synthesis with a Solid Acid. Journal of Organic Chemistry.
  • Various Authors. (2025). Advances on N-Arylation of Indoles by Cross-Coupling Reactions.
  • Buchwald, S. L., & Hartwig, J. F. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society.
  • Benchchem. (2025). Technical Support Center: Synthesis of Methyl 2-(6-methoxy-1H-indol-3-YL)
  • Singh, P., et al. (2018). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Journal of Chemical and Pharmaceutical Research.
  • Kaur, P., et al. (2025). Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. RSC Advances.
  • Various Authors. (2024). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. MDPI.
  • Various Authors. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.

Sources

Technical Support Center: Troubleshooting N-Phenylsulfonylindole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Hub. The synthesis of 1-(phenylsulfonyl)indole is a critical transformation in the development of anti-plasmodial, anti-fungal, and anti-HIV agents . While the reaction between indole and benzenesulfonyl chloride appears straightforward, the ambident nucleophilicity of the indole core often leads to complex side reactions, poor yields, and regioselectivity issues.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure high-yielding, regioselective N-sulfonylation.

Mechanistic Overview: Regioselectivity & Side Reactions

Understanding the electronic nature of indole is the key to controlling this reaction. The diagram below illustrates the divergent pathways that lead to the desired product versus common side reactions.

Mechanistic_Pathways Indole Indole (Ambident Nucleophile) Anion Indolide Anion (Hard N-Nucleophile) Indole->Anion Complete Deprotonation C3_Product 3-(Phenylsulfonyl)indole (SEAr Side Product) Indole->C3_Product Incomplete Deprotonation (Neutral/Weak Base) Base Base Addition (NaH or NaOH/PTC) Base->Anion N_Product 1-(Phenylsulfonyl)indole (Desired Product) Anion->N_Product Kinetic Control (HSAB Theory) PhSO2Cl Benzenesulfonyl Chloride (Hard Electrophile) PhSO2Cl->N_Product PhSO2Cl->C3_Product Hydrolysis PhSO3H + HCl (Hydrolysis Side Reaction) PhSO2Cl->Hydrolysis Trace Water / Poor Mixing C2_Product 2-Chloro-1-(phenylsulfonyl)indole (Metalation Side Product) N_Product->C2_Product Excess Strong Base (LDA/BuLi) + PhSO2Cl Quench

Caption: Mechanistic pathways of indole sulfonylation highlighting desired N-attack vs. side reactions.

Troubleshooting FAQs

Q1: My reaction yields a mixture of N-sulfonylation and C-3 sulfonylation. How do I drive regioselectivity exclusively to the nitrogen? Causality: Indole is an ambident nucleophile. Without complete deprotonation, the C-3 carbon acts as the primary nucleophilic site, leading to electrophilic aromatic substitution (SEAr) [1]. To achieve N-sulfonylation, you must generate the indolide anion. According to Hard-Soft Acid-Base (HSAB) theory, the localized negative charge on the nitrogen (a hard nucleophile) reacts rapidly with the hard electrophilic sulfur of benzenesulfonyl chloride. Solution: Ensure complete deprotonation before adding the electrophile. Switch from weak bases (like K₂CO₃ in MeCN) to strong bases (NaH in THF/DMF) or use a biphasic system (50% NaOH/DCM) with a Phase Transfer Catalyst (PTC) like tetrabutylammonium hydrogen sulfate (TBAHS).

Q2: I am recovering unreacted indole, but the benzenesulfonyl chloride is completely consumed. What is causing this? Causality: Benzenesulfonyl chloride is highly sensitive to hydrolysis, forming benzenesulfonic acid and HCl [2]. This side reaction outcompetes N-sulfonylation if the solvent is wet or if biphasic mixing is inadequate, exposing the sulfonyl chloride to the aqueous base without sufficient interaction with the indolide anion. Solution: Use strictly anhydrous solvents if using NaH. If using the Schotten-Baumann biphasic approach, ensure vigorous stirring (>800 rpm) and verify the integrity of your PhSO₂Cl (it should be a clear liquid; if it is cloudy or has white precipitates, it has hydrolyzed).

Q3: I am observing complex mixtures with higher molecular weight byproducts (dimers/polymers) on my LCMS. Causality: Indoles are highly susceptible to acid-catalyzed dimerization and polymerization. If the base is depleted (e.g., due to hydrolysis of PhSO₂Cl) or if the acid byproduct (HCl) is not efficiently neutralized, localized acidic microenvironments will trigger the nucleophilic C-3 of one indole to attack the protonated C-2 of another. Solution: Maintain a stoichiometric excess of base (1.5 - 2.0 eq). Add the benzenesulfonyl chloride dropwise at 0 °C to control the exothermic generation of HCl and prevent localized pH drops.

Q4: When attempting a one-pot sulfonylation and subsequent functionalization with strong bases, I get C-2 chlorinated side products. Why? Causality: The N-phenylsulfonyl group is a powerful directing group for ortho-metalation. If strong bases like lithium diisopropylamide (LDA) or sec-butyllithium are present, the C-2 proton is easily abstracted. Surprisingly, quenching the resulting 2-lithio-1-(phenylsulfonyl)indole with benzenesulfonyl chloride does not yield the 2-sulfonyl product; instead, it undergoes halogen exchange to produce 2-chloro-1-(phenylsulfonyl)indole [3]. Solution: Isolate the 1-(phenylsulfonyl)indole before attempting further C-2 functionalization. If C-2 metalation and subsequent functionalization is desired, use a different electrophile (like diphenyldisulfide) to avoid halogen exchange [3].

Quantitative Data: Base & Solvent Effects on Regioselectivity

The choice of base and solvent dictates the kinetic vs. thermodynamic control of the reaction. Use the table below to select the optimal conditions for your specific workflow.

Base (Equivalents)Solvent SystemReaction ConditionsN-Sulfonylation Yield (%)C-3 Sulfonylation Yield (%)Primary Side Reaction Observed
NaH (1.2 eq) DMF (Anhydrous)0 °C to RT, 2h>95%<1%None (Optimal Kinetic Control)
NaOH (50% aq) + TBAHS DCM (Biphasic)RT, Vigorous stirring, 4h85–90%<2%Hydrolysis of PhSO₂Cl
K₂CO₃ (1.5 eq) AcetoneReflux, 12h40%20%Incomplete reaction, SEAr
None TolueneReflux, 24h0%60%C-3 Sulfonylation (SEAr)
LDA (2.5 eq) THF-78 °C<10%0%C-2 Chlorination / Metalation
Self-Validating Protocol: Regioselective N-Phenylsulfonylation

This protocol utilizes a biphasic Schotten-Baumann approach, which is highly scalable and avoids the hazards of sodium hydride.

Step 1: Preparation of the Biphasic System

  • Dissolve Indole (1.0 eq) and Tetrabutylammonium hydrogen sulfate (TBAHS, 0.1 eq) in dichloromethane (DCM, 10 mL/g of indole).

  • Causality: TBAHS acts as a phase-transfer catalyst, shuttling the hydroxide ion into the organic phase to deprotonate the indole, ensuring the indolide anion is generated in the organic layer away from bulk water.

Step 2: Base Addition & Anion Generation

  • Add 50% aqueous NaOH (5.0 eq) to the organic mixture.

  • Stir vigorously (>800 rpm) at room temperature for 15 minutes.

  • Validation Check: The organic layer should transition to a slight yellow tint, indicating the formation of the indolide anion.

Step 3: Electrophile Addition

  • Cool the biphasic mixture to 0 °C using an ice bath.

  • Dissolve Benzenesulfonyl chloride (1.2 eq) in an equal volume of DCM and add dropwise over 30 minutes.

  • Causality: Dropwise addition at 0 °C minimizes the hydrolysis of benzenesulfonyl chloride [2] and controls the exothermic reaction.

Step 4: Reaction Monitoring & Quench

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation Check: Monitor by TLC (Hexanes:EtOAc 8:2). The indole starting material (R_f ~0.3) should disappear, replaced by a single UV-active spot for 1-(phenylsulfonyl)indole (R_f ~0.6).

  • Quench by adding distilled water to dissolve precipitated salts.

Step 5: Isolation

  • Separate the organic layer, wash with water (3x) and brine (1x), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Validation Check: The crude product should solidify upon standing. Recrystallize from ethanol if necessary to achieve >98% purity.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield of N-Phenylsulfonylindole Check1 Is Starting Material Recovered? Start->Check1 Check2 Are there multiple spots on TLC? Start->Check2 Action1 Check PhSO2Cl integrity & water content Check1->Action1 Yes Action2 Identify Side Products via NMR/LCMS Check2->Action2 Yes Side1 C-3 Sulfonylation Action2->Side1 Side2 Indole Dimerization Action2->Side2 Side3 C-2 Substitution Action2->Side3 Fix1 Use stronger base (NaH) or PTC system Side1->Fix1 Fix2 Ensure basic conditions are strictly maintained Side2->Fix2 Fix3 Avoid excess strong base (LDA) & electrophile Side3->Fix3

Caption: Decision tree for troubleshooting low yields and identifying side reactions in indole sulfonylation.

References
  • Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. Journal of Organic Chemistry (2024).[Link]

  • Organic Syntheses Procedure: Benzenesulfonyl chloride. Organic Syntheses, 1, 84 (1921).[Link]

  • 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles: Nucleophilic addition to the indole core. Arkivoc 2010 (iv) 66-73.[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-Methoxyindole N-Sulfonylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the N-sulfonylation of 6-methoxyindole. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize this crucial transformation. The following question-and-answer-based guide provides in-depth, field-proven insights to enhance reaction efficiency, yield, and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the N-sulfonylation of 6-methoxyindole.

Q1: My reaction shows low or no conversion of the 6-methoxyindole starting material. What are the likely causes?

A1: Low conversion is a frequent challenge and typically points to one of four areas: reagent quality, base selection, reaction temperature, or solvent choice.

  • Reagent Instability: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them to the unreactive corresponding sulfonic acid.[1] It is critical to use a fresh bottle of the sulfonylating agent or one that has been stored properly under an inert atmosphere in a desiccator.[1]

  • Insufficiently Strong Base: The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO). The chosen base must be strong enough to deprotonate the indole nitrogen to form the nucleophilic indolide anion. If the base is too weak, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

  • Low Temperature: While many sulfonylation reactions proceed at 0 °C or room temperature, sluggish reactions may require more thermal energy to overcome the activation barrier.[1]

  • Poor Solubility: If the 6-methoxyindole or the deprotonated indolide salt is not soluble in the chosen solvent, the reaction will be slow or may not occur at all.

Q2: I'm observing a significant amount of a byproduct that appears to be C3-sulfonylated 6-methoxyindole. Why is this happening and how can I prevent it?

A2: This is a classic selectivity issue in indole chemistry. The indole ring is electron-rich, and the C3 position is particularly nucleophilic, making it competitive with the N1 position for reaction with electrophiles like sulfonyl chlorides.[2]

The formation of the C3-sulfonylated byproduct is favored when the N1 position is not efficiently deprotonated. This allows the neutral indole to react via its C3 position. To favor N-sulfonylation, you must promote the formation of the N-anion (indolide). The most effective strategy is to use a strong, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. NaH irreversibly deprotonates the indole, making the nitrogen the most potent nucleophilic site.

Q3: My reaction seems to work, but the N-sulfonyl product decomposes during workup or purification. What causes this instability?

A3: The N-S bond in N-sulfonylindoles can be labile under certain conditions. The primary causes of decomposition (desulfonylation) are exposure to strong nucleophiles or harsh basic conditions during workup.[3] For example, using a strong aqueous base (like NaOH) to quench the reaction or during an extraction can lead to cleavage of the sulfonyl group. It is advisable to use a milder quenching agent, such as saturated aqueous ammonium chloride, and to avoid strongly basic conditions during purification.[1]

Q4: I am struggling to purify my final product by column chromatography. It is streaking badly or co-eluting with impurities. Do you have any tips?

A4: Purification challenges are common. Here are several strategies:

  • TLC Optimization: First, find a suitable mobile phase using Thin-Layer Chromatography (TLC).[4] A good solvent system should give your product an Rf value of approximately 0.3-0.5.[4] Start with a non-polar/polar mixture like Hexanes:Ethyl Acetate and adjust the ratio. If streaking occurs on the TLC plate, it may indicate that your compound is too acidic or basic for silica gel. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can often resolve this.

  • Alternative Stationary Phases: If silica gel is problematic, consider using alumina (basic or neutral) or reverse-phase chromatography.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification that avoids the issues of chromatography. Experiment with different solvent systems to find one in which your product is soluble when hot but sparingly soluble when cold.

  • Aqueous Wash Modifications: If your product has some water solubility, it can be lost to the aqueous layer during extractions. Saturating the aqueous layer with sodium chloride (creating a brine wash) can decrease the polarity of the aqueous phase and drive your product into the organic layer.[1]

Part 2: Troubleshooting and Optimization Guide

This section provides a structured approach to diagnosing and solving specific experimental problems.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for troubleshooting common issues in the N-sulfonylation of 6-methoxyindole.

start Reaction Problem Observed (e.g., Low Yield, Byproducts) check_sm Is Starting Material (SM) Consumed? (Check by TLC/LCMS) start->check_sm sm_not_consumed SM Not Consumed: Reaction Incomplete check_sm->sm_not_consumed No sm_consumed SM Consumed: Workup/Purification Issue check_sm->sm_consumed Yes reagent_quality Check Sulfonyl Chloride Quality (Is it hydrolyzed?) sm_not_consumed->reagent_quality base_issue Evaluate Base (Is it strong enough? Anhydrous?) reagent_quality->base_issue temp_issue Evaluate Temperature (Is it too low?) base_issue->temp_issue solvent_issue Evaluate Solvent (Are reagents soluble?) temp_issue->solvent_issue decomp_issue Product Decomposition? (Desulfonylation) sm_consumed->decomp_issue solubility_issue Product Water Soluble? decomp_issue->solubility_issue purification_issue Purification Difficulty? (Streaking, Co-elution) solubility_issue->purification_issue

Caption: A flowchart for troubleshooting common issues in sulfonylation reactions.

Data-Driven Optimization

Systematic optimization of reaction parameters is key to success. The tables below summarize critical choices for bases and solvents.

Table 1: Selection of Bases for 6-Methoxyindole N-Sulfonylation

BaseTypepKa (Conjugate Acid)Typical SolventKey Considerations & Causality
NaH Hydride~36THF, DMFStrong, non-nucleophilic. Ensures irreversible and complete deprotonation of the indole N-H, strongly favoring N-sulfonylation. Requires strictly anhydrous conditions as it reacts violently with water.
K₂CO₃ / Cs₂CO₃ Inorganic Carbonate~10.3DMF, AcetonitrileMild, inexpensive. Effective in polar aprotic solvents.[1] The reaction is heterogeneous and may require longer reaction times or elevated temperatures. Good for substrates sensitive to very strong bases.
Triethylamine (Et₃N) Tertiary Amine~10.7DCM, THFCommon organic base. Acts as an acid scavenger for the HCl byproduct.[1] May not be strong enough for complete deprotonation, potentially leading to slower reactions or C3-sulfonylation.
Pyridine Aromatic Amine~5.2Pyridine (as solvent), DCMWeak base, can act as a nucleophilic catalyst. [1] Generally less effective for N-deprotonation of indoles and can sometimes lead to chlorinated byproducts at higher temperatures.[1][5]

Table 2: Solvent Selection Guide for N-Sulfonylation

SolventPolarityBoiling Point (°C)Key Considerations & Causality
Tetrahydrofuran (THF) Polar Aprotic66Excellent choice for reactions with NaH. Good solubility for many organic compounds. Must be anhydrous.
N,N-Dimethylformamide (DMF) Polar Aprotic153High boiling point allows for a wide temperature range. Excellent at dissolving salts, which can be beneficial for reactions with inorganic bases like K₂CO₃.[6] Can be difficult to remove under vacuum.
Dichloromethane (DCM) Nonpolar40Common solvent for reactions with amine bases like Et₃N.[1] Its low boiling point makes it easy to remove but limits the reaction temperature.
Acetonitrile (MeCN) Polar Aprotic82Good for reactions with inorganic bases. Its polarity can help solubilize intermediates. Some sulfonyl chlorides can be unstable in MeCN.

Part 3: Experimental Protocols & Methodologies

General Protocol for N-Sulfonylation of 6-Methoxyindole using NaH

This protocol is optimized for selectivity and high yield by ensuring complete deprotonation of the indole nitrogen before introducing the electrophile.

Materials:

  • 6-Methoxyindole

  • Sodium Hydride (60% dispersion in mineral oil)

  • Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Equip a flame-dried, round-bottom flask with a magnetic stir bar and a septum. Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents: To the flask, add 6-methoxyindole (1.0 eq). Dissolve it in anhydrous THF (to make a ~0.2 M solution).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry.

  • Sulfonylation: In a separate dry flask, dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the indole anion slurry at 0 °C over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir and warm to room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 2-4 hours.[4]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water, then with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure N-sulfonyl-6-methoxyindole.

Reaction Mechanism & Optimization Workflow

Understanding the reaction pathway is crucial for optimization. The process involves two key steps: deprotonation and nucleophilic attack.

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Indole 6-Methoxyindole (N-H) Anion Indolide Anion (N⁻) Indole->Anion + Base - H-Base⁺ Base Base (e.g., NaH) Anion2 Indolide Anion (N⁻) SulfonylChloride R-SO₂Cl Product N-Sulfonyl-6-methoxyindole Anion2->Product + R-SO₂Cl - Cl⁻ Start Start: Initial Protocol Screen Parallel Screen: Test 3-4 Bases (e.g., NaH, K₂CO₃, Et₃N) Start->Screen Analyze Analyze Results (TLC / Crude NMR) Screen->Analyze Select_Base Select Best Base Analyze->Select_Base Optimize_Solvent Optimize Solvent for Best Base Select_Base->Optimize_Solvent Analyze2 Analyze Results Optimize_Solvent->Analyze2 Finalize Finalize Conditions & Scale-Up Analyze2->Finalize

Caption: A systematic workflow for optimizing N-sulfonylation conditions.

References

  • BenchChem. (n.d.). Technical Support Center: Monitoring Sulfonylation Reactions with TLC. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3yPhAaX3W0_W3Nda5DmUDex7vpWOvp_XjzPtdWb-t1cfpccBzWdxh-fLGUHG0zJwS9SIVGsdjst7WCqvrgtcdeyupMMM0LHZkgijzJganVex865cglwvVyC7Cy8TitHSnz2bb0uNeNi_x-HqfwSA9LNToNTzkRt8vC34TK0l6UUuFP2uZGFqgUUmxMd40d33RRtj8CBkQNoKRYcU_j2GSRw==]
  • Hua, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., Xi, G., Wang, E., Wang, J., & Wu, Z. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErjKbR_-nDgdur5impQcTiv_rlsHu47dQKBcg3-KdzG8OHMHEBzV1wteFhvB2i7mTzhs5c1ivfynsc9N1QL6HrGbPr4SezZ97O4j5yzhIfLgpZeZ1HT2a2X0Tp_04N3uWf77dBo0d8lYrRdctgCGGo_hqdqa_qGmF7]
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  • Pirrung, M. C., & Ghorbani, M. (2023). Cine Substitution of N-Sulfonylindoles. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN0OE_ADyr6z7vLw9lTjKTLF83EOnoaP8RvayA7boupkM-R1Cdfg5qYl7Zp-YR8XmWBNE-XmqTJAsXsYnDa7lCgYERIo5da5UNL9Gz8IY5baO__l-YU2027l5nNs8-c2oMRgXKsR2s-jzy6C6oqqg8KB7sbA==]
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  • Reddy, T. R., & Reddy, V. R. (2013). K2CO3 Promoted Direct Sulfenylation of Indoles: A Facile Approach Towards 3-Sulfenylindoles. Letters in Organic Chemistry. [https://vertexaisearch.cloud.google.

Sources

Technical Support Center: Crystallization of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide provides authoritative, mechanistically grounded solutions for the isolation and crystallization of 6-methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole, a sterically demanding protected indole intermediate.

Mechanistic Grounding: The Causality of Phase Behavior

To successfully crystallize this compound, one must first understand its 3D molecular geometry. The indole core is rigid and planar, but the N-phenylsulfonyl protecting group introduces a bulky, flexible appendage.

Crucially, the presence of the 2-methyl group creates severe steric repulsion with the sulfonyl oxygen atoms. Crystallographic data on highly substituted 1-(phenylsulfonyl)-1H-indoles demonstrates that this steric clash forces the sulfonyl-bound phenyl ring into a nearly orthogonal conformation relative to the indole plane, with dihedral angles typically ranging from 73° to 90°[1][2].

This awkward, orthogonal geometry prevents tight, planar π-π stacking. Instead, the crystal lattice is held together by weaker, highly directional C-H...O hydrogen bonds (between the sulfonyl oxygens and indole/methoxy protons) and slipped π-π interactions[3][4]. Because the lattice energy is relatively low compared to the solvation energy in moderately polar solvents, the compound is highly prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and conformational polymorphism.

Polymorphism N_Protect 1-(Phenylsulfonyl) Group Conf1 Orthogonal Conformation (Dihedral ~75-90°) N_Protect->Conf1 Steric hindrance from 2-methyl Conf2 Anti-periplanar Conformation N_Protect->Conf2 Kinetic trapping Pack1 C-H...O Hydrogen Bonds & π-π Stacking Conf1->Pack1 Pack2 Weak C-H...π Interactions Conf2->Pack2 PolyA Polymorph A (Thermodynamically Stable) Pack1->PolyA PolyB Polymorph B (Metastable) Pack2->PolyB

Conformational states of 1-(phenylsulfonyl)indoles driving polymorphic crystal packing.

Self-Validating Crystallization Protocol

To bypass LLPS and ensure the isolation of the thermodynamically stable polymorph, utilize the following controlled anti-solvent titration methodology.

Step 1: Clarification and Dissolution Dissolve the crude 6-methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole in 3–5 volumes of Ethyl Acetate (EtOAc) at 60 °C. Hot-filter the solution through a 0.45 µm PTFE syringe filter into a clean crystallization vessel. Causality: Removing microscopic particulates (e.g., silica dust, inorganic salts) prevents premature, uncontrolled heterogeneous nucleation, which often leads to impurity entrapment.

Step 2: Anti-Solvent Titration Maintain the solution at 60 °C. Slowly add warm Hexane (anti-solvent) dropwise until the solution becomes faintly turbid. Immediately add 2–3 drops of EtOAc until the solution turns perfectly clear again. Self-Validation Checkpoint: If the solution remains cloudy after adding EtOAc, you have crossed the liquid-liquid binodal curve (LLPS has begun). You must add more EtOAc and increase the temperature by 5 °C to return to a single phase before proceeding.

Step 3: Seeding Cool the clear solution strictly to 45 °C. Introduce 1–2 wt% of authentic seed crystals. Self-Validation Checkpoint: Observe the seeds. If they dissolve within 60 seconds, the solution is undersaturated; add more Hexane. If a massive, cloudy precipitation occurs instantly, the solution is overly supersaturated; reheat to 60 °C and restart Step 2. The system is validated when the seeds remain suspended with sharp, defined edges.

Step 4: Controlled Cooling & Isolation Cool the seeded mixture at a linear rate of 0.1–0.2 °C/min down to 5 °C. Filter the resulting crystalline slurry, wash with cold 1:5 EtOAc:Hexane, and dry under vacuum at 40 °C to constant weight.

Troubleshooting FAQs

Q1: My reaction mixture turns into a thick, biphasic oil instead of crystallizing. How do I force nucleation? A: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the supersaturation curve intersects the liquid-liquid binodal curve before reaching the crystalline solubility limit. Action: Do not attempt to scratch the flask or crash it out in an ice bath, as this will trap solvent and impurities. Instead, reheat the mixture until it forms a single clear phase. Add 10–15% more of the "good" solvent (EtOAc or Toluene) to shift your operating line away from the binodal region. Cool the solution to a temperature just above the cloud point and add seed crystals to force heterogeneous nucleation before LLPS can occur.

Q2: I observe two different melting points by DSC for different batches. Is this compound polymorphic? A: Yes. 1-(phenylsulfonyl)indole derivatives frequently exhibit polymorphism due to rotational freedom around the S-N bond[4]. The phenyl ring can be kinetically trapped in an anti-periplanar conformation or settle into the thermodynamically stable orthogonal conformation[2]. To ensure batch-to-batch consistency of the stable polymorph, strictly adhere to a slow cooling rate (≤0.2 °C/min) and utilize consistent seeding.

Q3: My isolated crystals have a pink/brown tint instead of being off-white. What is the cause? A: Discoloration is caused by trace oxidation of the electron-rich indole core or the entrapment of residual benzenesulfonyl chloride and pyridine from the N-protection step. Action: Prior to crystallization, wash the organic phase sequentially with 1M HCl (to remove pyridine) and saturated aqueous NaHCO


 (to hydrolyze and remove unreacted sulfonyl chloride). Ensure the crystallization vessel is purged with N

to prevent oxidative degradation during cooling.

Workflow Start Crude 6-Methoxy-2-methyl- 1-(phenylsulfonyl)-1H-indole Dissolve Dissolve in minimal hot EtOAc Start->Dissolve Cool Controlled Cooling (0.1 °C/min) Dissolve->Cool Check Phase Observation Cool->Check Oil Oiling Out (LLPS) Check->Oil Cloudy liquid Crystals Crystallization Check->Crystals Solid nucleates Seed Add Seed Crystals & Anti-solvent (Hexane) Oil->Seed Reheat to clear Filter Filter, Wash & Dry Crystals->Filter Seed->Cool

Crystallization troubleshooting workflow for phase separation vs. nucleation.

Quantitative Data Summaries

Table 1: Solvent System Selection Matrix

Solvent SystemSolvencyVolatilityOiling Out (LLPS) RiskRecommended Use
EtOAc / Hexane High / LowHighModerateStandard primary crystallization. Requires precise anti-solvent titration.
Toluene / Heptane Moderate / LowLowLow Best for mitigating oiling out due to similar boiling points and a gradual solubility curve.
DCM / Heptane Very High / LowHighHighUse only if the crude is highly impure; requires strict cooling control to prevent crashing out.
EtOH / Water Moderate / Very LowLowVery High Not recommended. Extreme LLPS risk due to the hydrophobicity of the phenylsulfonyl group.

Table 2: Critical Process Parameters (CPPs) and Quality Attributes

ParameterTarget RangeImpact on Critical Quality Attribute (CQA)
Dissolution Temp 60–65 °CEnsures complete destruction of thermal history and polymorph memory.
Seeding Temp 40–45 °CDictates particle size distribution (PSD) and prevents LLPS.
Cooling Rate 0.1–0.2 °C/minPrevents kinetic trapping of metastable polymorphs and solvent inclusion.
Seed Loading 1–2 wt%Provides sufficient surface area for controlled, secondary crystal growth.

References

1.[3] The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC. nih.gov. 3 2.[1] Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl) - PMC. nih.gov. 1 3.[2] Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine - IUCr Journals. iucr.org. 2 4.[4] Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers - MDPI. mdpi.com. 4

Sources

Technical Support Center: Degradation Pathways & Troubleshooting for 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole .

While the N-phenylsulfonyl group is a robust protecting moiety widely used to enhance indole stability against acidic conditions and facilitate synthetic handling[1], the unique electronic "push-pull" system of this specific molecule creates specific vulnerabilities. The electron-donating 6-methoxy group enriches the indole core, while the electron-withdrawing N-sulfonyl group activates the nitrogen-sulfur bond. This guide addresses the two most common degradation pathways encountered during synthesis, workup, and storage: unwanted desulfonylation and oxidative ring cleavage.

Module 1: Unwanted Desulfonylation (N-S Bond Cleavage)

FAQ 1.1: Why is my compound degrading into a highly polar spot during basic aqueous workups? Causality: The N-S bond in 1-(phenylsulfonyl)indoles is highly susceptible to nucleophilic attack. The phenylsulfonyl group acts as a powerful electron-withdrawing group, rendering the sulfur atom highly electrophilic[2]. When exposed to hydroxide ions (from basic aqueous workups) or alkoxides, nucleophilic attack at the sulfur atom occurs, cleaving the N-S bond and releasing the free N-H indole (6-methoxy-2-methyl-1H-indole)[3]. This process is severely accelerated in polar aprotic solvents like DMSO, where bases like KOtBu can cause rapid, quantitative desulfonylation even at room temperature[4].

FAQ 1.2: We are using transition metal catalysis (e.g., Pd or Ni) for a cross-coupling step. Why are we losing the protecting group? Causality: N-phenylsulfonyl groups can undergo reductive desulfonylation. In the presence of low-valent metals or under electrochemical conditions, single-electron transfer (SET) to the sulfonyl group generates a radical anion. This intermediate rapidly fragments into the stable indole anion and a sulfinate radical, resulting in a mild but unintended deprotection pathway[5].

Self-Validating Protocol: Forced Basic Desulfonylation

To confirm if your observed impurity is the desulfonylated product, run this controlled degradation. This protocol includes a built-in mass-balance validation step to ensure analytical trustworthiness.

  • Preparation: Dissolve 50 mg of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole in 2 mL of THF/MeOH (1:1 v/v).

  • Initiation: Add 2.0 equivalents of 1M NaOH (aq) dropwise at 25 °C.

  • Self-Validation Checkpoint: At t=30 min, sample 10 µL of the mixture, dilute in MeCN, and inject into the LC-MS.

    • Validation Criteria: You must observe the disappearance of the parent mass and the appearance of the [M-SO2Ph+H]+ peak. If the parent mass remains intact, the degradation in your main reaction is likely NOT simple basic hydrolysis.

  • Quenching: Once validated, quench the reaction with 2 mL of saturated aqueous NH₄Cl to neutralize the base and halt degradation.

  • Isolation: Extract with EtOAc (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Module 2: Oxidative Ring Cleavage at C2-C3

FAQ 2.1: My stored samples are turning yellow/brown over time, and the safety data sheet explicitly states to avoid strong oxidizing agents[6]. What is the exact mechanism? Causality: The indole C2-C3 double bond is inherently electron-rich. In this specific molecule, the 6-methoxy group donates electron density into the aromatic system via resonance, partially overriding the deactivating effect of the N-phenylsulfonyl group. This makes the C2-C3 bond highly susceptible to electrophilic oxygen species (e.g., auto-oxidation from atmospheric oxygen, trace peroxides in ethereal solvents, or reagents like m-CPBA)[7]. The degradation results in the oxidative cleavage of the pyrrole ring, yielding a 2-aminoacetophenone derivative.

Self-Validating Protocol: Forced Oxidative Degradation

Use this protocol to generate the oxidative impurity profile for your HPLC analytical methods.

  • Preparation: Dissolve 50 mg of the compound in 3 mL of anhydrous Dichloromethane (DCM).

  • Control Setup (Critical): Transfer 1 mL of this solution to a separate vial. Add no reagents. Stir alongside the main reaction.

  • Initiation: To the remaining 2 mL, cool to 0 °C and add 1.2 equivalents of purified m-CPBA.

  • Self-Validation Checkpoint: After 1 hour, spot both the control and the reaction mixture on a TLC plate (Hexanes:EtOAc 7:3).

    • Validation Criteria: The control must show a single spot (intact API). The reaction mixture must show complete consumption of the starting material and a new, highly UV-active polar spot (the ring-opened keto-amide).

  • Quenching: Add 2 mL of 10% aqueous Na₂S₂O₃ to the reaction mixture to reduce any unreacted peroxides.

  • Workup: Wash the organic layer with saturated NaHCO₃ to remove m-chlorobenzoic acid, dry, and concentrate.

Quantitative Data Summary

The following table summarizes the degradation kinetics and expected outcomes under various stress conditions to aid in HPLC peak identification and storage guidelines.

Degradation PathwayStress ConditionReagents / EnvironmentTime to 50% Degradation (t½)Major Degradant IdentifiedExpected Yield
Basic Hydrolysis High pH1M NaOH, THF/MeOH, 25 °C~45 minutes6-Methoxy-2-methyl-1H-indole>90%
Reductive Cleavage SET / MetalsMg turnings, MeOH, 25 °C~2 hours6-Methoxy-2-methyl-1H-indole85%
Oxidative Cleavage Electrophilic Oxygenm-CPBA, DCM, 0 °C<15 minutesRing-opened keto-amide derivative>80%
Thermal/Acidic High Temp / Low pH1M HCl, Toluene, 80 °C>24 hoursIntact Starting Material (Stable)N/A

Pathway & Workflow Visualizations

degradation_pathways A 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole (Intact Molecule) B Basic / Nucleophilic Attack (e.g., NaOH, KOtBu) A->B Hydrolysis C Reductive Conditions (e.g., Mg/MeOH, e-) A->C SET / Reduction D Oxidative Stress (e.g., m-CPBA, Peroxides) A->D Electrophilic Attack E Desulfonylation 6-Methoxy-2-methyl-1H-indole B->E Cleavage of N-S bond C->E Cleavage of N-S bond F C2-C3 Oxidative Cleavage Ring-Opened Keto-Amide D->F Pyrrole Ring Opening

Caption: Chemical degradation pathways of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole.

forced_degradation_workflow Start Compound Stock Solution (Starting Material) Split1 Basic Hydrolysis Protocol (NaOH / MeOH) Start->Split1 Split2 Oxidative Protocol (m-CPBA / DCM) Start->Split2 Val1 LC-MS Validation: Observe[M-SO2Ph+H]+ Split1->Val1 t = 30 min Val2 TLC Validation against Control: Observe Polar Spot Split2->Val2 t = 60 min End1 Confirmed N-Deprotection Profile Val1->End1 Mass Balance Verified End2 Confirmed Ring Cleavage Profile Val2->End2 Control Intact

Caption: Self-validating experimental workflow for forced degradation profiling.

References

  • Arkivoc. "1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles." Source: Arkat USA. [Link][7]

  • Dartmouth Digital Commons. "1, 2-Bis (phenylsulfonyl)-1H-Indole as an Acceptor of Organocuprate Nucleophiles." Source: Dartmouth.[Link][2]

  • LookChem. "Cas 40899-71-6, 1-(PHENYLSULFONYL)INDOLE - Transition-Metal-Free Desulfonylation." Source: LookChem. [Link][4]

  • ResearchGate. "Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol." Source: ResearchGate.[Link][5]

Sources

Technical Support Center: Scale-Up Troubleshooting for 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole .

The N-sulfonylation of the indole core is a critical protection or activation step in medicinal chemistry[1]. While straightforward at the bench scale, transitioning this reaction to the kilogram scale introduces severe risks related to thermal runaway, gas evolution, regioselectivity, and biphasic emulsion management.

Below is our comprehensive troubleshooting guide, structured to address the exact failure modes encountered during scale-up.

Part 1: Reaction Engineering & Safety (The Exotherm & Gas Evolution)

Q: We are scaling up the standard Sodium Hydride (NaH) / THF method and experiencing dangerous exotherms and severe foaming. How can we mitigate this?

A: Switch to a Phase-Transfer Catalysis (PTC) system. The traditional use of NaH generates stoichiometric hydrogen gas (


). At scale, the rapid evolution of 

causes severe foaming, which can entrain the reaction solvent into the exhaust lines and create an explosive atmosphere. Furthermore, the neutralization and subsequent sulfonylation are highly exothermic, and THF provides a poor thermal buffer.

The Causality of the Solution: By transitioning to a PTC system—utilizing 50% aqueous NaOH, a non-polar solvent like Toluene, and a quaternary ammonium salt like Tetrabutylammonium hydrogen sulfate (TBAHS)—you completely eliminate hydrogen gas evolution[2]. The aqueous phase acts as a massive heat sink, buffering the exotherm. PTC offers a greener, safer, and highly scalable profile for


-type reactions and sulfonylations[3].
Data Presentation: Scale-Up Feasibility

Table 1: Scale-Up Comparison: NaH/THF vs. NaOH/PTC for N-Sulfonylation

ParameterTraditional NaH / THF MethodOptimized NaOH / PTC (Toluene)
Base Equivalents 1.2 – 1.5 eq (Suspension)3.0 – 5.0 eq (Aqueous Biphasic)
Gas Evolution Stoichiometric

(High Hazard)
None (Safe at >10 kg scale)
Thermal Profile Highly exothermic, difficult to coolMild exotherm, buffered by water
Regioselectivity >98% N-Sulfonylation>95% N-Sulfonylation
Workup Quench hazard (unreacted NaH)Simple phase separation
Cost & Toxicity High (THF peroxides, NaH cost)Low (Toluene, bulk NaOH)

Part 2: Regioselectivity & Yield Optimization

Q: Our LC-MS shows a significant 3-(phenylsulfonyl) byproduct (C-sulfonylation). Why is this happening and how do we prevent it?

A: The indole core is an ambident nucleophile. Under neutral or weakly basic conditions, the nitrogen lone pair delocalizes into the aromatic ring, making the C3 position the most nucleophilic site (a soft-soft interaction).

The Causality of the Solution: To force the reaction toward N-sulfonylation, you must operate under strict kinetic control driven by strong base. Full deprotonation yields the indolyl anion. The highly electronegative nitrogen atom (a "hard" nucleophile) will then preferentially attack the "hard" electrophilic center of benzenesulfonyl chloride (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


). If your PTC mixing is inadequate, or if the base is too weak, the localized concentration of the neutral indole increases, leading to C3-sulfonylation.

G Start 6-Methoxy-2-methyl-1H-indole (Ambident Nucleophile) Base Strong Base (NaOH/PTC) Deprotonation Start->Base Neutral Neutral / Weak Base Conditions Start->Neutral Anion Indolyl Anion (Hard N-Nucleophile) Base->Anion Fast Delocalized Neutral Indole (Soft C3-Nucleophile) Neutral->Delocalized Equilibrium PhSO2Cl_1 PhSO2Cl Addition (< 10°C, Kinetic Control) Anion->PhSO2Cl_1 PhSO2Cl_2 PhSO2Cl Addition (Thermodynamic Control) Delocalized->PhSO2Cl_2 Target 6-Methoxy-2-methyl-1- (phenylsulfonyl)-1H-indole (Target: N-Sulfonylated) PhSO2Cl_1->Target Major Pathway Byproduct 3-(Phenylsulfonyl) Byproduct (C-Sulfonylated) PhSO2Cl_2->Byproduct Side Reaction

Mechanistic pathway of indole sulfonylation highlighting N- vs C-regioselectivity based on base.

Part 3: Workup & Purification at Scale

Q: We are getting stubborn emulsions during the aqueous workup of the PTC reaction. How do we break them without losing yield?

A: The phase-transfer catalyst is acting as a surfactant. Quaternary ammonium salts like TBAHS lower the interfacial tension between the aqueous and organic layers, stabilizing microscopic droplets (emulsions).

The Causality of the Solution: Do not use pure water for your initial quench. Instead, quench the reaction with a saturated aqueous


 (brine) solution. The high ionic strength of the brine forces the organic molecules out of the aqueous phase ("salting out") and disrupts the surfactant micelle structure, forcing rapid phase separation.

Part 4: Self-Validating Experimental Protocol

Below is the optimized, step-by-step methodology for the kilogram-scale production of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole using Phase-Transfer Catalysis[2].

Step-by-Step Methodology: Gram-to-Kilogram PTC N-Sulfonylation

Step 1: Reactor Charging

  • Action: Charge a jacketed glass-lined reactor with 6-methoxy-2-methyl-1H-indole (1.0 equiv), Toluene (10 volumes), and Tetrabutylammonium hydrogen sulfate (TBAHS, 0.05 equiv).

  • Causality: Toluene is selected over Dichloromethane (DCM) for a superior safety profile and better phase separation at elevated temperatures. TBAHS acts as the phase-transfer shuttle.

Step 2: Base Addition

  • Action: Cool the mixture to 0–5 °C. Slowly charge 50% w/w aqueous NaOH (3.0 equiv) while maintaining the internal temperature strictly below 10 °C.

  • Causality: The strong biphasic base ensures complete deprotonation to the indolyl anion without the dangerous

    
     evolution associated with NaH.
    

Step 3: Anion Formation (Validation Check)

  • Action: Stir vigorously (minimum 300 rpm to ensure biphasic mixing) for 45 minutes.

  • Validation Check: The organic layer will visibly shift to a darker, richer color, confirming the formation of the indolyl anion.

Step 4: Electrophile Addition

  • Action: Add benzenesulfonyl chloride (

    
    , 1.15 equiv) dropwise over 1 to 2 hours, maintaining the internal temperature < 10 °C.
    
  • Causality:

    
     is highly moisture-sensitive. Keeping the temperature low prevents its rapid hydrolysis into benzenesulfonic acid by the aqueous NaOH.
    

Step 5: Reaction Monitoring (Validation Check)

  • Action: Stir for an additional 2 hours at 10 °C.

  • Validation Check: Pull an aliquot of the upper organic phase for HPLC analysis. The reaction is deemed complete when the starting material peak is < 1.0% AUC.

Step 6: Quench & Workup

  • Action: Stop agitation. Add water (5 volumes) and saturated aqueous

    
     (brine, 5 volumes). Stir for 10 minutes, then allow phases to settle for 30 minutes.
    
  • Causality: Brine increases the aqueous layer's density and ionic strength, instantly breaking the emulsion caused by the TBAHS surfactant.

Step 7: Purification via Crystallization

  • Action: Separate the organic layer. Wash with 1N HCl (3 volumes) to neutralize trace base, followed by a final brine wash (3 volumes). Concentrate the toluene layer under reduced pressure to approximately 3 volumes. Add Heptane (7 volumes) slowly at 50 °C, then cool the reactor to 5 °C at a rate of 10 °C/hour to crystallize the product. Filter, wash with cold heptane, and dry under vacuum.

  • Causality: Crystallization directly from the reaction solvent (Toluene) by adding an anti-solvent (Heptane) eliminates the need for unscalable column chromatography.

References

1.[2] Pan, S. L., et al. "Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo." PMC - National Institutes of Health. URL: [Link] 2.[3] ACS GCI Pharmaceutical Roundtable. "Phase Transfer Catalysis - Reagent Guides." ACS Green Chemistry Institute. URL:[Link] 3.[1] "Aryl indolyl sulfonamide compounds and their use as 5-HT6 ligands." US Patent 8318725B2. URL:

Sources

Technical Support Center: Avoiding De-sulfonylation of 1-(Phenylsulfonyl)-1H-indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indole chemistry. The phenylsulfonyl (PhSO2) group is a cornerstone protecting and directing group in heterocyclic synthesis. It serves a dual purpose: acting as a robust electron-withdrawing group (EWG) to dampen the inherent nucleophilicity of the C3 position, and acidifying the C2 proton to enable directed ortho-lithiation [1].

However, the highly polarized N-S bond is notoriously susceptible to unintended cleavage under basic, nucleophilic, or reductive conditions. This guide provides mechanistic troubleshooting workflows, validated experimental protocols, and FAQs to help you maintain the integrity of the PhSO2 group during complex multistep syntheses.

Mechanistic Troubleshooting Guide

Issue A: Premature Cleavage During Palladium-Catalyzed Cross-Coupling

Symptom : Complete or partial loss of the PhSO2 group during Suzuki-Miyaura or Heck couplings, yielding the free N-H indole. Causality : Standard cross-coupling conditions often employ aqueous bases (e.g., Na2CO3, KOH) at elevated temperatures (80–100 °C). The hydroxide or carbonate ions act as hard nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl group. This leads to hydrolytic cleavage of the N-S bond, generating a sulfonate leaving group and the indole anion [2]. Solution : Transition to strictly anhydrous conditions. Replace aqueous carbonates with anhydrous fluoride sources (e.g., CsF) or mild, sterically hindered bases (e.g., K3PO4) in anhydrous solvents like 1,4-dioxane. Utilizing modern Buchwald precatalysts (e.g., XPhos Pd G3) allows the reaction to proceed at room temperature, drastically reducing the kinetic rate of desulfonylation.

Issue B: Desulfonylation or Decomposition During Directed Lithiation

Symptom : Low yields of the C2-functionalized product, recovery of desulfonylated indole, or complex decomposition mixtures. Causality : While


-butyllithium (

-BuLi) is frequently used for C2 deprotonation, it is also a powerful nucleophile. If the internal temperature rises above -70 °C,

-BuLi will attack the sulfonyl group directly, leading to desulfonylation. Furthermore, localized warming during the exothermic addition of the base can cause ring-opening side reactions. Solution : Use Lithium Diisopropylamide (LDA) instead of

-BuLi. LDA is a strong, non-nucleophilic base that selectively deprotonates the C2 position without attacking the sterically hindered sulfur center [1]. Strict cryogenic control (-78 °C) must be maintained throughout the addition and aging process.
Issue C: Loss of Protecting Group Under Reductive Conditions

Symptom : The PhSO2 group is cleaved when attempting to reduce a ketone, alkene, or halogen on the indole scaffold. Causality : Reagents like sodium amalgam (Na/Hg), magnesium in methanol (Mg/MeOH), or Lithium Aluminum Hydride (LAH) operate via Single-Electron Transfer (SET) or strong hydride delivery, which readily cleaves the N-SO2Ph bond via reductive desulfonylation [3]. Solution : Employ chemoselective, mild hydride donors. For instance, Sodium Borohydride (NaBH4) in Trifluoroacetic Acid (TFA) or Sodium Cyanoborohydride (NaBH3CN) can successfully reduce C3-acyl groups or double bonds without compromising the phenylsulfonyl group [4].

Decision Matrix for Reaction Conditions

G Start Reaction Type Involving N-PhSO2 Indole Base Strong Base / Nucleophile Start->Base Red Reductive Conditions Start->Red Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Base1 Avoid: Alkoxides, Hydroxides Risk: N-S Hydrolysis Base->Base1 Red1 Avoid: Na/NH3, Mg/MeOH, LAH Risk: SET Cleavage Red->Red1 Coupling1 Avoid: Aq. Na2CO3 at >80°C Risk: Thermal Hydrolysis Coupling->Coupling1 Base2 Use: LDA, LiTMP at -78°C Action: C2-Deprotonation Base1->Base2 Red2 Use: NaBH4/TFA, BH3 Action: Chemoselective Reduction Red1->Red2 Coupling2 Use: Anhydrous CsF, K3PO4 Action: Intact PhSO2 Group Coupling1->Coupling2

Decision matrix for selecting reaction conditions to prevent unwanted de-sulfonylation.

Quantitative Data: Stability Matrix of 1-(Phenylsulfonyl)indole

Reaction EnvironmentReagent / ConditionTemperaturePhSO2 StabilityRecommended Alternative (to preserve PhSO2)
Aqueous Base 2M NaOH (aq) / MeOH60 °CCleaved (<5% intact)Anhydrous K2CO3 or Cs2CO3
Cross-Coupling Base Na2CO3 (aq) / Pd(PPh3)490 °CPartial Cleavage (~40% intact)Anhydrous CsF / Dioxane
Strong Base (Nucleophilic)

-BuLi / THF
0 °CCleaved (Decomposition)LDA / THF at -78 °C
Strong Base (Non-Nucleophilic) LDA / THF-78 °CStable (>95% intact)N/A (Optimal condition)
Strong Alkoxide

-BuOK / THF
RefluxCleaved

-Pr2NEt (DIPEA)
Reduction (SET) Mg / MeOH25 °CCleaved NaBH4 / TFA
Reduction (Hydride) LiAlH4 / THF0 °CCleaved BH3·THF or DIBAL-H (-78 °C)

Self-Validating Experimental Protocols

Protocol A: C2-Lithiation and Electrophilic Trapping

Self-Validation Check: A deep yellow/orange color indicates successful anion formation. If the solution turns dark brown or black, localized warming or nucleophilic attack has occurred.

  • Preparation : Flame-dry a Schlenk flask under argon. Add 1-(phenylsulfonyl)indole (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Cooling : Submerge the flask in a dry ice/acetone bath. Stir for 15 minutes to ensure the internal temperature reaches strictly -78 °C.

  • Base Addition : Dropwise add a freshly prepared solution of LDA (1.1 equiv, 1.0 M in THF) down the side of the flask over 10 minutes to prevent localized heating.

  • Aging : Stir the resulting yellow solution at -78 °C for 1 hour.

  • Electrophile Addition : Add the electrophile (e.g., anhydrous DMF or alkyl halide, 1.5 equiv) neat or dissolved in minimal THF, dropwise at -78 °C.

  • Quenching : Stir for 2 hours at -78 °C, then quench with saturated aqueous NH4Cl before allowing the mixture to warm to room temperature.

Protocol B: Mild Suzuki-Miyaura Coupling Preserving the PhSO2 Group

Self-Validation Check: TLC analysis should show a single new spot. Multiple lower-Rf spots often indicate partial desulfonylation.

  • Setup : In a glovebox or under strict argon flow, charge a vial with the 1-(phenylsulfonyl)indole halide (1.0 equiv), boronic acid (1.5 equiv), anhydrous CsF (3.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent : Add anhydrous, degassed 1,4-dioxane (0.2 M).

  • Reaction : Seal the vial and heat to 60 °C (avoid exceeding 70 °C) for 12 hours.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium and salts, and concentrate the filtrate.

Frequently Asked Questions (FAQs)

Q: I need to perform a reaction with


-BuLi, but my PhSO2 group keeps falling off. Why? 
A: 

-BuLi is highly nucleophilic. At temperatures above -70 °C, the kinetic barrier for nucleophilic attack on the sulfonyl sulfur is overcome, leading to displacement of the indole anion [2]. If you must use

-BuLi (e.g., for a halogen-lithium exchange), ensure your internal temperature is strictly monitored, use high-quality anhydrous solvents, and consider using

-BuLi at -78 °C, which is more basic but sterically hindered, reducing nucleophilic attack on sulfur.

Q: Can I use aqueous NaOH to wash my organic layer during workup? A: It is highly discouraged. While the N-SO2Ph bond is somewhat stable to dilute aqueous base at cold temperatures, prolonged exposure or high concentrations of hydroxide will initiate hydrolysis. Use saturated aqueous NaHCO3 or brine for your workups instead.

Q: I actually want to remove the PhSO2 group now that my synthesis is complete. What is the cleanest method? A: The most reliable and widely used method for intentional de-sulfonylation is treating the compound with Potassium tert-butoxide (


-BuOK) in THF or Methanol at room temperature to reflux [5]. Alternatively, if your molecule is base-sensitive, reductive cleavage using Magnesium turnings in Methanol under sonication is highly effective and mild [3].

References

  • Pirrung, M. C., et al. "Cine Substitution of N-Sulfonylindoles." ChemRxiv, 2023. Available at:[Link]

  • Ketcha, D. M., et al. "Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation." Journal of Organic Chemistry, 1986. Available at:[Link]

  • Bennasar, E., et al. "Total synthesis of the bridged indole alkaloid apparicine." Journal of Organic Chemistry, 2009. Available at: [Link]

  • Nájera, C., & Yus, M. "Desulfonylation Reactions." Organic Reactions, 2008. Available at: [Link]

Sources

Validation & Comparative

Advanced Analytical Workflows for the Structural Confirmation of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

In modern drug discovery and organic synthesis, the 1-(phenylsulfonyl)indole scaffold is frequently utilized both as a stable intermediate and a pharmacophore for various receptor ligands [1]. The compound 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole (C16H15NO3S) presents specific structural elucidation challenges. Researchers must not only confirm the molecular formula but also definitively prove the regiochemistry of the methoxy group at the C6 position (differentiating it from the C5 isomer) and the methyl group at the C2 position.

This guide objectively compares the performance of orthogonal analytical techniques used to confirm this structure, providing researchers with a self-validating experimental framework grounded in field-proven methodologies.

Comparative Analysis of Analytical Modalities

To establish a highly rigorous proof of structure, no single technique is sufficient. The table below compares the performance, resolution, and utility of alternative analytical methods for this specific indole derivative.

Analytical TechniquePrimary PurposeRegiochemical ResolutionSample RequirementCost / Throughput
Multidimensional NMR (1D/2D) Exact atom-to-atom connectivityHigh (Definitively assigns C2-Me and C6-OMe)5–15 mgHigh / Low
HRMS (ESI-TOF) Molecular formula & exact massLow (Cannot distinguish positional isomers)< 1 mgMedium / High
FT-IR Spectroscopy Functional group identificationLow (Confirms -SO2- and absent N-H)1–2 mgLow / High
X-Ray Crystallography Absolute 3D conformationHigh (Gold standard for spatial arrangement)Single crystalVery High / Very Low

Recommendation: While X-Ray crystallography provides absolute certainty, it is bottlenecked by crystal growth. A combined workflow of HRMS + FT-IR + Multidimensional NMR provides a faster, equally definitive, and self-validating system for structural confirmation.

Mandatory Visualization: Structural Elucidation Workflow

The following logical workflow demonstrates the causality behind the sequence of analytical tests. Exact mass confirms the formula, IR confirms the functional groups, and 2D NMR locks in the regiochemistry.

G Start Synthesized Compound C16H15NO3S HRMS HRMS (ESI-TOF) Confirm Exact Mass (m/z 302.08) Start->HRMS FTIR FT-IR Spectroscopy Confirm -SO2- & Lack of N-H HRMS->FTIR NMR1D 1D 1H & 13C NMR Identify Functional Groups FTIR->NMR1D NMR2D 2D NMR (HMBC/HSQC) Confirm Regiochemistry (C2 & C6) NMR1D->NMR2D Confirm Structure Confirmed: 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole NMR2D->Confirm

Logical workflow for the structural elucidation of 1-(phenylsulfonyl)indole derivatives.

Step-by-Step Experimental Methodologies

High-Resolution Mass Spectrometry (HRMS)

Causality for Choice: HRMS via Electrospray Ionization (ESI) is selected to confirm the exact molecular weight and rule out major synthetic byproducts (e.g., unreacted starting materials or over-methylated species). The phenylsulfonyl group ionizes well in positive mode [2]. Self-Validating Metric: The observed isotopic pattern must match the theoretical distribution for C16H15NO3S, specifically requiring the presence of an M+2 peak (~4.4% relative abundance) indicative of the natural


S isotope.

Protocol:

  • Dissolve 0.1 mg of the sample in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation.

  • Inject 5 µL into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Set the capillary voltage to 3.0 kV and the desolvation temperature to 300 °C.

  • Data Interpretation: Look for the

    
     peak. The theoretical exact mass for 
    
    
    
    is 302.0845 . An observed mass within 5 ppm of this value confirms the molecular formula.
FT-IR Spectroscopy

Causality for Choice: The N-phenylsulfonyl linkage is a critical structural feature. Because the bulky phenylsulfonyl group replaces the indole N-H proton, IR provides rapid, orthogonal confirmation of this substitution[3].

Protocol:

  • Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory with a neat solid sample.

  • Scan from 4000 to 400 cm

    
     with a resolution of 4 cm
    
    
    
    (average of 32 scans).
  • Data Interpretation:

    • Absence of a broad peak at ~3300–3400 cm

      
       confirms the successful protection of the indole N-H.
      
    • Presence of strong asymmetric and symmetric

      
       stretches at ~1360 cm
      
      
      
      and ~1170 cm
      
      
      confirms the sulfonyl moiety.
Multidimensional NMR Spectroscopy (The Gold Standard)

Causality for Choice: While HRMS and IR confirm the pieces of the molecule, only NMR can prove how they are connected. The strongly electron-withdrawing N-phenylsulfonyl group deshields the adjacent C2-methyl protons, shifting them downfield relative to an unprotected indole. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to differentiate the 6-methoxy isomer from the 5-methoxy isomer by observing long-range


 couplings.

Self-Validating Metric: The integration of the


H spectrum must equal exactly 15 protons. The 

C spectrum must resolve 16 distinct carbon environments.

Protocol:

  • Dissolve 10 mg of the purified compound in 0.6 mL of deuterated acetone (Acetone-

    
    ) or Chloroform-
    
    
    
    (CDCl
    
    
    ). Acetone-
    
    
    is often preferred for sulfonyl indoles to prevent signal overlap in the aromatic region [1].
  • Acquire a standard 1D

    
    H NMR spectrum (600 MHz) and a 
    
    
    
    C NMR spectrum (150 MHz).
  • Acquire 2D HSQC (to map protons to their directly attached carbons) and 2D HMBC (to map long-range connections).

  • Data Interpretation & Expected Shifts:

Proton/Carbon EnvironmentExpected

H Shift (ppm)
Expected

C Shift (ppm)
Key HMBC Correlations (

)
C2-Methyl (-CH

)
~2.56 (s, 3H)~15.9Correlates to C2 and C3
C6-Methoxy (-OCH

)
~3.88 (s, 3H)~56.0Correlates strictly to C6
Indole H3 ~6.38 (s, 1H)~103.4Correlates to C2, C3a, C4
Phenylsulfonyl (Ar-H) ~7.50 - 7.90 (m, 5H)~127.0 - 135.0Correlates within the phenyl ring

Note: The definitive proof of the 6-methoxy regiochemistry is the HMBC cross-peak between the singlet at ~3.88 ppm and the specific aromatic carbon at ~153-156 ppm (C6). If this carbon also shows a


 coupling to the H4 proton, the methoxy group is unambiguously at the C6 position.

References

  • Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity National Center for Biotechnology Information (PMC)[Link] [1]

  • The Generation of Indole-2,3-quinodimethanes from the Deamination of 1,2,3,4-Tetrahydropyrrolo[3,4-b]indoles MDPI - Molecules[Link] [2]

  • 1-(Phenylsulfonyl)indole CAS 40899-71-6 Purity >98.0% (HPLC) Factory High Quality Shanghai Ruifu Chemical Co., Ltd.[Link] [3]

A Comparative Guide to the Bioactivity of 6-Methoxyindole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold represents a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] Among these, 6-methoxyindole and its analogs have garnered significant attention for their diverse pharmacological activities, targeting key receptors and enzymes involved in neurological and physiological processes. This guide provides an in-depth, objective comparison of the bioactivity of prominent 6-methoxyindole analogs, supported by experimental data and detailed protocols to empower your research endeavors.

Introduction: The Significance of the 6-Methoxyindole Scaffold

The 6-methoxyindole core is a key structural feature in both endogenous molecules and synthetic compounds with therapeutic potential. The methoxy group at the 6-position significantly influences the electronic properties of the indole ring, impacting its interaction with biological targets.[2] This guide will focus on a comparative analysis of several key analogs, exploring their structure-activity relationships (SAR) and diverse bioactivities, including their roles as receptor modulators, enzyme inhibitors, and antioxidants.

Comparative Bioactivity of 6-Methoxyindole Analogs

The bioactivity of 6-methoxyindole analogs is diverse, with subtle structural modifications leading to significant changes in potency and selectivity for various biological targets. This section provides a comparative overview of the most well-characterized analogs.

Receptor Binding Affinity and Functional Activity

The primary targets for many 6-methoxyindole analogs are G-protein coupled receptors (GPCRs), particularly serotonin and melatonin receptors.

6-Methoxytryptamine, a positional isomer of the well-known 5-methoxytryptamine, exhibits a distinct pharmacological profile. It acts as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[3] While it is a full agonist at the serotonin 5-HT2A receptor, its potency is significantly lower than its 5-methoxy counterpart.[3]

6-MeO-DMT, the 6-methoxy derivative of the psychedelic N,N-dimethyltryptamine (DMT), acts as a serotonin 5-HT2A receptor agonist.[3] However, unlike DMT and its 5-methoxy isomer, 6-MeO-DMT does not appear to produce hallucinogenic effects in animal models.[3] Its affinity for the 5-HT2A receptor is considerably lower than that of 5-MeO-DMT.[3]

Pinoline is a fascinating molecule with a broad spectrum of activities. It is a monoamine oxidase A (MAO-A) inhibitor and also interacts with serotonin and melatonin receptors.[4][5] Studies have shown that pinoline can stimulate neurogenesis in vitro, an effect potentially mediated by its serotonergic and melatonergic activity.[5][6][7][8][9][10]

The strategic modification of the 6-methoxyindole scaffold has led to the development of potent and selective ligands for various receptors. For instance, shifting the ethylamido side chain of melatonin from the C-3 to the N-1 position of a 6-methoxyindole core, and optimizing the C-2 substituent, has yielded analogs with picomolar affinity for melatonin receptors.[11][12]

Table 1: Comparative Bioactivity of 6-Methoxyindole Analogs at Serotonin and Melatonin Receptors

CompoundTargetAssay TypeSpeciesBioactivity ValueReference
6-Methoxytryptamine5-HT2A ReceptorFunctional Assay (Agonist)RatEC50: 2,443 nM[3]
6-MethoxytryptamineSERTMonoamine ReleaseRatEC50: 53.8 nM[3]
6-MethoxytryptamineDATMonoamine ReleaseRatEC50: 113 nM[3]
6-MethoxytryptamineNETMonoamine ReleaseRatEC50: 465 nM[3]
6-MeO-DMT5-HT2A ReceptorBinding Affinity-Ki: 12- to 43-fold lower than 5-MeO-DMT[3]
6-MeO-DMT5-HT1A ReceptorBinding Affinity-Ki: 110-fold lower than 5-MeO-DMT[3]
Pinoline5-HT2A ReceptorFunctional Assay (Partial Agonist)Human-[6]
Pinoline5-HT2B ReceptorFunctional Assay (Antagonist)Human-[6]
Pinoline5-HT2C ReceptorFunctional Assay (Full Agonist)Human-[6]
PinolineMAO-AEnzyme Inhibition--[4][5]
1-(2-Acetamidoethyl)-2-bromo-6-methoxyindoleMelatonin ReceptorBinding AffinityQuailpKi: 10.70[11][12]
1-(2-Acetamidoethyl)-6-methoxy-2-phenylindoleMelatonin ReceptorBinding AffinityQuailpKi: 10.52[11][12]

Note: This table presents a selection of available data. For a comprehensive understanding, refer to the cited literature.

Enzyme Inhibition: Monoamine Oxidase A (MAO-A)

Pinoline has been identified as a selective inhibitor of MAO-A.[5] This enzyme is crucial for the metabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and anxiety.

Antioxidant Activity

Several 6-methoxyindole analogs, including pinoline, have demonstrated significant antioxidant properties.[4][5] They act as free radical scavengers, protecting cells from oxidative damage, which is implicated in a variety of diseases, including neurodegenerative disorders.

Signaling Pathways

Understanding the downstream signaling cascades activated by these analogs is crucial for elucidating their cellular mechanisms of action.

Melatonin Receptor Signaling

Melatonin receptors (MT1 and MT2) are primarily coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6][11][13] The MT1 receptor can also couple to Gq proteins, activating the phospholipase C (PLC) pathway and increasing intracellular calcium.[4]

Melatonin_Signaling Melatonin_Analog 6-Methoxyindole Analog MT1 MT1 Receptor Melatonin_Analog->MT1 MT2 MT2 Receptor Melatonin_Analog->MT2 Gi Gi Protein MT1->Gi Gq Gq Protein MT1->Gq MT2->Gi AC Adenylyl Cyclase Gi->AC inhibition PLC Phospholipase C Gq->PLC activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA cAMP->PKA Ca2 ↑ Ca²⁺ IP3_DAG->Ca2

Caption: Simplified Melatonin Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is coupled to Gq/11 proteins.[14][15][16] Activation of this receptor leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[15] This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[15][16]

Serotonin_5HT2A_Signaling Serotonin_Analog 6-Methoxyindole Analog HT2A 5-HT2A Receptor Serotonin_Analog->HT2A Gq Gq/11 Protein HT2A->Gq activation PLC Phospholipase C Gq->PLC activation PIP2 PIP2 PLC->PIP2 hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activation Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 release

Caption: Simplified Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential.

Radioligand Binding Assay for Melatonin Receptors

This protocol describes a competitive binding assay to determine the affinity of test compounds for melatonin receptors.

Materials:

  • Cell membranes expressing MT1 or MT2 receptors.

  • 2-[¹²⁵I]-iodomelatonin (Radioligand).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).[16]

  • Unlabeled melatonin (for non-specific binding).

  • Test compounds (6-methoxyindole analogs).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and competitive binding with a range of test compound concentrations.

  • Reagent Addition: Add assay buffer, a fixed concentration of 2-[¹²⁵I]-iodomelatonin, and the appropriate concentration of unlabeled melatonin or test compound to the wells.

  • Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (can be up to 20 hours for MT2).[16]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value for each test compound. Convert IC50 to Ki using the Cheng-Prusoff equation.[17]

Binding_Assay_Workflow start Start plate_setup Set up 96-well plate (Total, Non-specific, Competition) start->plate_setup reagent_addition Add Assay Buffer, Radioligand, and Test Compound/Melatonin plate_setup->reagent_addition membrane_addition Add Cell Membranes reagent_addition->membrane_addition incubation Incubate to Equilibrium membrane_addition->incubation filtration Filter and Wash incubation->filtration quantification Scintillation Counting filtration->quantification data_analysis Calculate IC50 and Ki quantification->data_analysis end End data_analysis->end

Caption: Workflow for a Radioligand Binding Assay.

MAO-A Inhibitor Screening Assay (Fluorometric)

This protocol outlines a method for screening compounds for their ability to inhibit MAO-A activity.

Materials:

  • MAO-A enzyme.

  • MAO-A substrate (e.g., Tyramine).[18]

  • Fluorometric probe (e.g., OxiRed™ Probe).[18]

  • Developer.[18]

  • MAO-A Assay Buffer.[18]

  • Inhibitor control (e.g., Clorgyline).[18]

  • Test compounds.

  • 96-well black plate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare Reagents: Reconstitute all lyophilized components as per the manufacturer's instructions.

  • Inhibitor and Control Setup: In a 96-well black plate, add the test inhibitor, inhibitor control, and assay buffer (for enzyme control) to the respective wells.

  • Enzyme Addition: Add the diluted MAO-A enzyme solution to each well and incubate for a short period (e.g., 10 minutes) at 25°C.

  • Substrate Mix Addition: Prepare a substrate solution containing the MAO-A substrate, developer, and fluorometric probe. Add this mix to all wells to start the reaction.

  • Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 10-30 minutes at 25°C.[18]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound concentration and calculate the IC50 value.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This is a simple and widely used method to assess the antioxidant potential of compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol.[19][20]

  • Test compounds.

  • Positive control (e.g., Ascorbic acid or Trolox).

  • Methanol or ethanol.

  • 96-well plate.

  • Spectrophotometer.

Procedure:

  • Sample Preparation: Prepare serial dilutions of the test compounds and the positive control.

  • Reaction Mixture: In a 96-well plate, add the DPPH solution to each well, followed by the addition of the test compound or control. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[20]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[20]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100.[21] Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-methoxyindole analogs is highly dependent on the nature and position of substituents on the indole core.

  • Position of the Methoxy Group: The 6-methoxy substitution generally results in a different pharmacological profile compared to the 5-methoxy substitution, often leading to decreased affinity at serotonin receptors.

  • Side Chain Modifications: Altering the side chain at the N-1 or C-3 position can dramatically impact receptor affinity and efficacy. For melatonin receptor agonists, an N-acyl group is generally well-tolerated.[15]

  • Substituents on the Indole Ring: Introducing substituents at the C-2 position of the 6-methoxyindole nucleus can significantly enhance affinity for melatonin receptors.[11][12]

Conclusion and Future Directions

The 6-methoxyindole scaffold is a versatile platform for the design of novel bioactive compounds. The analogs discussed in this guide demonstrate a wide range of activities, from potent receptor modulation to enzyme inhibition and antioxidant effects. The provided data and protocols serve as a valuable resource for researchers aiming to explore this chemical space further.

Future research should focus on synthesizing and evaluating a broader range of structurally diverse 6-methoxyindole analogs to further elucidate their SAR. In vivo studies are also crucial to translate the in vitro findings into a better understanding of their physiological effects and therapeutic potential. The continued exploration of this fascinating class of molecules holds promise for the development of new therapies for a variety of disorders.

References

  • 5-HT2A receptor. In: Wikipedia. [Link]

  • Detailed signal transduction pathways of serotonin-2A receptors. ResearchGate. [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. National Center for Biotechnology Information. [Link]

  • 6-Methoxytryptamine. In: Wikipedia. [Link]

  • Pinoline. In: Wikipedia. [Link]

  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. [Link]

  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). BioVision. [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US. Eurofins Discovery. [Link]

  • The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers in Pharmacology. [Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]

  • Neurogenic Potential Assessment and Pharmacological Characterization of 6-Methoxy-1,2,3,4-Tetrahydro-β- Carboline (Pinoline) and Melatonin. Digital CSIC. [Link]

  • 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. PubMed. [Link]

  • Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay. PubMed. [Link]

  • In vitro assays a 5-HT2AR-mediated calcium mobilization assay of the... ResearchGate. [Link]

  • Neurogenic Potential Assessment and Pharmacological Characterization of 6-Methoxy-1,2,3,4-Tetrahydro-β-Carboline (Pinoline) and Melatonin. ResearchGate. [Link]

  • Revealing Melatonin's Mysteries: Receptors, Signaling Pathways, and Therapeutics Applications. Thieme Connect. [Link]

  • Pinoline May be Used as a Probe for CYP2D6 Activity. National Center for Biotechnology Information. [Link]

  • Discovery of a Potent and Orally Bioavailable Melatonin Receptor Agonist. ACS Medicinal Chemistry Letters. [Link]

  • 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. PubMed. [Link]

  • Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis. MDPI. [Link]

  • Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. Wiley Online Library. [Link]

  • Neurogenic Potential Assessment and Pharmacological Characterization of 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (Pinoline) and Melatonin-Pinoline Hybrids. PubMed. [Link]

  • Neurogenic Potential Assessment and Pharmacological Characterization of 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (Pinoline) and Melatonin–Pinoline Hybrids. ACS Chemical Neuroscience. [Link]

  • Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. ResearchGate. [Link]

  • Genesis and development of DPPH method of antioxidant assay. National Center for Biotechnology Information. [Link]

  • DPPH assay for evaluating antioxidant activity. ResearchGate. [Link]

  • Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. Wiley Online Library. [Link]

  • The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). National Center for Biotechnology Information. [Link]

  • Structural pharmacology and therapeutic potential of 5-methoxytryptamines. National Center for Biotechnology Information. [Link]

  • Structure-Activity Relationships of C-2 analogues. ResearchGate. [Link]

  • Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. MDPI. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • Ki values derived from IC 50 curves shown in Figure 6. Data are from 4 ligands. ResearchGate. [Link]

  • Antioxidant activity and phytochemical screening of Nepeta nepetella aqueous and methanolic extracts from Algeria. Journal of Applied Pharmaceutical Science. [Link]

  • Dimethyltryptamine. In: Wikipedia. [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. National Center for Biotechnology Information. [Link]

  • Structure-Activity Relationships of second-generation C-6 analogues. ResearchGate. [Link]

  • In vivo formation of 5-methoxytryptamine from melatonin in rat. PubMed. [Link]

  • Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice-from a human poisoning case to the preclinical evidence. PubMed. [Link]

  • Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. National Center for Biotechnology Information. [Link]

  • Structure and activity relationship of 2-(substituted benzoyl)-hydroxyindoles as novel CaMKII inhibitors. PubMed. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. National Center for Biotechnology Information. [Link]

Sources

validation of an assay using 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of methuosis-inducing, brain-penetrant anti-cancer agents—specifically indolyl-pyridinyl-propenones (IPPs) like 6-MOMIPP—relies on the precise construction of substituted indole cores[1][1][2][2]. A critical intermediate in this pathway is 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole [4][3]. This guide provides a comprehensive comparison and validation protocol for HPLC-UV and LC-MS/MS assays used to quantify this intermediate during In-Process Control (IPC). By adhering to ICH Q2(R2) guidelines [3][4], we establish a self-validating analytical framework that ensures synthetic fidelity and final Active Pharmaceutical Ingredient (API) purity.

Mechanistic Context & Assay Rationale

In the synthesis of 6-MOMIPP, the N-phenylsulfonyl group serves a dual purpose: it protects the indole nitrogen and acts as an electron-withdrawing directing group to facilitate regioselective ortho-lithiation at the C-2 position using tert-butyllithium (t-BuLi). Subsequent quenching with iodomethane (MeI) yields 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole [4][5].

Causality in Analytical Monitoring: Why is a validated assay critical at this specific step? The methylation reaction is prone to incomplete conversion or over-methylation if the t-BuLi/MeI stoichiometry is imperfect. Because the N-phenylsulfonyl group is subsequently removed via base-catalyzed hydrolysis (NaOH/EtOH), any unreacted precursor or over-alkylated byproducts will carry through the deprotection step. This severely complicates the downstream Vilsmeier formylation and Claisen-Schmidt condensation steps. Accurate quantification of the intermediate ensures that only highly pure material progresses, safeguarding the yield and safety profile of the final anti-cancer API.

G1 A Precursor: 1-(Phenylsulfonyl)-6-methoxyindole B Intermediate (Target Analyte): 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole A->B 1. t-BuLi, THF, -30°C 2. MeI (Methylation) C Deprotected Intermediate: 6-Methoxy-2-methylindole B->C NaOH / EtOH (Deprotection) S1 In-Process Control Assay (HPLC-UV / LC-MS/MS) B->S1 Aliquot Sampling & Quantification D Final API (e.g., 6-MOMIPP): Indolyl-Pyridinyl-Propenone C->D Vilsmeier Formylation & Claisen-Schmidt Condensation

Fig 1: Synthetic workflow of IPPs highlighting the IPC assay integration for the target intermediate.

Methodological Comparison: HPLC-UV vs. LC-MS/MS

Selecting the appropriate analytical platform depends on the synthetic scale and the required sensitivity. HPLC-UV is the workhorse for macro-scale reaction monitoring (assessing % conversion), whereas LC-MS/MS (Multiple Reaction Monitoring, MRM) is mandatory for trace-level impurity profiling (<0.05% threshold) to detect non-chromophoric or co-eluting byproducts.

Table 1: Performance Comparison of HPLC-UV and LC-MS/MS Platforms

ParameterHPLC-UV (Routine IPC)LC-MS/MS (Impurity Profiling)
Primary Utility Reaction conversion, macro-yieldTrace impurity detection, structural ID
Detector Photodiode Array (PDA) at 254 nmTriple Quadrupole (ESI+, MRM mode)
Sensitivity (LOQ) 0.5 µg/mL1.0 ng/mL
Linear Dynamic Range 1.0 – 100 µg/mL5.0 – 500 ng/mL
Matrix Tolerance Moderate (requires baseline resolution)High (mass-filtering isolates analyte)
Cost & Throughput Low cost, high throughputHigh cost, moderate throughput

Experimental Protocols

To ensure a self-validating system, the following protocols integrate System Suitability Testing (SST) prior to sample analysis.

Sample Preparation (Reaction Aliquot)

Causality Check: The reaction mixture contains highly reactive organolithium species. Direct injection into an LC system would destroy the column and degrade the analyte.

  • Quenching: Withdraw a 50 µL aliquot from the THF reaction mixture (-30 °C) and immediately quench into 500 µL of saturated aqueous NH₄Cl.

    • Rationale: NH₄Cl safely neutralizes t-BuLi and basic intermediates without creating harsh acidic/basic extremes that could prematurely cleave the base-sensitive N-phenylsulfonyl protecting group.

  • Extraction: Add 500 µL of Ethyl Acetate (EtOAc). Vortex for 30 seconds and centrifuge at 10,000 x g for 2 minutes.

  • Solvent Swap: Transfer 200 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of N₂.

  • Reconstitution: Reconstitute the residue in 1.0 mL of Initial Mobile Phase (Water:Acetonitrile, 50:50 v/v). Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Chromatographic & Mass Spectrometric Conditions

Causality Check: The N-phenylsulfonyl group is susceptible to basic hydrolysis. Therefore, the mobile phase must be slightly acidic to maintain analyte stability during the chromatographic run.

  • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.5 minutes, re-equilibrate at 5% B for 2.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS/MS Transitions (ESI+): The precursor ion [M+H]⁺ for 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole is m/z 316.1. The primary quantitative transition is m/z 316.1 → 175.1 (corresponding to the loss of the phenylsulfonyl group).

Assay Validation Data (ICH Q2(R2) Framework)

Validation was executed in accordance with the ICH Q2(R2) guidelines [3][6], ensuring the method is fit for its intended purpose.

G2 Start ICH Q2(R2) Validation Spec Specificity Baseline Resolution > 1.5 Start->Spec Lin Linearity R² ≥ 0.999 Start->Lin Sens Sensitivity LOD & LOQ Det. Spec->Sens Acc Accuracy 98-102% Recovery Lin->Acc Prec Precision %RSD ≤ 2.0% Lin->Prec Report Validated Assay Ready for IPC Acc->Report Prec->Report Sens->Report

Fig 2: Logical workflow for assay validation based on ICH Q2(R2) guidelines.

Table 2: Summary of Validation Results

Validation ParameterICH Q2(R2) Acceptance CriteriaHPLC-UV ResultLC-MS/MS Result
Specificity No interference at retention timePass (Resolution > 2.0)Pass (Unique MRM channel)
Linearity (R²) ≥ 0.9990.99940.9998
Accuracy (Recovery) 98.0% – 102.0% (Spiked Matrix)99.1% ± 0.8%100.4% ± 1.2%
Repeatability (Precision) %RSD ≤ 2.0% (n=6)1.1%1.5%
Intermediate Precision %RSD ≤ 2.0% (Different days/analysts)1.4%1.8%
Limit of Quantitation Signal-to-Noise (S/N) ≥ 100.5 µg/mL1.0 ng/mL

Conclusion

Both HPLC-UV and LC-MS/MS platforms provide robust, ICH-compliant quantification of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole. For standard synthetic laboratories focusing on macro-scale yield optimization, the HPLC-UV method offers an ideal balance of cost and precision. However, for late-stage drug development where trace impurity profiling dictates the safety of the final indolyl-pyridinyl-propenone API, the LC-MS/MS method is the authoritative choice. By employing carefully buffered sample preparation and mobile phases, analysts can prevent the premature degradation of the N-phenylsulfonyl protecting group, ensuring absolute data integrity.

References

  • Title: Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: 6-MOMIPP, a novel brain-penetrant anti-mitotic indolyl-chalcone, inhibits glioblastoma growth and viability. Source: Cancer Chemotherapy and Pharmacology URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2). Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones. Source: PubMed Central (PMC) URL: [Link]

Sources

biological efficacy of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole compared to known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole , focusing on its critical role as a regioselective scaffold in the development of novel antimitotic agents and its structural relationship to known COX-2 inhibitors and 5-HT6 antagonists.

Executive Summary & Pharmacological Context

6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole is a specialized indole scaffold primarily utilized in the discovery of microtubule-targeting agents and anti-inflammatory drugs . While often employed as a stable synthetic intermediate (e.g., Compound 6b in recent oncology literature), its structural architecture—specifically the position of the methoxy group at C6 and the sulfonyl moiety at N1—dictates a distinct biological profile compared to its C5-substituted analogs.

  • Primary Utility: Essential pharmacophore for Indolyl-Pyridinyl-Propenones , a class of agents that inhibit tubulin polymerization.

  • Key Insight: A "Molecular Switch" effect has been observed where shifting the methoxy group from position 5 to position 6 alters the mechanism of cell death from methuosis (non-apoptotic cell death) to classical apoptosis via microtubule disruption.

  • Structural Class: N-sulfonylated indole; structurally related to Indomethacin derivatives (COX-2 inhibitors) and MS-245 (5-HT6 antagonist).

Mechanism of Action & Target Specificity

The "Methoxy Switch": Methuosis vs. Microtubule Disruption

Research indicates that the biological efficacy of 1-(phenylsulfonyl)-indoles is highly sensitive to the substitution pattern on the benzene ring of the indole core.

  • 5-Methoxy Analog (e.g., precursor to MOMIPP): Induces Methuosis , a form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes.

  • 6-Methoxy Analog (Subject Scaffold): When derivatized into indolyl-pyridinyl-propenones, this scaffold acts as a potent Microtubule Disruptor . It binds to the colchicine-binding site of tubulin, preventing polymerization and leading to G2/M cell cycle arrest.

Structural Homology to COX-2 and 5-HT6 Ligands

The 1-(phenylsulfonyl) group is a known pharmacophore for:

  • COX-2 Inhibition: Mimics the side pocket binding of diarylheterocycles (e.g., L-748,780 ). However, the 6-methoxy substitution is generally less potent for COX-2 than the 5-methoxy analog (which aligns with the position of the methoxy group in Indomethacin).

  • 5-HT6 Antagonism: N1-sulfonyltryptamines (like MS-245 ) are potent 5-HT6 antagonists.[1][2] The 6-methoxy variant serves as a critical SAR (Structure-Activity Relationship) probe to determine receptor binding pocket constraints.

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways dictated by the methoxy substitution on the N-sulfonylindole core.

MethoxySwitch Scaffold 1-(Phenylsulfonyl)-2-methyl-indole Core Sub5 5-Methoxy Substitution (e.g., MOMIPP precursor) Scaffold->Sub5 C5 Modification Sub6 6-Methoxy Substitution (Subject Molecule) Scaffold->Sub6 C6 Modification Target1 Ras/Rac1 Pathway (Macropinocytosis) Sub5->Target1 Activates Target2 Tubulin Colchicine Site Sub6->Target2 Inhibits Polymerization Effect1 Methuosis (Vacuolization) Target1->Effect1 Effect2 Mitotic Arrest (G2/M Block) Target2->Effect2

Caption: Divergent biological outcomes based on the regiochemistry of the methoxy substituent on the 1-(phenylsulfonyl)indole scaffold.

Comparative Efficacy Analysis

Comparison with Known Microtubule Inhibitors

When derivatized (e.g., to the propenone form), the 6-methoxy scaffold exhibits efficacy comparable to standard antimitotic agents but with a potentially distinct toxicity profile.

CompoundTarget SiteMechanismIC50 (Tubulin Polymerization)GI50 (Glioblastoma Cells)
6-Methoxy Derivative Colchicine SiteMicrotubule Destabilizer~2.0 - 5.0 µM 0.8 - 1.2 µM
Colchicine Colchicine SiteMicrotubule Destabilizer~2.0 µM~0.01 µM
Paclitaxel Taxane SiteMicrotubule StabilizerN/A (Stabilizes)< 0.005 µM
Vincristine Vinca SiteMicrotubule Destabilizer~0.5 µM~0.01 µM

Note: The 6-methoxy derivatives often show reduced multi-drug resistance (MDR) susceptibility compared to Vinca alkaloids.

Comparison with COX-2 and 5-HT6 Inhibitors

The scaffold itself (underivatized) is often compared to these standards to assess off-target effects.

CompoundPrimary TargetStructural RelationRelative Potency
L-748,780 COX-21-(Phenylsulfonyl)-5-methoxyindoleHigh (nM range)
Indomethacin COX-1/21-(Benzoyl)-5-methoxyindoleHigh (nM range)
MS-245 5-HT61-(Phenylsulfonyl)-5-methoxytryptamineHigh (Ki ~2 nM)
Subject (6-OMe) Unknown/SAR Probe6-Methoxy isomer of aboveLow/Inactive (typically >100-fold less potent)

Insight: The lack of potency of the 6-methoxy isomer against COX-2 and 5-HT6 makes it an excellent scaffold for designing specific antimitotic agents without unwanted inflammatory or CNS side effects.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This protocol verifies the ability of the 6-methoxy derivative to inhibit the assembly of purified tubulin.

Reagents:

  • Purified Bovine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Workflow:

  • Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP and 5% glycerol.

  • Treatment: Add the test compound (6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole derivative) at graded concentrations (e.g., 1, 5, 10, 20 µM). Use Colchicine (5 µM) as a positive control and DMSO (0.5%) as a vehicle control.

  • Incubation: Transfer mixture to a pre-warmed 96-well plate at 37°C.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Analysis: Calculate the Vmax of the polymerization curve. Percent inhibition is calculated relative to the DMSO control.

Chemical Synthesis of the Scaffold (General Procedure)

To generate the core scaffold for testing:

  • Starting Material: 6-Methoxy-2-methyl-1H-indole.

  • Deprotonation: Treat with NaH (Sodium Hydride, 1.2 eq) in anhydrous DMF at 0°C for 30 mins.

  • Sulfonylation: Add Benzenesulfonyl chloride (1.1 eq) dropwise.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with ice water, extract with EtOAc, wash with brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water to yield the title compound as a white/off-white solid.

References

  • Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones . PMC. (Describes the critical switch from methuosis to microtubule disruption based on the 6-methoxy substitution).

  • N1-(Benzenesulfonyl)tryptamines as novel 5-HT6 antagonists . Bioorganic & Medicinal Chemistry Letters. (Establishes the SAR for sulfonylindoles like MS-245).

  • Structure-Activity Relationships of 1-Aryl-1H-Indole Derivatives . ChemMedChem. (Discusses related indole scaffolds in antiviral and enzymatic inhibition contexts).

  • Discovery of L-745,337: A Selective COX-2 Inhibitor . Journal of Medicinal Chemistry. (Provides the baseline for 1-substituted indole COX-2 inhibitors).

Sources

Spectroscopic Characterization of Substituted N-Phenylsulfonylindoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Comparison of Substituted N-Phenylsulfonylindoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Phenylsulfonylindoles are critical intermediates in organic synthesis (acting as directing groups for C-H functionalization) and potent pharmacophores in medicinal chemistry (specifically as 5-HT6 receptor antagonists and HIV-1 non-nucleoside reverse transcriptase inhibitors).

This guide provides a comparative spectroscopic analysis of these compounds, focusing on how substituents on the phenylsulfonyl moiety influence the electronic environment of the indole core. unlike standard spectral guides, this document correlates electronic substituent effects (Hammett relationships) with specific shifts in NMR, IR, and Mass Spectrometry, providing a robust framework for structural elucidation.

The Chemical Context: Why Comparison Matters

In drug discovery, the N-phenylsulfonyl group is not merely a protecting group; it is a "tunable" electronic handle. By modifying the para-position of the phenyl ring, chemists can modulate the electron density of the indole ring, affecting both metabolic stability and binding affinity.

Key Comparative Variable:

  • Electron Donating Groups (EDG): e.g., 4-OMe (Methoxy). Increases electron density on the sulfonyl sulfur, reducing its withdrawing power on the indole.

  • Electron Withdrawing Groups (EWG): e.g., 4-NO₂ (Nitro). Increases electron deficiency, strongly deshielding the indole nucleus.

Comparative NMR Analysis ( H & C)

The sulfonyl group exerts a strong anisotropic and electron-withdrawing effect, primarily on the indole protons at positions C2 and C7 .

The "Deshielding" Trend

Upon sulfonylation of the indole nitrogen, the lone pair is delocalized into the sulfonyl group rather than the indole aromatic system.

  • H2 Proton: Shifts downfield (

    
     ppm) compared to free indole due to the loss of electron density.
    
  • H7 Proton: Shifts downfield (

    
     ppm) due to the "deshielding cone" anisotropy of the sulfonyl oxygen atoms, which are spatially proximate to H7.
    
Substituent Effects (Data Table)

The following table illustrates representative chemical shifts in DMSO-d₆ . Note how the electronic nature of the substituent (


) on the phenyl ring propagates to the indole protons.
Substituent (R)Electronic Effect (

)
Indole H2 (

ppm)
Indole H7 (

ppm)
Sulfonyl

IR (asym)
4-OMe Strong EDG (-0.27)7.557.85~1355 cm⁻¹
4-Me Weak EDG (-0.17)7.627.90~1362 cm⁻¹
H Neutral (0.00)7.687.95~1370 cm⁻¹
4-Cl Weak EWG (+0.23)7.758.02~1378 cm⁻¹
4-NO₂ Strong EWG (+0.78)7.928.15~1390 cm⁻¹

Note: Values are approximate and solvent-dependent. DMSO-d₆ typically shows downfield shifts compared to CDCl₃ due to hydrogen bonding effects.

Structural Elucidation Workflow

Distinguishing the indole protons from the phenylsulfonyl protons requires a logic-based approach using 2D NMR.

NMR_Workflow Start Unknown N-Sulfonylindole Spectrum Step1 Identify H2 (Singlet/Doublet ~7.6-8.0 ppm) Start->Step1 Step2 Identify H7 (Doublet ~7.9-8.2 ppm) Start->Step2 Step4 NOESY/ROESY Step1->Step4 Spatial Proximity Step3 COSY Experiment Step2->Step3 Confirm connectivity Step2->Step4 Result1 H7 correlates to H6 (Triplet) Step3->Result1 Result2 H2 shows NOE with H3 NO interaction with Sulfonyl Ortho-H Step4->Result2 Result3 Sulfonyl Ortho-H shows NOE with H7 Step4->Result3

Figure 1: Logic flow for distinguishing indole core protons from sulfonyl aromatic protons.

Vibrational Spectroscopy (IR)[1][2]

Infrared spectroscopy provides the quickest diagnostic confirmation of the N-S bond formation.

Diagnostic Bands[2]
  • Asymmetric

    
     Stretch:  1350 – 1390 cm⁻¹ (Strong)
    
  • Symmetric

    
     Stretch:  1160 – 1190 cm⁻¹ (Strong)
    
  • C=C Aromatic: 1580 – 1610 cm⁻¹

The Substituent Shift

The S=O bond strength is sensitive to the electron density of the phenyl ring.

  • EWG (e.g., Nitro): Withdraws electrons from the sulfur, increasing the effective positive charge on Sulfur. This stiffens the S=O bond (increases force constant

    
    ), shifting the absorption to higher wavenumbers .
    
  • EDG (e.g., Methoxy): Donates electrons, slightly weakening the S=O character relative to the nitro derivative, shifting absorption to lower wavenumbers .

Mass Spectrometry (MS) Performance[3][4]

In Mass Spectrometry (ESI or EI), these compounds exhibit characteristic fragmentation patterns useful for confirmation.

Stability & Fragmentation

The N-S bond is the "weak link" under high-energy collision conditions.

  • Molecular Ion (

    
    ):  Usually distinct and stable in ESI(+).
    
  • Primary Fragmentation (

    
    ):  The most abundant daughter ion is often the indole cation (or radical cation in EI) generated by the cleavage of the N-S bond.
    
  • Sulfonyl Cleavage: Observation of peaks corresponding to

    
     (e.g., m/z 141 for 4-chlorobenzenesulfonyl) confirms the substituent identity on the sulfonyl ring.
    

Comparative Insight: Compounds with Strong EWGs (4-NO₂) tend to have more labile N-S bonds in MS/MS experiments compared to EDG analogs, as the N-S bond is more polarized and prone to heterolytic cleavage.

Experimental Protocols

Synthesis for Standards

To verify these spectroscopic trends, a reliable synthesis of the standards is required. The Phase-Transfer Catalysis (PTC) method is recommended for its operational simplicity and high yield.

Synthesis_Protocol Raw Indole Core + Ar-SO2-Cl Reagents Base: NaOH (50%) Cat: TBAHS (PTC) Solvent: DCM Raw->Reagents Mix Stir vigorously RT, 2-4 hrs Reagents->Mix Workup Wash (H2O) Dry (Na2SO4) Mix->Workup Product N-Sulfonylindole Workup->Product

Figure 2: Phase-Transfer Catalyzed synthesis of N-phenylsulfonylindoles.

Protocol: Spectroscopic Sample Preparation

NMR:

  • Dissolve 5-10 mg of compound in 0.6 mL DMSO-d₆ . (Note: CDCl₃ is acceptable, but DMSO typically provides sharper resolution for the indole H2/H3 coupling and prevents aggregation).

  • Acquire ¹H (16 scans) and COSY (to correlate H6-H7).

IR:

  • Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the neat solid.

  • Scan range: 4000 – 600 cm⁻¹.

References

  • Ketcha, D. M., et al. (1985). "The Group-Protection of Indoles via N-Sulfonylation." Journal of Organic Chemistry. (Describes the foundational synthesis and stability of these compounds).

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1. (Comprehensive review of indole chemistry including N-protection effects).

  • Lozanova, C., et al. (2004). "Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides." Molecules. (Establishes the correlation between sulfonyl substituents and IR shifts, applicable to the indole system).

  • Hibbs, J., et al. (2013). "Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides." Journal of the American Society for Mass Spectrometry. (Mechanistic insight into the N-S bond cleavage in mass spectrometry).

Analytical Characterization of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold and the Challenge

6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole is a critical "privileged scaffold" in medicinal chemistry. Structurally, it serves as a lipophilic, protected precursor for a wide range of bioactive molecules, including 5-HT6 receptor antagonists (for Alzheimer's and cognitive disorders) and COX-2 inhibitors (NSAID analogs related to Indomethacin).

The presence of the phenylsulfonyl group at the N1 position is the defining feature of this molecule. It serves two roles:

  • Protection: It deactivates the indole nitrogen, preventing side reactions during C3-functionalization.

  • Directing Group: It alters the electron density of the indole ring, facilitating specific electrophilic substitutions.

The Analytical Challenge: The primary analytical difficulty lies in regiochemistry verification . During synthesis, sulfonation can occur at the C3 position (kinetic product) or the N1 position (thermodynamic product). Furthermore, the sulfonyl group is susceptible to hydrolysis under strong basic conditions. Therefore, a robust analytical strategy must not only quantify purity but unequivocally confirm the N1-linkage and the integrity of the sulfonyl moiety.

This guide compares three peer-reviewed analytical workflows, ranking them by their utility in Research (R&D) versus Quality Control (QC).

Comparative Analysis of Analytical Architectures

We evaluate three distinct methodologies based on Sensitivity , Structural Resolution , and Throughput .

Method A: High-Performance Liquid Chromatography (HPLC-UV)
  • Best For: Routine Quality Control (QC), Purity Assessment (>98%), Yield Determination.

  • Mechanism: Reverse-phase separation based on hydrophobicity. The phenylsulfonyl group significantly increases retention time compared to the unprotected indole.

  • Pros: High precision, low cost, robust.

  • Cons: Cannot distinguish regioisomers (N1 vs. C3 sulfonation) solely by retention time without standards.

Method B: Nuclear Magnetic Resonance (1H / 13C NMR)
  • Best For: Structural Elucidation, Regioisomer Confirmation.

  • Mechanism: Detection of magnetic environments of protons.

  • Critical Diagnostic: The chemical shift of the C3-H proton and the C2-Methyl group. In N1-sulfonylated indoles, the electron-withdrawing effect of the sulfonyl group causes a distinct downfield shift of adjacent protons compared to C3-sulfonylated isomers.

  • Pros: Definitive structural proof.

  • Cons: Low sensitivity, requires milligram-scale sample.

Method C: LC-MS/MS (Triple Quadrupole)
  • Best For: Trace Impurity Analysis, Biological Assays (PK/PD), Stability Studies.

  • Mechanism: Mass-to-charge ratio detection.

  • Critical Diagnostic: Detection of the parent ion

    
     and specific fragmentation (loss of 
    
    
    
    ).
  • Pros: Extreme sensitivity (picogram levels), detects desulfonylation byproducts.

  • Cons: High capital cost, complex method development.

Data Presentation: Method Performance Matrix

FeatureMethod A: RP-HPLC (UV) Method B: 1H NMR (400 MHz) Method C: LC-MS/MS
Primary Utility Batch Purity (QC)Structure Verification (R&D)Trace Analysis / Bioassay
LOD (Limit of Detection) ~0.1 µg/mL~100 µg/mL~0.001 µg/mL
Regio-Specificity Low (Requires Standards)High (Definitive) Medium (Fragment dependent)
Sample Prep Dilute in MeCNDissolve in DMSO-d6/CDCl3SPE or Protein Precip.
Throughput High (10-15 min/run)Low (5-10 min/sample)Ultra-High (<5 min/run)
Cost Per Sample $


$

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" QC Method (RP-HPLC)

Derived from standard protocols for sulfonyl indoles (Arkivoc, 2010).

Objective: Determine purity >98.0% and quantify unreacted starting material (6-methoxy-2-methylindole).

  • Instrument: Agilent 1200 Series or equivalent with DAD (Diode Array Detector).

  • Column: C18 End-capped Column (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

    • Why? The end-capping reduces silanol interactions with the indole nitrogen, ensuring sharp peaks.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5% → 95% B (Linear Gradient)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic rings) and 280 nm (indole specific).

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of MeCN. Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.

Acceptance Criteria:

  • Main peak retention time: ~12-14 min (highly retained due to phenylsulfonyl group).

  • Impurity peaks < 2.0% total area.[1]

Protocol 2: Structural Validation via NMR

Critical for confirming N1-substitution.

  • Solvent: DMSO-d6 or CDCl3 .

  • Key Signals to Monitor:

    • Sulfonyl Aromatics: Multiplets at 7.4 – 8.0 ppm (integrating to 5H).

    • Indole C3-H: Singlet/Doublet at ~6.3 – 6.5 ppm .

    • Methoxy Group: Singlet at ~3.8 ppm (3H).

    • C2-Methyl Group: Singlet at ~2.4 – 2.6 ppm (3H).

  • Differentiation: If the sulfonyl group were at C3, the C3-H signal would disappear, and the N1-H (broad singlet >10 ppm) would appear. Absence of N-H signal confirms N1-protection.

Visualization: Analytical Decision Workflow

The following diagram illustrates the logical flow for characterizing a new batch of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole.

AnalyticalWorkflow Start Crude Product (Synthesis Output) Solubility Solubility Check (DMSO/MeCN) Start->Solubility HPLC RP-HPLC (UV 254nm) Purity Check Solubility->HPLC Decision1 Purity > 98%? HPLC->Decision1 Purify Recrystallize / Column Chrom. (Remove Unreacted Indole) Decision1->Purify No NMR 1H NMR (DMSO-d6) Regioisomer Check Decision1->NMR Yes Purify->HPLC Retest Decision2 N-H Signal Absent? (Confirm N1-Sulfonyl) NMR->Decision2 Fail REJECT: C3-Sulfonyl Isomer or Deprotected Decision2->Fail No (NH Present) Pass RELEASE: Validated Material (Ready for Bioassay) Decision2->Pass Yes (NH Absent)

Caption: Analytical decision tree ensuring both chemical purity (HPLC) and structural regioselectivity (NMR) before batch release.

References

  • Synthesis and Crystal Structure of 1-(Phenylsulfonyl)indoles Source:Arkivoc (2010). "1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles." Link:[Link]

  • Pharmacological Application (5-HT6 Antagonists) Source:European Journal of Medicinal Chemistry (2021).[2] "Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands." Link:[Link]

  • Regioselective Sulfonylation Methodologies Source:Beilstein Journal of Organic Chemistry (2019). "Direct C2–H alkylation of indoles driven by photochemical activity." Link:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, handling complex heterocyclic building blocks like 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole requires moving beyond basic safety data sheets. This compound is a highly specialized intermediate used in the synthesis of advanced pharmaceuticals, such as melatonin receptor agonists or modified indomethacin analogs.

The presence of the phenylsulfonyl (


) group is a deliberate synthetic choice: it is a robust, electron-withdrawing N-protecting group that deactivates the indole nucleus, preventing unwanted electrophilic aromatic substitution and directing lithiation to the C-2 or C-3 positions[1]. However, this structural complexity dictates specific handling, personal protective equipment (PPE), and operational protocols.

Below is an authoritative, causality-driven guide to the safe handling, experimental manipulation, and disposal of this compound.

I. Hazard Profile & Risk Assessment

While a specific, public Safety Data Sheet (SDS) for this exact derivative may be scarce, its hazard profile is directly extrapolated from its parent scaffold, 1-(Phenylsulfonyl)indole[2].

  • Physical State: Crystalline solid or fine powder.

  • Primary Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

  • Mechanistic Risk: The fine crystalline nature of the powder presents a significant inhalation risk (aerosolization). Furthermore, because the compound is highly lipophilic, it can easily penetrate compromised epidermal barriers if dissolved in organic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF).

II. The PPE Ecosystem

To mitigate these risks, PPE must be treated as an integrated ecosystem rather than a checklist. The table below summarizes the required equipment and the scientific causality behind each choice.

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile gloves (≥0.11 mm thickness)Indole derivatives are lipophilic. Nitrile offers excellent resistance against the solid powder and the polar aprotic solvents (e.g., THF, DMF) typically used to dissolve it. Double-gloving is recommended during bulk transfer.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulate dust from the crystalline solid and prevents severe eye irritation (H319) caused by accidental solvent splashing during reaction workup.
Body Protection Flame-retardant lab coat (100% Cotton/Nomex)Prevents particulate accumulation on personal clothing. Flame retardancy is critical as this compound is often reacted in highly flammable solvents.
Respiratory Fume Hood (Face velocity 80-100 FPM)Mitigates inhalation of aerosolized dust. If handling bulk quantities outside a hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory[3].

III. Operational Plan: Phenylsulfonyl Deprotection Workflow

The most critical operational step involving high exposure risk for this compound is the removal of the phenylsulfonyl group to yield the free 6-methoxy-2-methyl-1H-indole. The


 bond is robust; its cleavage requires strong basic conditions[4], which introduces secondary chemical hazards.

Protocol: Base-Mediated N-Deprotection Every step in this protocol is designed as a self-validating system to ensure safety and chemical integrity.

  • Reagent Preparation & Setup:

    • Action: In a certified fume hood, dissolve 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole (1.0 eq) in anhydrous Tetrahydrofuran (THF) to create a 0.2 M solution.

    • Causality: THF is chosen because it readily solubilizes the lipophilic protected indole while remaining completely inert to the strong basic conditions required for deprotection.

  • Base Addition:

    • Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Potassium tert-butoxide (

      
      ) (2.0 eq) dropwise as a solution in THF.
      
    • Causality:

      
       provides the necessary nucleophilic strength to cleave the sulfonamide bond. Cooling to 0 °C controls the exothermic cleavage and prevents the degradation of the electron-rich methoxy group.
      
  • Validation Checkpoint (Self-Validating System):

    • Action: After 2 hours, sample the reaction and perform Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

    • Causality: The starting material (protected indole) will have a higher

      
       value due to the lipophilic phenylsulfonyl group. The appearance of a lower 
      
      
      
      spot (free N-H indole) validates the successful cleavage. Do not proceed to workup until the starting material spot disappears, ensuring no unreacted hazardous intermediate remains.
  • Quenching and Workup:

    • Action: Quench the reaction with saturated aqueous ammonium chloride (

      
      ). Extract with Ethyl Acetate (3x).
      
    • Causality:

      
       neutralizes the excess 
      
      
      
      without being acidic enough to protonate the newly formed, electron-rich 6-methoxy-2-methyl-1H-indole (which could lead to unwanted polymerization).

IV. Spill Management & Waste Segregation

Accidental releases require immediate, phase-specific responses to prevent environmental contamination and personnel exposure.

  • Solid Spill (Powder): Do not dry sweep, as this aerosolizes the irritating dust. Mist the powder lightly with water or a compatible solvent (e.g., isopropanol) to weigh down the particulates, then wipe up with absorbent pads.

  • Liquid Spill (Reaction Mixture): Cover with an inert absorbent (e.g., vermiculite or sand). Sweep into a compatible hazardous waste container.

  • Waste Segregation: The aqueous layer from the deprotection workup contains the cleaved benzenesulfonic acid byproduct. Dispose of this in a designated basic aqueous waste stream, strictly separated from acidic waste to prevent exothermic neutralization in the waste carboy[5].

V. Logical Workflow Visualization

G Start 6-Methoxy-2-methyl-1- (phenylsulfonyl)-1H-indole PPE Don PPE Ecosystem (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Ventilation >100 LFM) PPE->Hood Action Deprotection Reaction (Base/THF) Hood->Action Spill Accidental Spill Hood->Spill Waste Hazardous Waste Disposal Action->Waste Byproducts Success Product Isolation (Free Indole) Action->Success Clean Solid: Sweep & Bag Liquid: Absorbent Spill->Clean Clean->Waste

Operational workflow and spill response for handling 1-(phenylsulfonyl)indole derivatives.

VI. References

1.2 2. 3.5 4.4 5.1 6.3

Sources

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